molecular formula C6H7ClF2N2 B1433967 3,5-difluoro-N-methylpyridin-2-amine hydrochloride CAS No. 1803584-01-1

3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Cat. No.: B1433967
CAS No.: 1803584-01-1
M. Wt: 180.58 g/mol
InChI Key: TZWGGVNQKLQWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-N-methylpyridin-2-amine hydrochloride is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C6H7ClF2N2, and it features a pyridine ring system substituted with fluorine atoms and a methylamino group . This compound belongs to the 2-aminopyridine class of molecules, which are recognized as crucial scaffolds in the development of potent and selective inhibitors for neurological targets . Specifically, the 2-aminopyridine moiety can serve as a key pharmacophore that anchors inhibitors into the active site of enzymes, such as neuronal nitric oxide synthase (nNOS), a therapeutic target for neurodegenerative conditions including Alzheimer's and Parkinson's diseases . The incorporation of fluorine atoms is a common strategy in lead optimization to modulate the lipophilicity, metabolic stability, and membrane permeability of drug candidates, which can be critical for enhancing blood-brain barrier penetration in central nervous system (CNS) drug development projects . Researchers utilize this hydrochloride salt as a versatile building block for the synthesis of more complex, target-oriented molecules. It is offered for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-difluoro-N-methylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c1-9-6-5(8)2-4(7)3-10-6;/h2-3H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWGGVNQKLQWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-difluoro-N-methylpyridin-2-amine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-difluoro-N-methylpyridin-2-amine Hydrochloride: A Core Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic intermediate that has garnered significant attention in medicinal chemistry. Its structure, featuring a pyridine core, strategic difluorination, and a reactive N-methylamine group, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and critical applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and insights presented herein are synthesized from established chemical principles and relevant literature to support researchers in leveraging this compound for novel therapeutic development.

Structural Elucidation and Physicochemical Properties

Chemical Structure

The molecule consists of a pyridine ring substituted with two fluorine atoms at the 3- and 5-positions. An N-methylamine group is attached at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and further chemical reactions.

  • Core Scaffold: Pyridine

  • Key Substituents:

    • Fluorine at C3 and C5

    • N-methylamine (-NHCH₃) at C2

  • Salt Form: Hydrochloride (HCl)

The parent amine, 3,5-difluoropyridin-2-amine, is a closely related and more frequently documented starting material.[1][2] The N-methyl derivative represents a logical and synthetically accessible progression from this parent compound.

Physicochemical Data

Quantitative data for the specific N-methylated hydrochloride derivative is sparse in publicly available literature; however, the properties of the parent amine provide a reliable baseline.

PropertyValue (for 3,5-difluoropyridin-2-amine)Reference
Molecular Formula C₅H₄F₂N₂[2][3]
Molecular Weight 130.10 g/mol [1][2]
CAS Number 732306-31-9[1][2][3]
Appearance Solid[2]
Melting Point 52-57 °C[2]
Topological Polar Surface Area (TPSA) 38.91 Ų[3]
logP (Predicted) 0.942[3]

For the title compound, This compound , the molecular formula is C₆H₇F₂N₂·HCl, and the molecular weight is approximately 180.58 g/mol .[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound typically involves a multi-step process, starting from more common pyridine precursors. The general strategy involves first establishing the 2-amino-3,5-difluoropyridine core, followed by selective N-methylation.

Overview of Synthetic Strategies

The synthesis of the 2-amino-3,5-difluoropyridine core can be achieved through various routes, often starting from polychlorinated pyridines. A common industrial approach involves nucleophilic aromatic substitution (SNAᵣ) reactions to introduce fluorine atoms, followed by the introduction and modification of the amine group.[5] A recently patented method highlights a high-yield process suitable for large-scale production via a Hofmann rearrangement.[6]

Proposed Synthetic Workflow

This workflow outlines a plausible and efficient laboratory-scale synthesis, beginning with the conversion of a precursor to the primary amine, followed by N-methylation and salt formation.

G A 3,5-difluoro-2- pyridinecarboxamide B 2-amino-3,5- difluoropyridine A->B Hofmann Rearrangement [9] C 3,5-difluoro-N-methylpyridin- 2-amine B->C Reductive Amination (HCHO, NaBH(OAc)₃) D 3,5-difluoro-N-methylpyridin- 2-amine hydrochloride C->D HCl Salt Formation

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: N-Methylation via Reductive Amination

This protocol describes the N-methylation of the parent amine, a critical step in the synthesis of the title compound.

Rationale: Reductive amination is a robust and selective method for forming C-N bonds. Using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is advantageous because it is mild and tolerant of many functional groups, reducing the intermediate iminium ion much faster than it reduces the starting aldehyde.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-3,5-difluoropyridine in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add 1.1 equivalents of aqueous formaldehyde (37% solution) to the reaction mixture.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate the formation of the intermediate iminium ion.

  • Reducing Agent Addition: Slowly add 1.5 equivalents of sodium triacetoxyborohydride in portions at room temperature. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to yield the final hydrochloride salt.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry to fine-tune bioactivity and pharmacokinetic properties.[7] The 3,5-difluoro substitution pattern on the pyridine ring of the title compound is not arbitrary and imparts several beneficial effects:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of the drug.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, influencing its pKa and its ability to form crucial hydrogen bonds or other non-covalent interactions with a biological target, such as an enzyme's active site.[8]

  • Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

Applications in Medicinal Chemistry and Drug Discovery

This compound is primarily used as a versatile intermediate for constructing more complex molecules with therapeutic potential.[4][8]

A Versatile Building Block for Lead Optimization

The N-methylamine group provides a convenient handle for further functionalization, allowing chemists to readily introduce a wide variety of substituents. This makes the compound ideal for use in combinatorial chemistry and high-throughput screening to build libraries of related compounds for lead discovery and optimization.[8]

G cluster_0 Core Scaffold cluster_1 Further Synthesis cluster_2 Drug Candidate A 3,5-difluoro-N-methyl- pyridin-2-amine HCl B Amide Coupling (R-COOH, EDCI) A->B C Alkylation (R-X, Base) A->C D S(N)Ar Reaction (Ar-X, Pd Catalyst) A->D E Final Bioactive Molecule (e.g., Kinase Inhibitor) B->E C->E D->E

Caption: Role as a versatile intermediate leading to diverse drug candidates.

Key Applications in Therapeutic Areas
  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors developed for targeted cancer therapy. The specific structure of this compound allows for selective binding to the active sites of various kinases.[8]

  • Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in M. tuberculosis. This makes the scaffold a promising starting point for developing new anti-TB drugs.[9]

  • Anticoagulants: The broader class of fluorinated pyridine derivatives has been explored in the development of potent and selective inhibitors of enzymes in the blood coagulation cascade, such as Factor Xa.[10]

  • Anti-inflammatory Agents: The scaffold is also employed in the synthesis of compounds with potential anti-inflammatory activities.[8]

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized this compound is essential. A standard suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, the N-H proton (which may be broad and exchangeable), and a distinct signal for the methyl (-CH₃) group. The hydrochloride salt formation will shift the proton signals downfield.

    • ¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms at the 3- and 5-positions.

    • ¹³C NMR: Expect signals for each unique carbon atom. The C-F couplings will be observable, providing further structural confirmation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) can be developed to assess the purity of the final compound, which should ideally be >95%.

Safety, Handling, and Storage

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[3][11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its unique combination of a fluorinated pyridine core and a reactive amine handle provides medicinal chemists with a powerful tool for synthesizing novel therapeutics with potentially enhanced pharmacological profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential in the development of next-generation medicines for oncology, infectious diseases, and beyond.

References

  • Benchchem. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYJNXsec-elbn_Zgf2p_LyC_tJeiPZ8ScQpPh7hSeLOVHD7HSJ4kCMnj9ybuOCvXqeVm3O_2JsREFawd-dKNbiY3iCvTaR70CjLieAoJ-HlpOn4qocxvv1vBUSvii6sQkyWaM=]
  • BLD Pharm. 3,5-Difluoropyridin-2-amine hydrochloride | 3082938-93-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeYkX6vpqozPc3L4C2x7Mj00pbhODLftE70d8lGOZtaHjZxHFsTdwBSq5AeN4skK4OU45Xl6eJ9oiqABu-gupDEe6B6TQhAAHSFFOYJvsMQfsyzfDQx5cCEw0u6CUOIKVbka4e27IAsa2dH0K9]
  • MySkinRecipes. 3,5-Difluoro-4-methylpyridin-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0y2PNG_S2k-tPFRLYGKgrJBDN7-RPE25UPIeHdlIntnRIUmdBg8cFSM5MFb4b6zPfu3q3jKHA6wH7J_h7c4Wnt-iaA_fTkLmdMlWFkT-8kSO4SSQ8ZUQb4pqfcSVX8GT4xwfeBmC5JJQBU09imbpA58cuTGAzxWhMUXVuTwMjsY49Z2_md0IoylNJJ6QnMJjGsHNw_nAU37zG2qvLNkCEgw==]
  • PubChem. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2783238]
  • ChemicalBook. 2-Aminomethyl-3,5-difluoropyridine dihydrochloride | 1204298-48-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42474533.htm]
  • Fun, H.-K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o739. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969987/]
  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines. EP 0192287 A2. [URL: https://data.epo.org/publication-server/document?
  • Sigma-Aldrich. 2-Amino-3,5-difluoropyridine 97 | 732306-31-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/645168]
  • Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1. [URL: https://patents.google.
  • Phillips, G. B., et al. (1998). Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylglycine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. Journal of Medicinal Chemistry, 41(19), 3557–3562. [URL: https://pubmed.ncbi.nlm.nih.gov/9733480/]
  • ChemScene. 3,5-Difluoropyridin-2-ylamine | 732306-31-9. [URL: https://www.chemscene.com/products/3,5-Difluoropyridin-2-ylamine-CS-0059236.html]
  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives. US20060047124A1. [URL: https://patents.google.
  • Svitlov, A. L., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5249. [URL: https://www.mdpi.com/1420-3049/27/16/5249]
  • Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10425–10441. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388147/]

Sources

A Technical Guide to the Biological Significance of the 3,5-Difluoro-N-methylpyridin-2-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While direct, extensive biological activity data for 3,5-difluoro-N-methylpyridin-2-amine hydrochloride is not abundant in public literature, its core chemical structure is of high strategic importance in medicinal chemistry. This guide elucidates that the primary value and "activity" of this compound and its close analogues lie in their role as critical building blocks and pharmacophores for the development of highly potent and selective therapeutic agents. The unique electronic properties conferred by the difluoro-substitution on the pyridine ring make this scaffold a privileged structure for creating advanced drug candidates. This document provides an in-depth analysis of its application in synthesizing targeted inhibitors, details relevant biological pathways, and offers validated experimental protocols for researchers in the field.

Chemical Identity and Synthetic Strategy

3,5-difluoro-N-methylpyridin-2-amine is a fluorinated aminopyridine derivative. The presence of two fluorine atoms on the pyridine ring significantly modulates the electron density, pKa, and metabolic stability of the molecule. These characteristics are highly desirable in drug design to enhance binding affinity to target proteins and improve pharmacokinetic profiles.

The synthesis of fluorinated aminopyridines can be challenging due to the limited methods for introducing fluorine onto the pyridine ring.[1] A common approach involves nucleophilic aromatic substitution reactions on more heavily halogenated precursors. For instance, a process for creating the related 2-amino-3,5-difluoropyridine involves converting 2,3,5-trichloropyridine through a series of fluorination and cyanation steps, followed by a Hofmann rearrangement to yield the final aminopyridine.[1] This multi-step process highlights the complexity and value of obtaining this specific substitution pattern for use in further synthetic applications.

The 3,5-Difluoropyridine Scaffold: A Cornerstone for Potent Kinase Inhibitors

The most prominent application of the difluoropyridin-2-amine scaffold is in the development of kinase inhibitors for targeted cancer therapy.[2] The structural features of this moiety enable selective and potent binding to the active sites of key oncogenic kinases.[2]

Targeting PIM Kinases in Oncology

PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that are overexpressed in a wide variety of hematologic and solid cancers, including multiple myeloma, acute myeloid leukemia (AML), and pancreatic cancer.[3] They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them a compelling target for drug development.[3][4]

Numerous patents describe pyridineamine compounds incorporating the difluoropyridine core for the potent inhibition of PIM kinases.[3][4] These compounds are designed to fit within the ATP-binding pocket of the kinase, with the difluoropyridine group often forming key interactions that contribute to the inhibitor's potency and selectivity. The fluorine atoms can engage in favorable hydrogen bonds or other non-covalent interactions with the protein backbone, enhancing the binding affinity of the molecule.

Below is a conceptual diagram illustrating the central role of PIM kinases in cell survival pathways and the inhibitory action of drugs derived from the difluoropyridine scaffold.

PIM_Kinase_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Cytokine Cytokines / Growth Factors Receptor Receptor Cytokine->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Activates PIM_Kinase PIM Kinase (Proto-Oncogene) JAK_STAT->PIM_Kinase Upregulates Expression BAD BAD (Pro-apoptotic) PIM_Kinase->BAD Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival PIM_Kinase->Proliferation Promotes Bcl_xL Bcl-xL (Anti-apoptotic) BAD->Bcl_xL Inhibits pBAD p-BAD (Inactive) Apoptosis Apoptosis (Cell Death) Bcl_xL->Apoptosis Blocks Inhibitor Difluoropyridine-based PIM Inhibitor Inhibitor->PIM_Kinase Inhibits

PIM kinase signaling and point of inhibition.

Broader Therapeutic Applications of the Scaffold

The utility of the difluoropyridine core extends beyond PIM kinase inhibition, demonstrating its versatility in targeting different enzyme classes.

Anticoagulation via Factor Xa Inhibition

An early and significant application of this scaffold was in the discovery of potent, selective, and orally active inhibitors of the blood coagulation enzyme Factor Xa.[5] One such inhibitor, ZK-807834, incorporates a 3,5-difluoro-substituted pyridine ring. In this context, the difluoropyridine core acts as a central scaffold to correctly orient the functional groups that interact with the S1 and S4 binding pockets of the Factor Xa active site. The electron-withdrawing nature of the fluorine atoms is crucial for tuning the molecule's properties for optimal target engagement and oral bioavailability.[5]

Antitubercular Agents Targeting MmpL3

The mycobacterial membrane protein Large 3 (MmpL3) is essential for transporting mycolic acids, a key component of the mycobacterial cell wall, making it a promising target for new antitubercular drugs.[6] Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as potent MmpL3 inhibitors. These compounds show high activity against drug-resistant strains of M. tuberculosis.[6] The pyridineamine core is vital for establishing key interactions within the MmpL3 binding pocket, such as π-π stacking with tyrosine residues.[6]

Key Experimental Protocols

For researchers aiming to leverage this scaffold, the following protocols provide a validated starting point for synthesis and biological evaluation.

Conceptual Workflow: Synthesis of a Difluoropyridine-Based Inhibitor

This diagram outlines a generalized synthetic route, starting from a precursor like 2-amino-3,5-difluoropyridine, to a final, more complex drug candidate. The key step is often a coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to attach another aromatic system, followed by functionalization of the amine group.

Synthetic_Workflow Start Start: 2-Amino-3,5-difluoropyridine (or N-methylated analogue) Step1 Step 1: Halogenation (e.g., NBS) to create coupling site Start->Step1 Purify1 Purification & Characterization (HPLC, NMR, MS) Step1->Purify1 Step2 Step 2: Suzuki or Buchwald Coupling with Arylboronic Acid or Amine Intermediate Key Intermediate: Bifunctionalized Difluoropyridine Step2->Intermediate Step3 Step 3: Amine Functionalization (e.g., Reductive Amination) Intermediate->Step3 Purify2 Purification & Characterization Step3->Purify2 Final Final Compound: Potent Target Inhibitor Purify1->Step2 Purify2->Final

Generalized workflow for inhibitor synthesis.
Protocol: In Vitro PIM-1 Kinase Inhibition Assay

This protocol is designed as a self-validating system to determine the IC50 value of a test compound derived from the difluoropyridine scaffold.

Objective: To measure the concentration-dependent inhibition of PIM-1 kinase activity by a test compound.

Materials:

  • Recombinant human PIM-1 enzyme

  • PIM-1 substrate peptide (e.g., a derivative of BAD)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT

  • Test Compound (solubilized in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine or a known PIM-1 inhibitor)

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • Prepare dilutions of the positive control inhibitor in parallel.

    • Causality Check: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition or assay interference.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Self-Validation: Including a "No Enzyme" control (assay buffer instead of enzyme) and a "Vehicle" control (DMSO only) is critical to establish the baseline and maximum signal windows of the assay.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of PIM-1 enzyme and substrate peptide in assay buffer.

    • Add 10 µL of this mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the test compound to bind to the enzyme.

    • Expertise Insight: This pre-incubation step is important for inhibitors that may have a slow on-rate, ensuring that an equilibrium is reached before initiating the kinase reaction.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer. The concentration should be at or near the Km of PIM-1 for ATP to ensure sensitive detection of competitive inhibitors.

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete remaining ATP, then convert the produced ADP back to ATP, which is used to drive a luciferase reaction.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the "Vehicle" control wells as 100% activity and the "No Enzyme" or maximum inhibition control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Summary: Applications of the Difluoropyridine Scaffold

Therapeutic Area Molecular Target Scaffold Application/Significance Reference
OncologyPIM-1, PIM-2, PIM-3 KinasesServes as a core structure for potent and selective ATP-competitive inhibitors. Fluorine atoms enhance binding and metabolic stability.[3][4]
Hematology/ThrombosisFactor XaActs as a central scaffold for orally bioavailable anticoagulants, orienting functional groups into the enzyme's active site.[5]
Infectious DiseaseMycobacterial MmpL3Forms the basis of novel antitubercular agents that inhibit mycolic acid transport, effective against resistant strains.[6]
InflammationInducible Nitric Oxide Synthase (iNOS)Analogues like 2-amino-4-methylpyridine are developed as inhibitors, with potential for PET imaging tracers.[7][8]

Conclusion and Future Directions

The this compound, along with its parent scaffold, represents a classic example of a "biologically active intermediate." Its value is not in its intrinsic activity but in its proven utility for constructing next-generation targeted therapeutics. The difluoropyridine motif confers advantageous properties that medicinal chemists can exploit to overcome challenges in potency, selectivity, and pharmacokinetics. Future research will likely continue to leverage this privileged scaffold in the design of inhibitors for other kinase families, as well as for novel targets in areas such as neurodegeneration and metabolic disease, where precise target engagement and favorable drug-like properties are paramount.

References

  • Benchchem. (n.d.). (3,5-Difluoropyridin-2-yl)methanamine hydrochloride.
  • MySkinRecipes. (n.d.). 3,5-Difluoro-4-methylpyridin-2-amine.
  • Google Patents. (2016). Pyridineamine compounds useful as pim kinase inhibitors (US20160347735A1).
  • Phillips, G. B., et al. (1998). Discovery of N-[2-[5-[Amino(imino)methyl]-2-hydroxyphenoxy]-3, 5-difluoro-6-[3-(4, 5-dihydro-1-methyl-1H-imidazol-2-yl)phenoxy]pyridin-4-yl]-N-methylgl y cine (ZK-807834): a potent, selective, and orally active inhibitor of the blood coagulation enzyme factor Xa. Journal of Medicinal Chemistry, 41(19), 3557-62. Retrieved from [Link]

  • Google Patents. (2016). Pyridineamine compounds useful as pim kinase inhibitors (WO2016196244A1).
  • Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1).
  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
  • NIH. (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine. PMC.
  • Semantic Scholar. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides.
  • Pharmaceutical Technology. (2024). Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors.
  • Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
  • PubChem. (n.d.). 3,5-Difluoropyridin-2-amine.
  • NIH. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
  • Amerigo Scientific. (n.d.). 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine (95%).
  • RSC Publishing. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase.

Sources

3,5-difluoro-N-methylpyridin-2-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, chemical utility, and structural rationale of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride , a specialized fluorinated heterocyclic building block used in the design of high-potency pharmaceuticals.[1]

Executive Summary

This compound is a critical pharmacophore intermediate employed in the synthesis of small-molecule inhibitors, particularly those targeting kinases (e.g., SHP2, KRAS) and viral enzymes (e.g., HIV integrase/reverse transcriptase) .[1]

Unlike a standalone drug, its "mechanism of action" is defined by its role as a structural effector within a larger bioactive molecule.[1] It imparts three specific pharmacological advantages:

  • Metabolic Blockade: The 3,5-difluoro substitution prevents oxidative metabolism at the most reactive sites of the pyridine ring.[1]

  • Electronic Modulation: Fluorine atoms lower the basicity (pKa) of the pyridine nitrogen, enhancing bioavailability and membrane permeability.

  • Conformational Locking: The N-methyl group restricts rotatable bonds, reducing the entropic penalty upon binding to a protein target.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name This compound
Molecular Formula C₆H₆F₂N₂[1][2][3] · HCl
Molecular Weight 144.12 (Free base) / 180.58 (HCl salt)
Core Structure 2-aminopyridine scaffold with F-substitutions at C3/C5
pKa (Calculated) ~2.5 (Pyridine N), significantly lower than non-fluorinated analogs
Solubility High in water/methanol (due to HCl salt form); Free base is lipophilic
Key Reactivity Nucleophilic amine at C2; Electrophilic carbons at C4/C6

Mechanism of Action: Structural & Pharmacological Logic[1]

In medicinal chemistry, this fragment functions as a "Hinge Binder" or "Solvent-Front Cap" .[1] Its mechanism is best understood through its interaction with biological targets once incorporated into a drug candidate.[1]

The "Fluorine Effect" on Binding Affinity

The introduction of fluorine atoms at the 3- and 5-positions is not arbitrary; it alters the electronic landscape of the pyridine ring via the Inductive Effect (-I) .[1]

  • pKa Modulation: Unsubstituted 2-aminopyridine has a pKa ~6.[1]8. Adding two electron-withdrawing fluorines drops the pKa to <3.0.[1]

    • Result: The molecule remains unprotonated at physiological pH (7.4), significantly improving passive diffusion across cell membranes.

  • Metabolic Stability: The C3 and C5 positions are electron-rich sites prone to oxidation by Cytochrome P450 enzymes.[1] Fluorine blocks these sites, extending the drug's half-life (

    
    ).[1]
    
Kinase Hinge Binding Mode

When used in kinase inhibitors, the 2-aminopyridine motif mimics the adenine ring of ATP.[1]

  • Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the kinase backbone (e.g., the "hinge" region).

  • Donor: The Exocyclic Amine (N-Me) can donate a hydrogen bond or, due to the methyl group, interact with a hydrophobic pocket (gatekeeper residue).[1]

Diagram: Pharmacophore Interaction Logic

The following diagram illustrates how the electronic properties of the fragment dictate its biological interaction.

MOA_Logic Compound 3,5-Difluoro-N-methyl pyridin-2-amine Fluorine 3,5-Difluoro Subst. (Electron Withdrawing) Compound->Fluorine N_Methyl N-Methyl Group (Steric Bulk) Compound->N_Methyl Pyridine_N Pyridine Nitrogen (Low pKa) Compound->Pyridine_N Fluorine->Pyridine_N Inductive Effect (-I) Metabolism Metabolic Stability (Blocked P450 Oxidation) Fluorine->Metabolism Blocks C-H Oxidation Target_Effect Target Interaction (Kinase Hinge / Viral Enzyme) N_Methyl->Target_Effect Hydrophobic Contact Conformational Lock Pyridine_N->Target_Effect H-Bond Acceptor Permeability Membrane Permeability (Uncharged at pH 7.4) Pyridine_N->Permeability Reduces Basicity

Caption: Mechanistic contribution of structural features to pharmacokinetics and target binding.[1]

Synthesis & Experimental Protocols

The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring (amplified by fluorine atoms) makes the C2 position highly reactive toward amines.

Synthetic Pathway

Precursor: 2,3,5-Trifluoropyridine (or 3,5-difluoro-2-chloropyridine).[1] Reagent: Methylamine (in THF or Methanol).[1]

Synthesis Start 2,3,5-Trifluoropyridine Intermediate Meisenheimer Complex Start->Intermediate S_NAr Attack Reagent Methylamine (MeNH2) + Base (TEA) Reagent->Intermediate Product 3,5-Difluoro-N-methyl pyridin-2-amine Intermediate->Product -HF (Elimination) Salt HCl Salt Formation Product->Salt + HCl/Dioxane

Caption: SNAr synthesis pathway converting trifluoropyridine to the target amine.

Detailed Protocol (Bench Scale)

Objective: Synthesis of 3,5-difluoro-N-methylpyridin-2-amine HCl.

  • Reaction Setup:

    • Charge a pressure vessel or round-bottom flask with 2,3,5-trifluoropyridine (1.0 eq) dissolved in anhydrous THF (10 volumes).

    • Cool the solution to 0°C using an ice bath.

  • Nucleophilic Addition:

    • Slowly add Methylamine (2.0 M in THF, 2.5 eq) dropwise to control the exotherm.

    • Note: The 3,5-difluoro pattern activates the C2-fluorine for displacement over the C3/C5 fluorines due to resonance stabilization of the intermediate.[1]

  • Reaction:

    • Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Quench with water.[1][4][2][5] Extract with Ethyl Acetate (3x).[1][4]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Salt Formation:

    • Dissolve the crude oil in minimal diethyl ether or dioxane.[1]

    • Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

    • Filter the resulting white precipitate and dry under high vacuum.[1]

Applications in Drug Discovery[1]

Case Study: HIV Integrase & Reverse Transcriptase

Patent literature (e.g., CN111303152A ) identifies this moiety in the structure of novel polycyclic carbamoyl pyridone compounds designed to treat HIV infection.

  • Role: The 3,5-difluoro-N-methylpyridin-2-amine fragment serves as the "right-hand" side of the molecule, fitting into the hydrophobic pocket of the viral enzyme active site while maintaining high metabolic stability.[1]

Kinase Inhibition (General)

In the design of inhibitors for SHP2 (a phosphatase) and KRAS G12C , this fragment is used to replace more metabolically labile aniline rings.

  • Advantage: The N-methyl group prevents the formation of toxic quinone-imine metabolites often seen with primary anilines/aminopyridines.[1]

Safety & Handling Standards

Hazard ClassGHS ClassificationHandling Protocol
Acute Toxicity Category 3 (Oral/Dermal)Handle in a fume hood.[1] Wear nitrile gloves (double-gloving recommended).[1]
Skin Irritation Category 2Wash immediately with soap and water if contact occurs.[1]
Eye Damage Category 1Wear safety goggles.[1] Use a face shield during salt formation (acid fumes).[1]
Storage Hygroscopic SolidStore at 2–8°C under inert gas (Argon/Nitrogen). Desiccate.

Self-Validating Safety Check: Before scaling up, perform a Differential Scanning Calorimetry (DSC) test to ensure the hydrochloride salt is stable and does not possess explosive decomposition potential (common in high-nitrogen/fluorine heterocycles).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783238, 3,5-Difluoropyridin-2-amine. Retrieved from [Link]

  • Google Patents (2020). CN111303152A: Polycyclic carbamoyl pyridone compounds and pharmaceutical uses thereof.[1] Retrieved from

Sources

Discovery and history of difluoropyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Difluoropyridine Compounds

Abstract

Difluoropyridine scaffolds are privileged structures in modern chemistry, imparting unique and often highly desirable properties to pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of two fluorine atoms onto the pyridine ring profoundly influences molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for preparing various difluoropyridine isomers. We will delve into the foundational, yet often hazardous, early methods and trace the development to the robust, scalable industrial processes of today, primarily the halogen exchange (Halex) reaction. Key mechanistic insights, detailed experimental protocols, and the rationale behind critical process parameters are discussed to provide researchers and process chemists with a thorough understanding of this vital class of heterocyclic compounds.

The Dawn of Pyridine Fluorination: Early Efforts and Foundational Discoveries

The journey into fluorinated pyridines is intrinsically linked to the broader history of organofluorine chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—have long been recognized for their potential to modulate the physicochemical and biological properties of organic molecules.[1][2]

Early synthetic efforts were often challenging and fraught with danger. The first significant method for introducing fluorine onto an aromatic ring was the Balz-Schiemann reaction , first reported in the late 1920s and widely adopted for pyridines by 1947.[3] This reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, prepared from the corresponding aminopyridine. While effective for producing meta-fluorinated pyridines, which are inaccessible via common nucleophilic substitution, the Balz-Schiemann reaction involves thermally unstable and potentially explosive diazonium intermediates, posing significant safety risks, especially at scale.[3]

Contemporaneously, research into highly fluorinated systems was gaining traction. The first syntheses of perfluoropyridine in the early 1960s, achieved either by defluorination of perfluoropiperidine or by heating pentachloropyridine with potassium fluoride (KF), provided critical insights into the reactivity of fluorinated N-heterocycles and set the stage for the development of more selective fluorination techniques.[1][4]

A landmark 1962 publication by Finger et al. detailed the investigation of the Schiemann reaction for the synthesis of 2,3- and 2,6-difluoropyridine.[5] This work represented one of the first systematic approaches to creating specific difluoropyridine isomers, starting from the corresponding aminofluoropyridines.[5] These pioneering studies highlighted the challenges of regioselectivity and substrate activation, paving the way for the more versatile methods that would follow.

The Halogen Exchange (Halex) Reaction: The Industrial Workhorse

The most significant breakthrough in the scalable synthesis of difluoropyridines was the application of the nucleophilic aromatic substitution (SNAr) reaction, specifically the Halogen Exchange (Halex) process. This method involves the displacement of chloride or bromide atoms with fluoride and has become the cornerstone of industrial production due to its efficiency and cost-effectiveness.

The reaction's success hinges on several factors:

  • Substrate Activation : The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the α (2,6) and γ (4) positions.

  • Fluoride Source : Anhydrous alkali metal fluorides, typically potassium fluoride (KF) or the more reactive but expensive cesium fluoride (CsF), are used as the fluorine source.[6][7]

  • Solvent System : High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO), sulfolane, or N-methylpyrrolidone (NMP) are essential.[8][9] These solvents help to solubilize the fluoride salt and accelerate the reaction by solvating the cation while leaving the fluoride anion relatively "naked" and highly nucleophilic.

Synthesis of 2,6-Difluoropyridine: A Case Study

2,6-Difluoropyridine is a critical building block, and its synthesis from 2,6-dichloropyridine is a classic example of the Halex reaction.

  • Objective : To synthesize 2,6-difluoropyridine via nucleophilic halogen exchange.

  • Rationale : This protocol utilizes anhydrous KF in DMSO. The temperature is kept high (180-190°C) to achieve a practical reaction rate. The process relies on distilling the lower-boiling product as it is formed to drive the equilibrium and prevent side reactions.[8] It is critical to use anhydrous KF, as water can lead to solvent degradation and the formation of hydroxy-pyridines.[8]

  • Procedure :

    • To a reaction flask equipped with a distillation head and a mechanical stirrer, add anhydrous dimethyl sulfoxide (DMSO).

    • Add anhydrous, granulated potassium fluoride (KF) (approx. 2.2 molar equivalents relative to the dichloropyridine). The KF should have a low hydrogen fluoride (HF) content (<0.01%).[8]

    • Heat the stirred mixture to approximately 185°C.

    • Slowly add 2,6-dichloropyridine (1.0 molar equivalent) to the hot KF/DMSO slurry.

    • The product, 2,6-difluoropyridine (b.p. 125-126°C), will begin to distill from the reaction mixture as it is formed.

    • Continue the reaction for 8-14 hours, maintaining the temperature and collecting the distillate.

    • The collected crude product can be purified by fractional distillation to yield pure 2,6-difluoropyridine.[8]

DOT Script for Halex Synthesis of 2,6-Difluoropyridine

G cluster_setup Reaction Setup cluster_process Process cluster_output Output flask Reaction Flask heat Heat to 185-190 °C flask->heat Stir dmso Anhydrous DMSO dmso->flask kf Anhydrous KF kf->flask dcp 2,6-Dichloropyridine dcp->heat Slow Addition distill Distill Product heat->distill Product forms (b.p. 125 °C) crude Crude 2,6-DFP distill->crude pure Pure 2,6-DFP crude->pure Fractional Distillation

Workflow for the synthesis of 2,6-difluoropyridine via the Halex reaction.
ParameterCondition / ReagentRationale & Impact on Yield/PurityReference(s)
Fluoride Source Anhydrous KF, CsFKF is cost-effective for industrial scale. CsF is more reactive, allowing for lower temperatures or activation of less reactive substrates, but is more expensive.[7][8]
Solvent DMSO, SulfolaneHigh-boiling polar aprotic solvents are required to solubilize KF and facilitate the SNAr mechanism. Sulfolane is used for higher temperatures (>200°C).[8][9]
Temperature 180-235°CA high temperature is necessary to overcome the activation energy. The optimal temperature balances reaction rate against solvent decomposition and side reactions.[8][9]
Catalyst Phase Transfer Catalysts (e.g., quaternary ammonium salts)Catalysts can increase the effective concentration of fluoride in the organic phase, sometimes allowing for lower reaction temperatures.[6][9]
Purity of Reagents Anhydrous KF (<0.01% HF)Water or HF can lead to the formation of by-products (hydroxypyridines) and cause significant solvent degradation, reducing yield.[8]
Synthesis of Other Isomers via Halex Reaction

The Halex reaction is versatile and can be applied to produce other isomers, often starting from polychlorinated pyridines.

  • 2,5-Difluoropyridine : Can be synthesized from 2,5-dichloropyridine using KF.[10][11] This reaction is a key step in preparing intermediates for certain antibacterial drugs.[11]

  • 5-Chloro-2,3-difluoropyridine : This valuable intermediate is prepared from 2,3,5-trichloropyridine.[2][6] The reaction requires careful temperature control to selectively replace the two most activated chlorine atoms at the 2- and 3-positions. A mixture of CsF and KF is often used to enhance reactivity.[2]

DOT Script for Multi-Step Synthesis of 5-Chloro-2,3-difluoropyridine

G A 2-Aminopyridine B 2-Amino-3,5-dichloropyridine A->B Chlorination C 2,3,5-Trichloropyridine B->C Diazotization (Sandmeyer Reaction) D 5-Chloro-2,3-difluoropyridine C->D Halex Reaction (CsF/KF, Sulfolane)

Synthetic pathway to 5-chloro-2,3-difluoropyridine.[2]

Alternative and Modern Synthetic Routes

While the Halex reaction dominates industrial production, several other methods are important for accessing specific isomers or for laboratory-scale synthesis.

Diazotization-Based Methods

As a successor to the hazardous Balz-Schiemann reaction, diazotization of aminopyridines directly in hydrogen fluoride (HF) or HF-pyridine solutions provides a high-yielding route to fluoropyridines.[12] This method avoids the isolation of unstable diazonium salts by generating and decomposing them in situ. It has been successfully used to convert 2,6-diaminopyridine derivatives into their corresponding 2,6-difluoropyridines in good yields (49-62%).[12]

Hofmann Rearrangement

The Hofmann rearrangement offers a pathway to aminodifluoropyridines, which are themselves valuable building blocks. For example, 2-amino-3,5-difluoropyridine can be prepared from 3,5-difluoro-2-pyridinecarboxamide.[13] This method is advantageous as it avoids potentially toxic or unstable reagents and is amenable to large-scale production.[13]

Modern Catalytic Approaches

The field of C-H functionalization is rapidly providing new tools for pyridine synthesis. Rhodium(III)-catalyzed methods have been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[14] While often focused on monofluorination, these cutting-edge techniques demonstrate the ongoing effort to develop more elegant and efficient routes that build the fluorinated ring system with high regioselectivity, avoiding the need for pre-functionalized starting materials.

Applications in Drug Discovery and Materials Science

The difluoropyridine motif is a powerful tool for medicinal chemists. The introduction of two fluorine atoms can significantly alter the properties of a parent molecule:

  • Metabolic Stability : The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which can block common sites of metabolism and increase a drug's half-life.[15]

  • pKa Modulation : Fluorine is a strong electron-withdrawing group. Its presence on the pyridine ring lowers the basicity (pKa) of the pyridine nitrogen. This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

  • Binding Affinity : Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, enhancing binding affinity and potency.[15]

  • Lipophilicity : Strategic fluorination can increase the lipophilicity of a molecule, improving its ability to cross cell membranes.[15]

These benefits have led to the inclusion of difluoropyridine cores in numerous pharmaceuticals.[16][17] They are frequently used as key intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and antiviral drugs.[15] Beyond pharmaceuticals, their unique electronic properties make them useful in the synthesis of advanced materials, such as liquid crystals and specialty polymers.[15]

Conclusion

The history of difluoropyridine compounds is a story of chemical innovation, driven by the persistent need for safer, more efficient, and scalable synthetic methods. From the hazardous early days of the Balz-Schiemann reaction to the finely tuned industrial Halex processes of today, the ability to selectively introduce two fluorine atoms onto a pyridine ring has become a cornerstone of modern medicinal and materials chemistry. The continued development of novel catalytic C-H activation and ring-formation strategies promises an even more versatile and sustainable future for the synthesis of these invaluable heterocyclic building blocks.

References

  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • Finger, G. C., Starr, L. D., Roe, A., & Link, W. J. (1962). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Journal of Organic Chemistry, 27(11), 3965–3968. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
  • Shimizu, M. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1936–1953. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2,6-difluoropyridine.
  • Google Patents. (n.d.). Process for the preparation of substituted 2,3-difluoropyridines.
  • Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Park, H., Lee, K., & Lee, S. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Bulletin of the Korean Chemical Society, 36(8), 2131-2134. Retrieved from [Link]

  • Luzzio, F. A. (2020). Synthesis and reactivity of fluorinated heterocycles. In Advances in Heterocyclic Chemistry (Vol. 130, pp. 1-135). Elsevier. Retrieved from [Link]

  • Patton, D. L., & Morgan, S. E. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(10), 2378. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-chloro-2,3-difluoropyridine.
  • Sbardella, G., & Castellano, S. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(11), 4381. Retrieved from [Link]

  • Pitarch-Jarque, J., & Sanz-Cervera, J. F. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Beilstein Journal of Organic Chemistry, 16, 2005–2012. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. Retrieved from [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3678–3681. Retrieved from [Link]

  • Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Journal of the American Chemical Society, 137(12), 4004–4007. Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of difluorpyridine compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoropyridine. Retrieved from [Link]

  • ChemRxiv. (2023). A Modular Approach to meta-Fluorinated Pyridines. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 2,5-Difluoropyridine CAS 84476-99-3. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(3), 393–420. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

[1]


Molecular Weight:

Structural Analysis & Theoretical Framework

Protonation Site Logic (Critical Mechanism)

In 2-aminopyridines, the site of protonation is a common source of misinterpretation. Unlike aliphatic amines, the ring nitrogen (N1) is the preferred protonation site over the exocyclic amine (

  • Reasoning: Protonation at N1 permits resonance stabilization of the positive charge across the amidine-like system (

    
    ). Protonation at 
    
    
    would disrupt the conjugation between the nitrogen lone pair and the aromatic ring.
  • Spectroscopic Impact: This results in a significant downfield shift (deshielding) of ring protons H4 and H6 in the NMR spectrum compared to the free base.

Fluorine Substituent Effects

The 3,5-difluoro substitution pattern introduces complex spin-spin coupling networks:

  • Electronic Effect: Fluorine atoms are highly electronegative (

    
    -withdrawing), decreasing electron density at C3 and C5, but donating electron density into the ring via 
    
    
    -backbonding.
  • Coupling: Expect large

    
     (~250 Hz) and significant 
    
    
    couplings, complicating the splitting patterns from simple singlets/doublets to multiplets.

Nuclear Magnetic Resonance (NMR) Architecture

H NMR (Proton) Profile

Solvent: DMSO-

PositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
NH 8.50 - 9.20Broad SingletN/AExocyclic NH (deshielded by cationic ring). Exchangeable with

.
H+ 13.0 - 14.0BroadN/APyridinium proton (often invisible due to rapid exchange).
H6 8.15 - 8.25dd or d

;

Ortho to N1 (most deshielded). Coupled to F5.
H4 7.80 - 7.95td (Triplet of Doublets)

;

"Trapped" between two fluorines. Large coupling to both F3 and F5.
N-CH

2.95 - 3.05d or br s

Coupled to NH. Appears as singlet if NH exchanges.
C NMR (Carbon) Profile

Note: Carbon signals will appear as doublets or triplets due to C-F coupling.

CarbonShift (

ppm)
SplittingCoupling (

Hz)
C2 150.0 - 155.0dd

C3 138.0 - 142.0dd

C5 148.0 - 152.0dd

C4 120.0 - 125.0t (triplet)

C6 130.0 - 135.0d

CH

28.0 - 30.0sN/A
F NMR Profile

Reference:

  • Signal A (F5): -130 to -135 ppm (approx).

  • Signal B (F3): -145 to -150 ppm (approx).

    • Note: F3 is shielded relative to F5 due to the "ortho-effect" of the electron-rich exocyclic amine group at C2.

Infrared (IR) Spectroscopy Profile

Method: KBr Pellet or ATR

The formation of the Hydrochloride salt induces a drastic change in the 2500–3200 cm⁻¹ region compared to the free base.

Region (cm⁻¹)Vibration ModeDiagnostic Feature
2600 - 3200

Stretch
"Ammonium Band" : Very broad, strong absorption characteristic of pyridinium salts. Often obscures C-H stretches.
1640 - 1660

Stretch
Iminium character. Shifted to higher frequency vs free base due to protonation.
1580 - 1600 Ring BreathingPyridine skeletal vibrations.
1100 - 1250

Stretch
Strong, sharp bands. Often multiple peaks due to F3/F5 interaction.
~750 - 850 C-H BendingOut-of-plane bending (oop) for isolated H atoms.

Mass Spectrometry (MS) Fragmentation Logic

Technique: ESI-MS (Positive Mode)

The fragmentation pattern is dictated by the stability of the pyridine ring and the lability of the exocyclic substituents.

Primary Ionization
  • Observed Ion:

    
    
    
  • m/z: 145.1 (Calculated based on monoisotopic mass of free base

    
    ).
    
  • Note: HCl is lost during ionization; you observe the cation of the free base.

Fragmentation Pathway (MS/MS)

MS_FragmentationM_ParentParent Ion [M+H]+m/z 145Frag_1Loss of CH3(Methyl Radical)M_Parent->Frag_1Frag_3Loss of HF(Hydrogen Fluoride)M_Parent->Frag_3Frag_2Fragment Ionm/z ~130Frag_1->Frag_2Frag_4Fragment Ionm/z 125Frag_3->Frag_4Frag_5Ring Opening/HCN Lossm/z ~98Frag_4->Frag_5-HCN

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 3,5-difluoro-N-methylpyridin-2-amine.

Experimental Validation Protocols

To ensure data integrity, the following self-validating workflows are recommended.

Salt Stoichiometry Verification (Argentometric Titration)

Before spectral analysis, confirm the HCl stoichiometry, as excess HCl can shift proton signals.

  • Dissolve 50 mg of sample in deionized water.

  • Titrate with 0.1 N

    
     using potassium chromate indicator.
    
  • Target: 1.0 eq of

    
     (approx 19.6% w/w Chloride).
    
NMR Sample Preparation (D2O Exchange Test)

To distinguish the Amine/Ammonium protons from aromatic protons:

  • Run 1: Dissolve ~5 mg in DMSO-

    
    . Acquire 
    
    
    H spectrum.[1]
  • Run 2: Add 2 drops of

    
     to the tube. Shake and re-acquire.
    
  • Validation: The broad peaks at >8.5 ppm (NH) and >13 ppm (Pyridinium H) must disappear. The doublet at 2.95 ppm (N-Me) should collapse to a sharp singlet (loss of coupling to NH).

Workflowcluster_0Sample Preparationcluster_1Acquisition & LogicStep1Weigh 5-10mg SampleStep2Dissolve in DMSO-d6(0.6 mL)Step1->Step2Step3Add TMS Internal StdStep2->Step3Acq1Acquire 1H SpectrumStep3->Acq1DecisionBroad NH Peaks Present?Acq1->DecisionAction1D2O Shake TestDecision->Action1YesAction2Confirm Salt FormAction1->Action2Peaks Disappear

Figure 2: NMR Validation Workflow for Amine Salts.

References

  • PubChem. (2023). 3,5-Difluoropyridine Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. (2023). Coupling Constants: Fluorine-Proton and Fluorine-Carbon.[2] University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • NIST Chemistry WebBook. (2023). 2-Aminopyridine Mass Spectrum & IR Data.[3][4] National Institute of Standards and Technology.[5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for substituent chemical shift additivity rules).

The Ascendant Role of N-Methylated Aminopyridine Derivatives in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-methylated aminopyridine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the synthesis, characterization, and multifaceted applications of these derivatives. By delving into the causal relationships behind experimental design and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage the unique properties of N-methylated aminopyridines in their own investigations. We will explore their critical role as kinase inhibitors in oncology, their impact on neurodegenerative disease research, and their broader applications, all while grounding the discussion in fundamental principles of chemical reactivity and molecular interaction.

The Strategic Value of N-Methylation on the Aminopyridine Core

The aminopyridine framework, in its three isomeric forms (2-, 3-, and 4-aminopyridine), offers a versatile platform for the design of bioactive molecules. The introduction of a methyl group onto the exocyclic nitrogen atom, a seemingly minor structural alteration, can profoundly influence a molecule's physicochemical and pharmacological properties. This strategic modification often leads to:

  • Enhanced Metabolic Stability: N-methylation can shield the amine from certain metabolic pathways, such as N-dealkylation, thereby increasing the compound's half-life in vivo.

  • Improved Cell Permeability: By masking a hydrogen bond donor, N-methylation can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes.[1][2]

  • Modulation of Receptor Binding and Selectivity: The added steric bulk and altered electronic properties of the N-methyl group can fine-tune interactions with biological targets, potentially leading to increased potency and selectivity.[3][4]

  • Increased Aqueous Solubility: Counterintuitively, N-methylation can sometimes disrupt crystal lattice packing or intramolecular hydrogen bonding, leading to an increase in aqueous solubility.

These advantageous modifications underscore the importance of understanding the synthesis and structure-activity relationships of N-methylated aminopyridine derivatives.

Synthetic Strategies for N-Methylation of Aminopyridines

The selective methylation of the exocyclic amino group of aminopyridines is a critical transformation. Several reliable methods are at the disposal of the synthetic chemist, each with its own set of advantages and considerations.

The Eschweiler-Clarke Reaction: A Classic and Robust Method

The Eschweiler-Clarke reaction is a well-established and widely used method for the methylation of primary and secondary amines, including aminopyridines.[5][6][7] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[5][8]

Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke amine Primary/Secondary Aminopyridine imine Iminium Ion amine->imine Condensation formaldehyde Formaldehyde (HCHO) formaldehyde->imine methylated_amine N-Methylated Aminopyridine imine->methylated_amine Hydride Transfer formic_acid Formic Acid (HCOOH) formic_acid->methylated_amine co2 CO2

Caption: Mechanism of the Eschweiler-Clarke reaction.

Experimental Protocol: N-Methylation of 3-Aminopyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-aminopyridine (1 equivalent) in an excess of formic acid.

  • Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde solution (typically 37 wt. %) dropwise.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., NaOH solution) to pH > 10.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Catalytic N-Methylation using Methanol as a C1 Source

In recent years, transition metal-catalyzed N-methylation reactions using methanol as an environmentally benign and cost-effective C1 source have gained prominence.[5][9] Ruthenium and iridium complexes are particularly effective catalysts for this transformation.[5][9]

General Catalytic Cycle for N-Methylation with Methanol

Catalytic_N_Methylation cluster_0 Catalytic Cycle catalyst [M]-H (Active Catalyst) formaldehyde Formaldehyde (HCHO) catalyst->formaldehyde Dehydrogenation methanol Methanol (CH3OH) methanol->formaldehyde iminium_ion Iminium Ion formaldehyde->iminium_ion Condensation aminopyridine Aminopyridine aminopyridine->iminium_ion methylated_aminopyridine N-Methylated Aminopyridine iminium_ion->methylated_aminopyridine Hydrogenation methylated_aminopyridine->catalyst Regeneration

Caption: General catalytic cycle for N-methylation with methanol.

Experimental Protocol: Ruthenium-Catalyzed N-Methylation of an Aniline Derivative (Generalizable to Aminopyridines)

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, add the aminopyridine (1.0 mmol), the ruthenium catalyst (e.g., (DPEPhos)RuCl2PPh3, 0.5 mol%), and a weak base (e.g., Cs2CO3, 0.5 mmol).[5]

  • Solvent Addition: Add anhydrous methanol (1 mL) to the tube.[5]

  • Reaction Conditions: Seal the tube and heat the mixture at 140 °C for 12 hours.[5]

  • Work-up and Purification: After cooling, concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel.[5]

Spectroscopic Characterization of N-Methylated Aminopyridines

The successful synthesis of N-methylated aminopyridines can be confirmed through a combination of spectroscopic techniques.

Technique Key Spectroscopic Features for N-Methylated Aminopyridines
¹H NMR The N-methyl group typically appears as a sharp singlet in the range of δ 2.8-3.3 ppm. The exact chemical shift is influenced by the electronic environment and the position of the amino group on the pyridine ring.[9]
¹³C NMR The carbon of the N-methyl group gives a characteristic signal in the range of δ 30-40 ppm.[9]
FT-IR The N-H stretching vibrations of the primary or secondary amine (around 3300-3500 cm⁻¹) will be absent in the fully N-methylated product. A C-H stretching vibration for the methyl group will be present around 2800-3000 cm⁻¹.
Mass Spectrometry The molecular ion peak will correspond to the molecular weight of the N-methylated product. A key fragmentation pattern for aliphatic amines is alpha-cleavage. For aromatic amines, the molecular ion peak is often strong. The presence of an odd number of nitrogen atoms results in an odd molecular weight.[3][10]

Table 1: Summary of Spectroscopic Data for Characterization.

N-Methylated Aminopyridine Derivatives as Kinase Inhibitors in Oncology

One of the most significant applications of N-methylated aminopyridine derivatives is in the development of protein kinase inhibitors for cancer therapy.[11][12][13] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[14]

Mechanism of Action and Key Signaling Pathways

N-methylated aminopyridine-based inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[15] This can disrupt key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/Akt pathways.

Kinase_Inhibition_Pathway growth_factor Growth Factor receptor_tyrosine_kinase Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor_tyrosine_kinase ras Ras receptor_tyrosine_kinase->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor N-Methylated Aminopyridine Inhibitor inhibitor->mek Inhibition

Caption: Inhibition of the MAPK/ERK pathway by an N-methylated aminopyridine derivative.

Structure-Activity Relationship (SAR) and the Impact of N-Methylation

Systematic modification of the aminopyridine scaffold has led to the discovery of potent and selective kinase inhibitors. The N-methyl group can play a crucial role in enhancing binding affinity and selectivity.

Illustrative SAR of Aminopyridine-Based EGFR Inhibitors

Compound Modification EGFR WT IC₅₀ (nM) EGFR L858R/T790M IC₅₀ (nM) Reference
Lead Compound Unsubstituted Amine>1000>1000Hypothetical
Compound A1 N-Methylated Amine790[11]
Compound A2 N-Methylated Amine with Spiro-piperidine680[11]

Table 2: Impact of N-Methylation on EGFR Inhibitory Activity. This table provides a simplified and illustrative example based on the trends observed in the cited literature.

Molecular docking studies have revealed that the N-methyl group can occupy a hydrophobic pocket within the kinase active site, leading to enhanced van der Waals interactions and improved potency.[16] Furthermore, the conformational constraints imposed by the methyl group can favor a binding mode that is more selective for the target kinase over other closely related kinases.[4]

The Role of N-Methylated Aminopyridines as Bioisosteres

In medicinal chemistry, bioisosterism refers to the substitution of one atom or group of atoms with another that results in a new molecule with similar biological activity.[17] The replacement of a hydrogen atom on the exocyclic amine of an aminopyridine with a methyl group is a classic example of bioisosteric replacement.

This substitution can lead to a more favorable pharmacokinetic profile by:

  • Reducing Hydrogen Bonding Potential: The removal of a hydrogen bond donor can decrease interactions with metabolizing enzymes and transporters.

  • Increasing Lipophilicity: This can improve membrane permeability and oral absorption.[1]

  • Altering Basicity: N-methylation can slightly decrease the basicity of the exocyclic amine, which can influence its ionization state at physiological pH and affect its interactions with targets and its overall disposition in the body.

Conclusion and Future Perspectives

N-methylated aminopyridine derivatives represent a cornerstone of modern drug discovery and development. Their versatile synthesis, coupled with the profound impact of N-methylation on their pharmacological properties, makes them an attractive scaffold for targeting a wide range of biological processes. The continued exploration of novel synthetic methodologies, in-depth SAR studies, and advanced computational modeling will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable chemical entity. As our understanding of the intricate roles of kinases and other cellular targets deepens, the strategic application of N-methylation on the aminopyridine core will remain a powerful tool in the arsenal of medicinal chemists.

References

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7038815/]
  • Simplified Version of the Eschweiler-Clarke Reaction. [Available at: https://www.researchgate.net/publication/372763239_Simplified_Version_of_the_Eschweiler-Clarke_Reaction]
  • Eschweiler-Clarke Reaction - J&K Scientific LLC. [Available at: https://www.jk-sci.com/eschweiler-clarke-reaction]
  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8285579/]
  • 4-Aminobenzaldehyde - The Royal Society of Chemistry. [Available at: https://www.rsc.
  • Structure-Based Identification of Natural MTH1 Inhibitors for Breast Cancer Therapy via Molecular Docking and Dynamics Simulations. [Available at: https://www.mdpi.com/2218-273X/15/6/1202]
  • Eschweiler-Clarke Reaction - YouTube. [Available at: https://www.youtube.
  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Available at: https://www.eurekaselect.com/article/121789]
  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5365215/]
  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/namedreactions/eschweiler-clarke-reaction.shtm]
  • A mild, catalyst-free synthesis of 2-aminopyridines. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752155/]
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.923880/full]
  • Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors. [Available at: https://pubmed.ncbi.nlm.nih.gov/30727906/]
  • Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. [Available at: https://pubmed.ncbi.nlm.nih.gov/12061448/]
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Available at: https://www.mdpi.com/1424-8247/16/4/534]
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8006155/]
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. [Available at: https://library.fiveable.me/chemistry/spectroscopy/mass-spectrometry-fragmentation-patterns/study-guide/T4W9kUuTqKqLgW5GgZPG]
  • The impact of N-methylation on aqueous solubility and lipophilicity. [Available at: https://www.medchemica.com/blog/n-methylation-impact-on-aqueous-solubility-and-lipophilicity/]
  • Synthesis method of 2-amino pyridine compounds - Google Patents. [Available at: https://patents.google.
  • Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives. [Available at: https://www.acgpubs.org/doc/201503050143100-11-R1-301.pdf]
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Available at: https://www.rsc.
  • mass spectra - fragmentation patterns - Chemguide. [Available at: https://www.chemguide.co.uk/analysis/masspec/fragment.html]
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Available at: https://www.mdpi.com/1420-3049/30/3/670]
  • An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. [Available at: https://www.mdpi.com/1422-0067/16/11/26027]
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. [Available at: https://www.mdpi.com/1420-3049/15/8/5502]
  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0346]
  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns - HSCprep. [Available at: https://hscprep.com.au/decoding-mass-spectrometry/]
  • 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters - Taylor & Francis. [Available at: https://www.tandfonline.com/doi/abs/10.1080/00387019208021272]
  • Process for preparing 2-aminopyridine derivatives - Google Patents. [Available at: https://patents.google.
  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. [Available at: https://www.researchgate.net/figure/a-1-H-and-b-13-C-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline_fig3_335520934]
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Available at: https://www.researchgate.net/publication/352936998_Syntheses_Complexation_and_Biological_Activity_of_Aminopyridines_A_Mini-Review]
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Available at: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra07438f]
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9606822/]
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Available at: https://drug-hunter.com/articles/bioisosteres-part-1-background-carboxylic-acids-and-amides]
  • N-methylation in amino acids and peptides: Scope and limitations. [Available at: https://www.researchgate.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Available at: https://www.mdpi.com/1422-0067/25/10/5533]
  • Bioisosterism: A Rational Approach in Drug Design. [Available at: https://www.jstage.jst.go.jp/article/cpb1958/41/1/41_1_1/_pdf/-char/en]
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Available at: https://www.semanticscholar.org/paper/Improvement-on-Permeability-of-Cyclic-A-Useful-as-He-Yang/5e7300438c7f998495a894a4c57700a4025178e2]
  • Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. [Available at: https://www.researchgate.net/publication/7889396_Discovery_of_N-substituted_pyridinones_as_potent_and_selective_inhibitors_of_p38_kinase]
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Available at: https://www.nedmdg.org/documents/2014-documents/dalvie_d_met_stab_2014.pdf]
  • Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9513904/]

Sources

Methodological & Application

Application of fluorinated pyridines in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Fluorinated Pyridines in Medicinal Chemistry

Executive Summary

This guide details the strategic application of fluorinated pyridine scaffolds in drug design. Pyridine, a privileged heterocycle in FDA-approved therapeutics, often requires physicochemical modulation to optimize bioavailability, target affinity, and metabolic stability. Fluorine substitution offers a precise tool for this modulation.[1] This note covers the theoretical rationale (


 and lipophilicity shifts), provides a validated protocol for late-stage C-H fluorination, and outlines standard operating procedures (SOPs) for physicochemical profiling.

The Physicochemical Rationale

The incorporation of fluorine into a pyridine ring is rarely a passive substitution; it is a deliberate engineering choice to alter the molecule's electronic and steric landscape.

Basicity Modulation ( Shift)

The pyridine nitrogen lone pair is a critical hydrogen bond acceptor (HBA). Unsubstituted pyridine has a


 of ~5.2. Fluorine, being the most electronegative element, exerts a strong inductive effect (

), significantly reducing the basicity of the ring nitrogen.
  • 2-Fluoropyridine: The fluorine is adjacent to the nitrogen (

    
    -position).[2] The inductive effect is maximized, dropping the 
    
    
    
    to ~ –0.44. This renders the nitrogen non-basic at physiological pH, potentially improving membrane permeability by ensuring the molecule remains neutral.
  • 3-Fluoropyridine: The effect is attenuated (

    
    -position), resulting in a 
    
    
    
    of ~2.97. This allows for fine-tuning of solubility without completely abolishing H-bond acceptor capability.

Strategic Implication: If a lead compound suffers from hERG channel toxicity (often associated with basic amines), fluorinating the pyridine core can lower the


 sufficiently to reduce cation-pi interactions in the hERG pore, mitigating toxicity.
Metabolic Blocking

The pyridine ring is susceptible to oxidative metabolism, particularly N-oxidation or C-oxidation at electron-deficient positions.

  • Mechanism: Cytochrome P450 enzymes typically attack electron-rich sites or abstract hydrogen atoms.

  • Solution: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the C-2 or C-3 position can block "soft spots" prone to metabolic degradation, extending the half-life (

    
    ) of the drug.
    
Decision Logic for Fluorination

FluorineStrategy Start Lead Optimization Challenge Issue1 High Metabolic Clearance? Start->Issue1 Issue2 hERG Toxicity / High Basicity? Start->Issue2 Issue3 Poor Potency? Start->Issue3 Sol1 Block Metabolic Soft Spot (Site-Specific Fluorination) Issue1->Sol1 Yes Sol2 Lower pKa via Inductive Effect (2-F or 2,6-di-F substitution) Issue2->Sol2 Yes Sol3 Modulate Conformation/Lipophilicity (Bioisosteric Replacement) Issue3->Sol3 Yes

Figure 1: Decision matrix for incorporating fluorinated pyridines during lead optimization.

Synthetic Protocol: Late-Stage C-H Fluorination

Traditional synthesis of fluoropyridines (e.g., Balz-Schiemann or Halex reactions) often requires harsh conditions incompatible with complex intermediates. This protocol utilizes Silver(II) Fluoride (


)  for the direct, site-selective C-H fluorination of pyridines, a method pioneered by the Hartwig lab. This allows for "late-stage functionalization" of fully assembled drug scaffolds.

Scope: Selective fluorination at the C-2 (


) position of the pyridine ring.
Materials:
  • Substrate: Pyridine-containing drug scaffold (1.0 equiv).

  • Reagent: Silver(II) Fluoride (

    
    ) (2.0 equiv).[2] Note: AgF2 is moisture sensitive.[3]
    
  • Solvent: Acetonitrile (

    
    ), anhydrous.
    
  • Quench: Aqueous

    
    , Sodium Thiosulfate.
    
Step-by-Step Methodology:
  • Preparation (Glovebox/Dry Bag):

    • Weigh

      
       (black crystalline solid) in a glovebox or under a strict inert atmosphere. 
      
      
      
      rapidly decomposes in moist air to form
      
      
      and
      
      
      .
    • Transfer

      
       to a dry reaction vial equipped with a stir bar.
      
  • Reaction Assembly:

    • Dissolve the pyridine substrate (0.2 mmol scale typical for test) in anhydrous

      
       (2.0 mL).
      
    • Add the substrate solution to the vial containing

      
      .
      
    • Seal the vial immediately.

  • Incubation:

    • Stir at ambient temperature (20–25 °C) .

    • Reaction Time: Typically 1–4 hours. Monitor color change; the black

      
       suspension will turn into a lighter grey/white precipitate (
      
      
      
      ) as the reaction proceeds.
  • Monitoring (In-Process Control):

    • Aliquot 10

      
      , dilute with 
      
      
      
      , and analyze via LC-MS. Look for the [M+18] mass shift (Fluorine = 19, Hydrogen = 1; Net shift = +18).
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Pour into a separatory funnel containing saturated aq.

      
       mixed with 10% sodium thiosulfate (to reduce any residual oxidants).
      
    • Extract with EtOAc (3x).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (typically Hexane/EtOAc gradient). Fluorinated pyridines are often less polar (higher

      
      ) than their non-fluorinated parents due to reduced basicity.
      

SynthesisFlow Step1 Substrate + MeCN Step2 Add AgF2 (Solid) (Inert Atm) Step1->Step2 Step3 Stir 25°C (1-4 Hours) Step2->Step3 Step4 LC-MS Check ([M+18] Peak) Step3->Step4 Step5 Workup & Isolation Step4->Step5

Figure 2: Workflow for AgF2-mediated late-stage fluorination.

Analytical Protocol: Determination

Since fluorination drastically lowers basicity, standard potentiometric titration may fail if the


 drops below 2. This protocol uses a Spectrophotometric Titration  method, which is more sensitive for weak bases.

Objective: Determine the ionization constant (


) of the fluorinated pyridine.
Methodology:
  • Buffer Preparation: Prepare a "Universal Buffer" series ranging from pH 1.0 to pH 7.0 in 0.5 unit increments.

  • Stock Solution: Dissolve compound in DMSO to 10 mM.

  • Titration:

    • Dispense 5

      
       of stock into 195 
      
      
      
      of each buffer in a UV-transparent 96-well plate.
    • Final concentration: 250

      
      .
      
  • Measurement:

    • Scan UV absorbance (200–400 nm) for each well.

    • Identify the

      
       shift between the protonated (low pH) and neutral (high pH) species.
      
  • Data Analysis:

    • Plot Absorbance at

      
       vs. pH.
      
    • Fit data to the Henderson-Hasselbalch equation (sigmoidal curve). The inflection point represents the

      
      .
      

Data Presentation Example:

CompoundStructure

(Exp)

(vs Parent)
Application
Pyridine

5.23ReferenceN/A
2-Fluoropyridine

-0.44-5.67Reduce hERG binding
3-Fluoropyridine

2.97-2.26Fine-tune solubility
2,6-Difluoropyridine

-2.5 (est)-7.7Extreme lipophilicity

Case Studies in Drug Design

Vericiguat (Verquvo)
  • Indication: Heart Failure.

  • Role of Fluorine: Vericiguat contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[4][5] The fluorine atom at the 5-position of the pyridine ring serves to block metabolic oxidation at this electron-rich position, significantly improving oral bioavailability and pharmacokinetic stability compared to the non-fluorinated analog.

Apalutamide (Erleada)
  • Indication: Prostate Cancer.[6][7]

  • Role of Fluorine: Contains a trifluoromethyl (

    
    ) group on the pyridine ring. While not a single fluorine atom, the 
    
    
    
    group acts as a bulky, lipophilic, electron-withdrawing anchor that enhances binding affinity to the androgen receptor while rendering the pyridine ring electron-deficient, thus resistant to oxidative metabolism.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Dunet, J., & Knochel, P. (2011). Preparation of Polyfunctional Magnesiated Pyridines via a Halogen–Magnesium Exchange. Synlett, 2011(14), 2064-2068.

Sources

Application Notes & Protocols: 3,5-difluoro-N-methylpyridin-2-amine hydrochloride as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The fluorinated pyridine motif, in particular, is a privileged structure found in numerous biologically active compounds.[2] 3,5-difluoro-N-methylpyridin-2-amine hydrochloride is an emerging building block that combines the electronic benefits of a difluorinated pyridine ring with the specific steric and electronic properties of an N-methylamino group. This guide provides an in-depth analysis of its properties, applications, and detailed protocols for its use in key synthetic transformations, designed for researchers in drug discovery and process development.

The electron-withdrawing nature of the two fluorine atoms at the 3- and 5-positions significantly modulates the electronics of the pyridine ring, influencing its reactivity in cross-coupling reactions and its properties as a ligand for biological targets. The N-methylamino group at the 2-position serves as a versatile handle for constructing larger, more complex molecules, particularly through carbon-nitrogen and carbon-carbon bond-forming reactions. This document will focus on its application in Palladium-catalyzed cross-coupling reactions, which represent the most powerful and common methods for its elaboration.

Physicochemical Properties and Safety Information

A comprehensive understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.

Table 1: Physicochemical Properties

Property Value Source / Note
CAS Number 3082938-93-7 [3]
Molecular Formula C₆H₇ClF₂N₂ (As hydrochloride salt)
Molecular Weight 180.59 g/mol (As hydrochloride salt)
Appearance Typically an off-white to beige solid Inferred from similar compounds[4][5]
Melting Point Not available. For the related 2-amino-3,5-difluoropyridine: 52-57 °C [6]

| Solubility | The hydrochloride salt form enhances solubility in polar protic solvents. | General chemical principle[7] |

Handling and Safety Precautions

As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE). Based on data for structurally similar aminopyridines, the following hazards should be assumed:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[8]

  • Irritation: Causes skin and serious eye irritation.[5][8]

  • Respiratory: May cause respiratory irritation.[5]

Standard Handling Protocol:

  • Work in a well-ventilated fume hood at all times.

  • Wear protective gloves (nitrile rubber is a suitable choice), a lab coat, and safety goggles or a face shield.[4][5]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[8]

  • Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[8]

Core Synthetic Application: Palladium-Catalyzed Cross-Coupling

The primary utility of 3,5-difluoro-N-methylpyridin-2-amine lies in its role as a nucleophilic coupling partner in palladium-catalyzed reactions. The most prominent of these is the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[9]

Application Profile: Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables the coupling of amines with aryl halides or triflates. In this context, our building block serves as the amine component. The electronic nature of the difluoropyridine ring and the secondary nature of the amine are key considerations for reaction setup. The electron-deficient pyridine ring can influence the kinetics of the catalytic cycle, and secondary amines can sometimes react more sluggishly than primary amines. Therefore, the choice of ligand and base is critical for success.

Causality in Protocol Design:

  • Catalyst System: The oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step.[10] Therefore, a highly active catalyst system is required. We select a catalyst based on a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) which is known to facilitate the coupling of challenging substrates, including electron-deficient amines and unreactive aryl chlorides.[10][11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine hydrochloride in situ and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for these reactions.[10]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane are standard, as they are compatible with the catalyst system and reaction temperatures.[10]

Workflow for a Typical Buchwald-Hartwig Reaction

Below is a generalized workflow for using the title compound in a cross-coupling reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification prep_reagents Weigh Reagents: Aryl Halide, Amine HCl, Pd Catalyst, Ligand, Base setup Assemble Flask Under Inert Atmosphere (Ar/N2) prep_reagents->setup prep_glass Oven-dry Glassware (Schlenk Flask) prep_glass->setup prep_solvent Degas Anhydrous Solvent add_solvent Add Solvent via Syringe prep_solvent->add_solvent add_reagents Add Solids: Amine, Aryl Halide, Catalyst, Ligand, Base setup->add_reagents add_reagents->add_solvent heat Heat to Reaction Temp (e.g., 80-110 °C) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool filter Dilute & Filter (e.g., through Celite) cool->filter extract Aqueous/Organic Extraction filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocol is a representative example and should be optimized for specific substrates.

Protocol 1: Synthesis of N-(4-biphenyl)-3,5-difluoro-N-methylpyridin-2-amine via Buchwald-Hartwig Amination

This protocol details the coupling of this compound with 4-chlorobiphenyl, a moderately challenging aryl chloride substrate.

Table 2: Reagents and Stoichiometry

Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume Equivalents
4-Chlorobiphenyl 188.65 1.0 189 mg 1.0
3,5-difluoro-N-methylpyridin-2-amine HCl 180.59 1.2 217 mg 1.2
Pd₂(dba)₃ 915.7 0.02 (0.04 Pd) 18.3 mg 0.02
RuPhos 468.56 0.04 18.7 mg 0.04
Sodium tert-butoxide (NaOtBu) 96.1 2.4 231 mg 2.4

| Anhydrous Toluene | - | - | 5 mL | - |

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chlorobiphenyl (189 mg, 1.0 mmol), this compound (217 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and sodium tert-butoxide (231 mg, 2.4 mmol).

    • Rationale: The base is added in excess to neutralize the hydrochloride salt and to act as the stoichiometric base for the catalytic cycle. NaOtBu is added last and handled quickly in the air as it is hygroscopic.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Rationale: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated, halting the reaction.[10]

  • Solvent Addition and Heating:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Mechanistic Overview and Troubleshooting

A basic understanding of the catalytic cycle helps in diagnosing and solving common issues.

G pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (+ Ar-X) pd0->oa pd2_complex L2Pd(II)(Ar)(X) oa->pd2_complex amine_binding Amine Coordination & Deprotonation (+ R2NH, Base) pd2_complex->amine_binding pd2_amido L2Pd(II)(Ar)(NR2) amine_binding->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product Product (Ar-NR2) re->product

Sources

Application Note: Comprehensive Analytical Characterization of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note provides a comprehensive framework of analytical methodologies for the characterization of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride (Figure 1), a fluorinated pyridine derivative of interest in pharmaceutical development. Fluorinated heterocyclic compounds are of significant importance in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity.[1] Consequently, rigorous analytical characterization is imperative to ensure the identity, purity, potency, and stability of the active pharmaceutical ingredient (API), forming the bedrock of quality control and regulatory compliance.

This guide moves beyond a simple listing of procedures. It is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols grounded in first principles. We will explore the causality behind experimental choices, emphasizing a holistic and risk-based approach to analytical characterization, in alignment with the latest International Council for Harmonisation (ICH) guidelines.[2][3][4]

Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₇ClF₂N₂ Molecular Weight: 180.58 g/mol

(Note: The exact site of protonation can be subject to equilibrium, but is depicted here on the more basic exocyclic nitrogen for illustrative purposes.)

The Modern Analytical Strategy: A Lifecycle Approach

Modern analytical development, as championed by ICH Q14, has shifted from a one-time validation event to a continuous lifecycle management process.[2][5] This approach begins with defining an Analytical Target Profile (ATP) , which prospectively outlines the method's purpose and required performance characteristics.[3] The ATP guides method development and validation, ensuring the analytical procedure is fundamentally fit-for-purpose throughout the drug development lifecycle.

G cluster_0 Phase 1: Method Development & Definition cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use & Lifecycle ATP Define Analytical Target Profile (ATP) (e.g., Assay for API in Drug Substance) Risk Conduct Risk Assessment (per ICH Q9) ATP->Risk Dev Develop Method (HPLC, GC, etc.) Protocol Develop Validation Protocol (Based on ATP & Risk Assessment) Dev->Protocol Method Transfer Risk->Dev Validation Execute Validation Studies (ICH Q2(R2) Parameters) Protocol->Validation Report Validation Report Validation->Report Routine Routine Analysis (QC, Stability) Report->Routine Implementation Monitoring Continuous Method Performance Monitoring Routine->Monitoring Monitoring->Routine Change Change Control & Revalidation Monitoring->Change

Chromatographic Analysis for Potency and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for determining the potency (assay) and purity (related substances) of 3,5-difluoro-N-methylpyridin-2-amine HCl. Its high resolution and sensitivity make it ideal for separating the main component from process impurities and degradation products.

3.1. Rationale and Experimental Design Choices

  • Technique: Reversed-phase HPLC (RP-HPLC) is chosen for its versatility in analyzing moderately polar compounds.

  • Column: A C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte.

  • Mobile Phase: Amine hydrochlorides can exhibit poor peak shape (tailing) on silica-based columns due to interaction with residual silanol groups.[6] To mitigate this, a buffered mobile phase (e.g., phosphate buffer) at a slightly acidic pH (e.g., pH 3.0-4.0) is crucial. This ensures consistent protonation of the analyte and suppresses silanol interactions, leading to sharp, symmetrical peaks.[7] Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with the mobile phase.

  • Detection: The pyridine ring contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity and aid in impurity identification.

3.2. Protocol: RP-HPLC for Assay and Related Substances

  • Instrumentation: HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: YMC-Triart C18 (250 x 4.6 mm, 5 µm) or equivalent.[8]

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      25.0 40 60
      30.0 40 60
      30.1 95 5

      | 35.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.[7][8]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Solution (Assay): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).

    • Sample Solution (Assay): Prepare in the same manner as the Standard Solution.

    • Purity Solutions: Prepare sample solutions at a higher concentration (e.g., 1.0 - 2.0 mg/mL) to facilitate the detection of low-level impurities.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines.[4][5] Key parameters and typical acceptance criteria are summarized in Table 1.

Table 1: Summary of HPLC Method Validation Parameters (ICH Q2(R2))

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 0.995; Baseline resolution between analyte and known impurities.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration.[8]
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery for assay; 85% - 115% for impurities.[8]
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements.RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities >0.5%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate, pH, and column temperature are varied.

Structural Elucidation and Identity Confirmation

While HPLC provides quantitative data on purity, it does not confirm the molecular structure. A suite of spectroscopic and spectrometric techniques is required for unambiguous identification.

G cluster_techniques cluster_info Compound 3,5-difluoro-N-methylpyridin- 2-amine hydrochloride MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR Thermal Thermal Analysis (DSC & TGA) Compound->Thermal XRPD X-Ray Powder Diffraction Compound->XRPD MW Molecular Weight & Fragment Information MS->MW Structure Unambiguous Structure & Connectivity NMR->Structure Bonds Functional Groups & Fingerprint FTIR->Bonds ThermalProp Melting Point, Decomposition, Solvation Thermal->ThermalProp SolidState Crystallinity XRPD->SolidState

4.1. Mass Spectrometry (MS)

  • Purpose: Provides definitive confirmation of the compound's molecular weight and can aid in the structural elucidation of unknown impurities when coupled with HPLC (LC-MS).

  • Causality: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, pre-charged molecules like hydrochloride salts. Analysis in positive ion mode will detect the protonated molecular ion [M+H]⁺.

  • Protocol:

    • Mode: ESI, Positive Ion.

    • Sample Introduction: Direct infusion via syringe pump (for pure substance) or coupled to the HPLC output (for LC-MS analysis).

    • Solvent: Acetonitrile/Water (50:50) with 0.1% formic acid.

    • Scan Range: m/z 50 - 500.

    • Expected Result: A prominent peak at m/z 145.07, corresponding to the protonated free base [C₆H₆F₂N₂ + H]⁺.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Provides the most definitive structural confirmation by mapping the carbon-hydrogen framework and detecting the fluorine atoms.

  • Causality: ¹H NMR reveals the number and connectivity of protons. ¹³C NMR identifies all unique carbon environments. Crucially, ¹⁹F NMR is highly specific for confirming the presence and electronic environment of the fluorine atoms.[9] The use of a polar aprotic solvent like DMSO-d₆ is ideal for dissolving the hydrochloride salt. The formation of the salt is expected to cause a downfield shift for all protons compared to the free base, due to the increased positive charge on the molecule.[10]

  • Protocol:

    • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Experiments:

      • ¹H NMR: Acquire standard proton spectrum. Expect signals for the two aromatic protons, the N-methyl group, and the N-H proton.

      • ¹³C NMR: Acquire proton-decoupled carbon spectrum. Expect 6 distinct carbon signals.

      • ¹⁹F NMR: Acquire proton-decoupled fluorine spectrum. Expect two distinct signals for the two non-equivalent fluorine atoms.

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: Provides a molecular "fingerprint" for rapid identity confirmation and confirms the presence of key functional groups.

  • Causality: Specific covalent bonds absorb infrared radiation at characteristic frequencies. This allows for the identification of the pyridine ring, C-F, N-H, and C-H bonds.[11]

  • Protocol:

    • Sample Preparation: Use Attenuated Total Reflectance (ATR) for rapid, direct analysis of the solid powder.

    • Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

    • Expected Characteristic Peaks:

      • ~3200-3000 cm⁻¹: Aromatic C-H and N⁺-H stretching.

      • ~1640-1550 cm⁻¹: C=C and C=N stretching of the pyridine ring.

      • ~1300-1100 cm⁻¹: Strong C-F stretching absorptions.

Physicochemical Characterization of the Solid State

The solid-state properties of an API profoundly impact its stability, solubility, and manufacturability. For a crystalline hydrochloride salt, thermal analysis and X-ray diffraction are critical.

5.1. Thermal Analysis (DSC & TGA)

  • Purpose: To determine the melting point, heat of fusion, and decomposition temperature (DSC), and to quantify the presence of water or other solvates (TGA).

  • Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting.[12] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition or the loss of volatiles like water.[13][14][15] For a hydrochloride salt, TGA can reveal the temperature at which HCl might be lost.

  • Protocol:

    • Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

    • Sample: Place 2-5 mg of sample into an aluminum pan.

    • Method: Heat from 30 °C to 350 °C at a rate of 10 °C/min under a nitrogen purge.[16]

    • Expected Results: The DSC thermogram should show a sharp endotherm corresponding to the melting of the crystalline salt. The TGA thermogram should be flat until the onset of decomposition. A weight loss prior to melting could indicate the presence of a hydrate or solvate.[13]

5.2. X-Ray Powder Diffraction (XRPD)

  • Purpose: To confirm the crystalline nature of the material and identify its specific polymorphic form.

  • Causality: Crystalline materials diffract X-rays in a unique pattern of sharp peaks determined by their crystal lattice structure. Amorphous materials produce a broad, featureless "halo."[12] This technique is essential for ensuring batch-to-batch consistency of the solid form.

  • Protocol:

    • Sample Preparation: Lightly pack the powder sample onto a zero-background sample holder.

    • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

    • Data Acquisition: Scan over a 2θ range of approximately 2° to 40°.

    • Expected Result: A unique diffraction pattern with sharp peaks, confirming the material is crystalline.

Summary of Analytical Data

The following table provides a template for summarizing the characterization data for a batch of this compound.

Table 2: Representative Certificate of Analysis Data

TestMethodSpecificationHypothetical Result
Appearance VisualWhite to off-white solidConforms
Identity (FTIR) FTIR-ATRSpectrum conforms to referenceConforms
Identity (LC-MS) ESI-MS[M+H]⁺ = 145.07 ± 0.1145.1
Structure Confirmation ¹H, ¹³C, ¹⁹F NMRStructure conforms to reference spectraConforms
Purity (HPLC) RP-HPLC≥ 99.0%99.8%
Assay (HPLC) RP-HPLC98.0% - 102.0%100.5%
Melting Point (DSC) DSC (Onset)Report Value185.2 °C
Crystallinity XRPDCrystallineConforms

References

  • Lab Manager. (2025, October 22).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • PharmaEducation. (2025, October 18).
  • FDA. (2015, July).
  • RSC Publishing.
  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy.
  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d.
  • ECA Academy.
  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • BenchChem. (2025, December).
  • NIH.
  • The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines.
  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Semantic Scholar.
  • PubMed. (2018, January).
  • Google Patents. (2013, August 8). SALTS AND SOLID FORMS OF THE COMPOUND....
  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC.
  • BenchChem. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride.
  • ResearchGate. (2025, August 6). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Chemical Methodologies. (2019, March 11). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin.
  • Google Patents. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • IntechOpen. (2021, March 10).
  • PubChem. 3,5-Difluoropyridin-2-amine.
  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Sigma-Aldrich. 2-Amino-3,5-difluoropyridine 97%.
  • Thermo Fisher Scientific.
  • Universität Münster. (2024, May 16).
  • Ingenta Connect. (2023, May 1).
  • JOURNAL OF ADVANCES IN CHEMISTRY. (2014, April 4).

Sources

3,5-difluoro-N-methylpyridin-2-amine hydrochloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Use of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology. The relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore novel structural motifs. Among these, fluorinated heterocycles have emerged as exceptionally valuable.[1][2] This guide provides an in-depth examination of This compound , a key building block whose unique electronic and structural properties are instrumental in the design of next-generation kinase inhibitors. We will dissect the mechanistic advantages conferred by the difluoropyridinyl moiety and provide a detailed, field-proven protocol for its application in the synthesis of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, contextualized within the relevant signaling pathways and supported by authoritative data.

The Strategic Advantage: Why 3,5-Difluoropyridinyl Moieties?

The incorporation of fluorine into drug candidates is a well-established strategy to modulate molecular properties.[1][3] The 3,5-difluoro-N-methylpyridin-2-amine scaffold is not merely an arbitrary choice; its utility is grounded in a confluence of beneficial physicochemical effects that address common challenges in kinase inhibitor development.

  • Modulation of Basicity (pKa): The two strongly electron-withdrawing fluorine atoms significantly lower the pKa of the pyridine ring nitrogen and the exocyclic amine. This fine-tuning is critical for optimizing interactions with the kinase hinge region, a common binding motif. A lower pKa can reduce off-target interactions with basic-amino-acid-rich proteins and may improve cell permeability.

  • Enhanced Binding Affinity through Orthogonal Interactions: The C-F bond can participate in favorable orthogonal dipole-dipole interactions and can act as a hydrogen bond acceptor, potentially forming non-canonical hydrogen bonds with protein backbone C-H groups in the ATP-binding pocket.[1] This can stabilize the bioactive conformation of the inhibitor, leading to increased potency.[1]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond energy of approximately 105–116 kcal/mol.[4][5] This makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can block potential sites of metabolism, thereby increasing the drug's half-life and oral bioavailability.[1][6]

  • Vector for Synthesis: The electron-deficient nature of the difluoropyridine ring makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and efficient handle for coupling with other heterocyclic systems, a common strategy in kinase inhibitor synthesis.[7]

Application Case Study: Synthesis of an EGFR Tyrosine Kinase Inhibitor

To illustrate the practical application of this compound, we present a representative synthesis of an advanced, covalent EGFR inhibitor. This protocol is analogous to strategies used for creating potent inhibitors targeting mutations like L858R/T790M found in non-small-cell lung cancer (NSCLC).[8][9][10]

Overview of the Synthetic Strategy

The synthesis involves a multi-step sequence culminating in the covalent warhead installation. The pivotal step is the nucleophilic aromatic substitution (SNAr) reaction where the 3,5-difluoro-N-methylpyridin-2-amine core is coupled to an activated pyrimidine scaffold.

G A 2,4-Dichloropyrimidine (Core Scaffold) C Intermediate 1 (Coupled Pyrimidine) A->C S(N)Ar with Aniline B Substituted Aniline (Side Chain Precursor) B->C E Intermediate 2 (Difluoropyridinyl Adduct) C->E Key S(N)Ar Coupling D 3,5-Difluoro-N-methylpyridin-2-amine (Key Building Block) D->E F Intermediate 3 (Reduced Aniline) E->F Nitro Reduction H Final Kinase Inhibitor (Covalent EGFR Inhibitor) F->H Acylation G Acryloyl Chloride (Warhead) G->H

Caption: General synthetic workflow for an EGFR inhibitor.

Materials and Reagents
ReagentCAS No.Molecular Wt.Supplier Notes
This compoundN/A~182.59Synthesize or procure from a reliable vendor.
2,4-Dichloro-N-(2-methoxy-5-nitrophenyl)pyrimidin-4-amineN/A~302.12Precursor, synthesis may be required.
Acryloyl chloride814-68-690.51Use freshly opened or distilled. Acrid.
Iron Powder (<10 micron)7439-89-655.85Activated, fine powder is preferred.
Ammonium Chloride12125-02-953.49ACS grade or higher.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Anhydrous, redistilled.
Tetrahydrofuran (THF)109-99-972.11Anhydrous, inhibitor-free.
Ethanol (EtOH)64-17-546.07200 proof, anhydrous.
Detailed Experimental Protocol

Step 1: Synthesis of N-(4-(3,5-difluoro-N-methylpyridin-2-ylamino)pyrimidin-2-yl)-2-methoxy-5-nitroaniline (Intermediate 2)

  • Causality: This is the key SNAr coupling step. The electron-deficient dichloropyrimidine is activated for substitution. The C4 chlorine is generally more reactive than the C2 chlorine. We use a strong, non-nucleophilic organic base (DIPEA) to neutralize the HCl generated and to free the amine from its hydrochloride salt in situ. 1,4-Dioxane is a suitable high-boiling polar aprotic solvent for this type of reaction.

  • Protocol:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-N-(2-methoxy-5-nitrophenyl)pyrimidin-4-amine (Intermediate 1, 1.0 eq).

    • Add this compound (1.1 eq) and 1,4-dioxane (approx. 0.1 M concentration).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours.

    • Validation: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting materials and the appearance of a new, more nonpolar spot (product).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield Intermediate 2.

Step 2: Synthesis of N¹-(4-((3,5-difluoro-N-methylpyridin-2-yl)amino)pyrimidin-2-yl)-4-methoxybenzene-1,2-diamine (Intermediate 3)

  • Causality: The nitro group must be reduced to a primary amine to serve as the nucleophile for the final acylation step. A classic Béchamp reduction using iron powder and a mild acid source like ammonium chloride in a protic solvent mixture is effective, scalable, and avoids the need for high-pressure hydrogenation.[8][9][11]

  • Protocol:

    • Suspend Intermediate 2 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

    • Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours.

    • Validation: The reaction progress can be monitored by LC-MS. The product will have a mass corresponding to the loss of 30 Da (NO₂ -> NH₂). The color of the reaction mixture will also change significantly.

    • Once complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with hot ethanol.

    • Concentrate the filtrate to remove the ethanol. Add water and extract the aqueous residue with ethyl acetate or dichloromethane (DCM) (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum. The resulting aniline (Intermediate 3) is often used directly in the next step without further purification.

Step 3: Synthesis of Final Kinase Inhibitor (Acylation)

  • Causality: This step installs the acrylamide "warhead," which is designed to form a covalent bond with a cysteine residue (e.g., Cys797 in EGFR) in the kinase active site. The reaction is a standard acylation performed at low temperature to control reactivity and minimize side reactions. A tertiary amine base is used to scavenge the HCl byproduct.[11]

  • Protocol:

    • Dissolve the crude Intermediate 3 (1.0 eq) in anhydrous THF or DCM and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add triethylamine (TEA) or DIPEA (1.5 eq).

    • Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Validation: Monitor by LC-MS until the starting aniline is consumed.

    • Quench the reaction by the slow addition of water. Extract the product with DCM or ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution (to remove any remaining acid) and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final covalent kinase inhibitor as a solid. Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Synthetic Results

The following table presents typical, representative yields for each step of the synthesis, based on literature precedents for analogous compounds.[9][12]

StepTransformationTypical Yield
1SNAr Coupling (Formation of Intermediate 2)65-80%
2Nitro Reduction (Formation of Intermediate 3)85-95%
3Acylation (Formation of Final Product)70-85%
Overall Yield ~40-65%

Biological Context: Targeting the EGFR Signaling Pathway

The synthesized inhibitor is designed to target EGFR, a receptor tyrosine kinase. Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK pathways. In cancer, mutations can lead to constitutive activation of these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR Tyrosine Kinase Domain EGF->EGFR:f0 RAS RAS EGFR:f1->RAS PI3K PI3K EGFR:f1->PI3K Inhibitor Synthesized Inhibitor Inhibitor->EGFR:f1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

The covalent inhibitor binds irreversibly to the tyrosine kinase domain of EGFR, blocking ATP binding and shutting down the aberrant signaling cascade. The selectivity for mutant EGFR over wild-type (WT) is a key design feature to minimize toxicity.

Representative Biological Activity

The effectiveness of such inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀). The table below shows representative data for similar compounds, demonstrating high potency against the target mutant EGFR and selectivity over the wild-type form.[9][10]

Compound TypeH1975 Cell Line (L858R/T790M) IC₅₀ (nM)A549 Cell Line (WT-EGFR) IC₅₀ (nM)Selectivity Index (WT/Mutant)
Representative Covalent Inhibitor20 - 90> 400> 5 - 20
Osimertinib (Reference)[9]~67~379~5.7

Safety and Handling

  • This compound: As with related fluorinated amines, this compound should be handled with care. It may be toxic if swallowed or in contact with skin and may cause skin and serious eye irritation.[13][14] Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acryloyl Chloride: Highly corrosive, lachrymatory, and moisture-sensitive. Handle only in a fume hood with appropriate PPE. Quench any excess reagent carefully with a dilute base solution.

  • General Precautions: All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) where anhydrous conditions are specified. Follow standard laboratory safety procedures for handling, storage, and disposal of all chemical reagents and solvents.[15][16]

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of advanced kinase inhibitors. The fluorine substituents confer multiple advantages, including modulated basicity, enhanced binding affinity, and improved metabolic stability. The detailed protocol provided herein demonstrates a robust and reliable pathway for its incorporation into a potent, covalent EGFR inhibitor. By understanding the chemical principles behind each step, researchers can adapt and apply these methods to accelerate the discovery and development of novel targeted therapies.

References

  • Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Vertex AI Search. (2026). Fluorinated mechanism-based inhibitors: common themes and recent developments.
  • Vertex AI Search. (2026). (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2 | Benchchem.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.
  • Vertex AI Search. (2026). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC.
  • Vertex AI Search. (2026). Use of Fluorinated Functionality in Enzyme Inhibitor Development - UNL Digital Commons.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem.
  • Vertex AI Search. (2026). Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291) - Benchchem.
  • Vertex AI Search. (2026). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC.
  • Vertex AI Search. (2026). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem.
  • Vertex AI Search. (2026). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride (CAS 1196155-41-7), a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we address common challenges through a structured troubleshooting guide and a series of frequently asked questions, grounding our advice in established chemical principles and methodologies.

I. Synthetic Overview & Core Challenges

The primary route to 3,5-difluoro-N-methylpyridin-2-amine involves the N-methylation of the precursor, 3,5-difluoropyridin-2-amine. While seemingly straightforward, this transformation is nuanced due to the electronic properties of the fluorinated pyridine ring. The principal challenge lies in achieving selective methylation of the exocyclic amino group without promoting undesired side reactions, most notably the quaternization of the endocyclic pyridine nitrogen.[1]

The electron-withdrawing nature of the two fluorine atoms deactivates the pyridine ring, making it less susceptible to electrophilic attack but also influencing the basicity and nucleophilicity of both nitrogen atoms.[2] Careful control over reagents, stoichiometry, and reaction conditions is paramount to maximizing the yield of the desired secondary amine before its conversion to the hydrochloride salt.

II. Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Consistently Low Yield of the Desired N-methylated Product

  • Potential Cause A: Competing N-Quaternization

    • Scientific Rationale: The lone pair of electrons on the pyridine ring nitrogen can compete with the exocyclic amino group for the methylating agent (e.g., methyl iodide). This leads to the formation of a pyridinium salt byproduct, consuming reagents and reducing the yield of the target compound. In aminopyridines, electrophilic attack can preferentially occur at the ring nitrogen.[1]

    • Troubleshooting & Optimization:

      • Choice of Base is Critical: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases are effective at deprotonating the exocyclic amine, significantly increasing its nucleophilicity and biasing the reaction toward the desired N-methylation.

      • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. A large excess will increase the likelihood of both di-methylation and N-quaternization.

      • Temperature Management: Conduct the initial deprotonation at a low temperature (e.g., 0 °C) before adding the methylating agent and allowing the reaction to slowly warm to room temperature. This controlled approach helps manage the exothermic nature of the reaction and can improve selectivity.

  • Potential Cause B: Incomplete Reaction

    • Scientific Rationale: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or deactivation of reagents.

    • Troubleshooting & Optimization:

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Compare the reaction mixture against spots of the starting material and a reference standard of the product, if available.

      • Solvent Purity: Ensure the use of anhydrous solvents (e.g., THF, DMF). Protic impurities like water can quench the strong base and inhibit the reaction.

      • Reagent Integrity: Verify the purity and activity of the starting materials and reagents, especially the base (NaH can form an inactive oxide layer) and the aminopyridine.[2]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical decision tree to guide your troubleshooting process when encountering low yields.

G start Low Yield of 3,5-difluoro-N-methylpyridin-2-amine check_sm Is Starting Material (SM) consumed (by TLC/LC-MS)? start->check_sm check_byproducts Are significant byproducts observed? check_sm->check_byproducts Yes incomplete_rxn Incomplete Reaction: 1. Extend reaction time. 2. Increase temperature moderately. 3. Verify base activity & solvent dryness. 4. Confirm SM purity. check_sm->incomplete_rxn No identify_quat Is a highly polar spot (likely N-quaternization) present? check_byproducts->identify_quat Yes optimize_selectivity Optimize for Selectivity: 1. Use stronger, non-nucleophilic base (NaH). 2. Control temperature (start at 0°C). 3. Reduce equivalents of methylating agent. identify_quat->optimize_selectivity Yes identify_dimethyl Is a less polar spot (likely di-methylation) present? identify_quat->identify_dimethyl No optimize_stoich Optimize Stoichiometry: 1. Use closer to 1.0 eq of methylating agent. 2. Add methylating agent slowly. identify_dimethyl->optimize_stoich Yes degradation Complex mixture or baseline material? (Possible Degradation) identify_dimethyl->degradation No milder_cond Use Milder Conditions: 1. Lower reaction temperature. 2. Consider alternative methylating agents. degradation->milder_cond Yes

Caption: A decision tree for troubleshooting low reaction yield.

Problem 2: Difficulty with Product Isolation and Purification

  • Potential Cause A: Formation of an Oil During Workup

    • Scientific Rationale: The free base of 3,5-difluoro-N-methylpyridin-2-amine may have a low melting point or exist as an oil at room temperature. The presence of impurities can further depress the melting point.

    • Troubleshooting & Optimization:

      • Purify as the Free Base: Before salt formation, purify the crude free base using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.

      • Trituration: If an oil is obtained after workup, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).

  • Potential Cause B: Low Recovery After Hydrochloride Salt Formation

    • Scientific Rationale: The hydrochloride salt may have significant solubility in the solvent used for its formation and washing, leading to losses.

    • Troubleshooting & Optimization:

      • Solvent Selection: Form the salt by dissolving the purified free base in a minimal amount of a solvent in which the salt is poorly soluble, such as diethyl ether, MTBE, or a mixture of ethyl acetate and hexanes. Then, add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether).

      • Washing: Wash the precipitated hydrochloride salt with a cold, non-polar solvent (e.g., cold diethyl ether) to remove surface impurities without dissolving a significant amount of the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound? The most common and efficient pathway begins with 3,5-difluoropyridin-2-amine.[3][4][5] This precursor is deprotonated at the 2-amino group with a strong base, followed by reaction with a methylating agent. The resulting 3,5-difluoro-N-methylpyridin-2-amine is then treated with hydrochloric acid to yield the final hydrochloride salt.

Q2: How do the fluorine atoms impact the N-methylation reaction? The two electron-withdrawing fluorine atoms have a significant electronic impact on the pyridine ring. They decrease the electron density of the ring, which deactivates the endocyclic nitrogen towards electrophilic attack (i.e., methylation).[2] This deactivation provides a degree of inherent selectivity for the desired reaction at the exocyclic amino group, but it is not sufficient to prevent side reactions under suboptimal conditions.

Q3: Which methylating agents and bases are most effective?

  • Methylating Agents: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common choices. MeI is often preferred for its higher reactivity.

  • Bases: Strong, non-nucleophilic bases are essential for selective deprotonation of the exocyclic amine. Sodium hydride (NaH) is highly effective. Potassium tert-butoxide (KOtBu) is another excellent option. Weaker bases like triethylamine or potassium carbonate are generally insufficient to achieve the required selectivity and reactivity, leading to lower yields.

Q4: What are the critical safety considerations for this synthesis?

  • Methylating Agents: Both methyl iodide and dimethyl sulfate are toxic and carcinogenic. They must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Sodium hydride is a water-reactive flammable solid. It can ignite upon contact with moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The reaction should be quenched carefully and slowly, typically by adding the reaction mixture to a cooled solution (e.g., ice-water or a saturated ammonium chloride solution) to manage any exothermic processes.

IV. Experimental Protocols

Protocol 1: Synthesis of 3,5-difluoro-N-methylpyridin-2-amine

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Workup & Purification A 1. Add 3,5-difluoropyridin-2-amine and anhydrous THF to a flask under N2 atmosphere. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add NaH (60% dispersion in mineral oil) portion-wise over 15 min. B->C D 4. Stir the suspension at 0 °C for 30 minutes. C->D E 5. Add methyl iodide (MeI) dropwise at 0 °C. D->E F 6. Allow the reaction to warm to room temperature. E->F G 7. Stir for 2-4 hours, monitoring by TLC until SM is consumed. F->G H 8. Carefully quench the reaction by adding to ice-cold water. G->H I 9. Extract the product with ethyl acetate (3x). H->I J 10. Wash combined organic layers with brine, dry over Na2SO4. I->J K 11. Concentrate under reduced pressure. J->K L 12. Purify by flash column chromatography. K->L

Caption: Workflow for the N-methylation of 3,5-difluoropyridin-2-amine.

Methodology:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3,5-difluoropyridin-2-amine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Effervescence (H₂ gas evolution) will be observed.

  • Stir the suspension at 0 °C for 30 minutes after the addition is complete.

  • Add methyl iodide (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate/hexanes).

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain pure 3,5-difluoro-N-methylpyridin-2-amine.

Protocol 2: Formation of Hydrochloride Salt

  • Dissolve the purified 3,5-difluoro-N-methylpyridin-2-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq).

  • A white precipitate should form immediately.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to a constant weight to yield this compound.

V. Comparative Data

The choice of base and solvent can significantly impact the outcome of the N-methylation of aminopyridines. The following table summarizes general expectations for this type of transformation.

BaseSolventTypical TemperatureExpected Selectivity (N-exo vs. N-endo)Comments
NaH THF / DMF0 °C to RTHigh The preferred method. Generates a highly nucleophilic amide anion, favoring methylation on the exocyclic nitrogen.[6]
KOtBu THF0 °C to RTGood to High A strong, non-nucleophilic base that is also highly effective. May be more soluble than NaH.
K₂CO₃ Acetonitrile / DMFRT to 80 °CLow to Moderate Weaker base. Often results in a mixture of N-methylated product, unreacted starting material, and N-quaternized byproduct.
Et₃N CH₂Cl₂ / THFRTPoor Generally not strong enough to deprotonate the amine effectively, leading to very slow reaction and low conversion.

VI. References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Available from:

  • Benchchem. Troubleshooting low yield in pyridine functionalization. Available from:

  • PubChem. 3,5-Difluoropyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry.

  • Gallo, E., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, ACS Publications. Available from: [Link]

  • Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1. Available from:

  • Google Patents. Novel imidazopyridine compound, preparation method and medical application thereof. CN113549068A. Available from:

  • Herraiz, J. I., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, RSC Publishing. DOI:10.1039/D0CY02210A. Available from: [Link]

Sources

Technical Support Center: Fluorinated Pyridine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Wait Time: 0 min Operator: Senior Application Scientist, Dr. H.

Welcome to the Fluorinated Heterocycle Support Hub

Subject: Troubleshooting purification failures in fluorinated pyridine synthesis. Scope: Volatility management, pKa anomalies, SNAr instability, and chromatographic resolution.

You are likely here because standard pyridine protocols are failing. Fluorine is not just a halogen; it is a metabolic block that drastically alters the electronic and physical landscape of the pyridine ring. Below are the four most common "Support Tickets" we receive, resolved with root-cause analysis and field-proven protocols.

Ticket #001: "My product disappeared on the Rotovap."

Issue: User reports >50% yield loss during solvent removal, despite the theoretical boiling point of 2-fluoropyridine being 126°C (well above solvent boiling points).

Root Cause: The Azeotropic Trap While pure 2-fluoropyridine boils at 126°C, it forms low-boiling azeotropes with common solvents (water, alcohols) and co-evaporates aggressively. Furthermore, the electron-withdrawing fluorine reduces intermolecular Hydrogen-bonding capability compared to other pyridines, increasing volatility.

The Fix: Controlled Solvent Swap & Salt Formation

Protocol A: The "Non-Volatile" Salt Catch (Recommended) If your downstream chemistry tolerates it, isolate the compound as a salt.

  • Do NOT concentrate the crude reaction mixture to dryness.

  • Dilute crude mixture with anhydrous Diethyl Ether (

    
    ) or MTBE.
    
  • Add 1.05 eq of anhydrous

    
     (4M in Dioxane).
    
  • The fluoropyridinium hydrochloride salt will precipitate.

  • Filter the solid.[1] This salt is non-volatile and stable.

  • To release free base: Suspend salt in minimal DCM, add 1.2 eq solid

    
    , stir 15 min, filter, and concentrate carefully.
    

Protocol B: Azeotrope-Aware Concentration If you must isolate the free base liquid:

  • Never use a high-vacuum pump (0.1 mmHg) at room temperature; you will pull the product into the trap.

  • Bath Temperature: Max 35°C.

  • Pressure: >40 mbar (do not go lower).

  • Solvent Chaser: Add Toluene (bp 110°C) before final concentration. Toluene helps suppress the volatility of the pyridine via

    
    -
    
    
    
    stacking interactions, allowing lower boiling impurities to leave first.
Ticket #002: "Acid-Base extraction failed. Product is in the organic layer."

Issue: User attempted to purify 2-fluoropyridine by extracting into 1M HCl, washing the organic layer, and then basifying the aqueous layer. The product remained in the initial organic waste.

Root Cause: The Basicity Paradox Chemists treat "pyridines" as bases (


). However, the high electronegativity of fluorine at the 2-position inductively withdraws electron density from the nitrogen lone pair, drastically lowering basicity.
  • Pyridine

    
    :  ~5.2 (Protonates in 1M HCl)
    
  • 2-Fluoropyridine

    
    :  ~ -0.44 (Does NOT  protonate significantly in 1M HCl)
    

The Fix: Inverted Extraction Logic Treat 2-fluoropyridine as a neutral organic molecule , not a base.

Corrected Workup Workflow:

  • Quench: Dilute reaction with water/brine.

  • Extract: Use DCM or EtOAc. The 2-fluoropyridine will be in the Organic Phase .

  • Wash: Wash the organic phase with 0.5M HCl.

    • Why? This removes unreacted starting materials (like pyridine or non-fluorinated amines) which are basic. Your fluorinated product stays in the organic layer.

    • Caution: Do not use strong acid (>2M) or heat, as this promotes hydrolysis (see Ticket #003).

  • Dry & Concentrate: Dry over

    
     (avoid 
    
    
    
    if possible to prevent SNAr degradation).

Data: The Fluorine Effect on Basicity | Compound | Substituent |


 (Conj. Acid) | Extraction Behavior (1M HCl) |
| :--- | :--- | :--- | :--- |
| Pyridine | -H | 5.23 | Aqueous Layer |
| 3-Fluoropyridine | -F (meta) | 2.97 | Partitioned (pH dependent) |
| 2-Fluoropyridine  | -F (ortho)  | -0.44  | Organic Layer  |
| 2,6-Difluoropyridine | -F (di-ortho) | ~ -2.5 | Organic Layer |
Ticket #003: "I see a 'Hydroxyl' impurity growing during workup."

Issue: LCMS shows a mass corresponding to [M-F+OH], indicating hydrolysis of the C-F bond to a pyridone/hydroxypyridine.

Root Cause: Nucleophilic Aromatic Substitution (


) 
The 2-position of pyridine is naturally electrophilic. Adding a fluorine atom (a strong electron-withdrawing group and good leaving group in 

) makes the C-F bond highly susceptible to attack by nucleophiles (Water, Hydroxide, Alcohols), especially under basic or acidic conditions with heat.

The Fix: The "Cold & Neutral" Rule

Visualizing the Danger Zone:

SNAr_Risk Start Crude 2-F-Pyridine Condition1 High pH (NaOH/KOH) Start->Condition1 Avoid Condition2 Heat (>40°C) Start->Condition2 Avoid Condition3 Strong Acid + H2O Start->Condition3 Avoid Result_Good Stable Product Start->Result_Good Keep Neutral/Cold Result_Bad Hydrolysis (Pyridone) Condition1->Result_Bad OH- attack Condition2->Result_Bad Accelerates SNAr Condition3->Result_Bad Acid-catalyzed H2O attack

Caption: Figure 1: Critical process parameters for preventing SNAr hydrolysis of 2-fluoropyridines.

Protocol:

  • Quench: Use Saturated

    
     (mild base) rather than NaOH.
    
  • Solvents: Avoid primary alcohols (MeOH/EtOH) during workup if heating is required; they can form alkoxy-pyridines. Use Isopropanol or Acetonitrile if needed.

  • Storage: Store neat liquids at 4°C. Glassware should be acid-free.

Ticket #004: "Cannot separate 2-Fluoro from 2-Chloro precursor."

Issue: The user synthesized 2-fluoropyridine via Halex reaction (from 2-chloropyridine) but cannot separate the product from the starting material using standard silica chromatography.

Root Cause: Isosteres & Polarity Fluorine and Chlorine are isosteres. While Fluorine is more electronegative, the polarity difference on a standard Silica phase is often negligible, leading to co-elution.

The Fix: Change the Selectivity Mechanism

Option A: C18 Reverse Phase (Recommended) The size difference between Fluorine and Chlorine is more pronounced in a hydrophobic environment.

  • Column: C18-bonded silica.

  • Mobile Phase: Water/Acetonitrile gradient (with 0.1% Formic Acid).

  • Result: The 2-F-Pyridine is more polar and elutes earlier than the 2-Cl-Pyridine.

Option B: Chemical Scavenging (If >90% conversion) If you have a small amount of 2-chloropyridine remaining:

  • Treat the crude mixture with a polymer-supported amine (e.g., amine-functionalized silica) or a reactive thiol.

  • The 2-chloropyridine is more reactive toward certain soft nucleophiles (like thiols) under specific conditions, or can be derivatized to a much more polar compound.

  • Note: This is risky due to the reactivity of the F-pyridine (see Ticket #003).

Option C: Distillation (Scale Dependent)

  • BP 2-Fluoropyridine: 126°C[2]

  • BP 2-Chloropyridine: 170°C

  • Method: Fractional distillation is highly effective here due to the 44°C boiling point gap. This is superior to chromatography for >5g scales.

Summary Decision Tree: Purification Logic

Purification_Logic Start Crude Fluorinated Pyridine Q_Scale Scale > 5g? Start->Q_Scale Q_Impurity Impurity Type? Q_Scale->Q_Impurity No Distillation Fractional Distillation (BP Gap usually >30°C) Q_Scale->Distillation Yes (Volatile Product) Q_Impurity->Distillation Solvent/Volatiles Chromatography Chromatography Required Q_Impurity->Chromatography Non-Volatile Residue Q_Sep Separation Difficulty? Chromatography->Q_Sep Silica Standard Silica (DCM/MeOH) Q_Sep->Silica General Impurities C18 Reverse Phase C18 (H2O/ACN) Q_Sep->C18 Halo-Analogs (Cl vs F)

Caption: Figure 2: Decision matrix for selecting the optimal purification method based on scale and impurity profile.

References
  • Chambers, R. D., et al. (1965). "Polyfluoro-heterocyclic compounds. Part VII. The preparation of fluorinated pyridines." Journal of the Chemical Society.[3] Link (Foundational work on fluoropyridine synthesis and volatility).

  • Fier, P. S., & Hartwig, J. F. (2017). "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2." Organic Syntheses, 94, 46-53.[1] Link (Detailed workup protocols avoiding hydrolysis).

  • PubChem. (2025).[4] "2-Fluoropyridine Compound Summary - pKa and Physical Properties." National Library of Medicine. Link (Source for pKa and Boiling Point data).

  • Senaweera, S., et al. (2014). "Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid... without Azeotropic Drying." PMC. Link (Discussion on azeotropic drying and hydrolytic stability).

Sources

Technical Support Center: Synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic origins of these issues and provide field-proven, validated protocols to optimize your results.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis, presented in a question-and-answer format. Our approach is to diagnose the problem by understanding the underlying chemistry and then to provide actionable solutions.

Part 1: The N-Methylation of 3,5-difluoropyridin-2-amine

The initial step involves the N-methylation of the starting material, 3,5-difluoropyridin-2-amine[1][2][3][4]. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.

Question 1: My N-methylation reaction has stalled, showing low conversion of the starting material. What are the likely causes and how can I drive the reaction to completion?

Possible Causes & Solutions:

This is a common issue often rooted in incomplete deprotonation of the 2-amino group, poor reagent quality, or suboptimal reaction conditions.

  • Inadequate Deprotonation: The acidity of the N-H bond in the aminopyridine is modest. A base that is too weak or used in insufficient quantity will result in a low concentration of the reactive nucleophilic anion, stalling the reaction.

  • Solution: Employ a suitable base in an appropriate solvent. While strong bases like sodium hydride (NaH) are effective, they can sometimes lead to darker reaction mixtures and require strictly anhydrous conditions. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is often a reliable and more manageable choice.[5] Ensure the base is finely powdered and dry.

  • Degraded Methylating Agent: Methyl iodide (MeI), a common methylating agent, is sensitive to light and can degrade over time, releasing iodine and reducing its efficacy.

  • Solution: Use a fresh bottle of methyl iodide or purify older stock by passing it through a small plug of activated alumina. Always store it in a dark, cool place.

  • Suboptimal Temperature: Many N-methylation reactions require gentle heating to proceed at a reasonable rate.

  • Solution: If the reaction is sluggish at room temperature, consider heating the mixture to 40-60 °C. Monitor the reaction closely by TLC or LCMS, as excessive heat can promote the formation of side products.

Parameter Recommendation Rationale
Base K₂CO₃ (1.5 - 2.0 eq.) or Cs₂CO₃ (1.2 eq.)Provides sufficient basicity for deprotonation without being overly harsh.[5]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents effectively dissolve the amine starting material and the inorganic base.
Methylating Agent Methyl Iodide (1.1 - 1.2 eq.)Highly reactive and effective. Use a slight excess to ensure completion.
Temperature RT to 60 °CBalances reaction rate with minimizing side reactions.

Question 2: I've isolated my product, but I have a significant impurity with a mass 14 units higher than my target molecule. What is this and how can I prevent it?

Possible Cause & Solution:

This impurity is almost certainly the N,N-dimethylated byproduct, 3,5-difluoro-N,N-dimethylpyridin-2-amine.

  • Mechanism: After the first methylation, the product is a secondary amine. This secondary amine can be deprotonated and react again with the methylating agent. This second methylation can sometimes be faster than the first, leading to significant amounts of the bis-methylated product.[6]

  • Prevention Strategies:

    • Control Stoichiometry: Use no more than 1.1-1.2 equivalents of your methylating agent.

    • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Alternative Methods: Consider a reductive amination (Eschweiler-Clarke type) reaction using formaldehyde and a reducing agent. This pathway is often highly selective for mono-methylation of primary amines.[7]

Question 3: My LCMS shows a significant byproduct with the same mass as my desired product but it is much more polar. What is it?

Possible Cause & Solution:

This byproduct is likely the result of methylation on the pyridine ring nitrogen, forming a quaternary pyridinium salt: 3,5-difluoro-1-methyl-2-(methylamino)pyridin-1-ium iodide.

  • Mechanism: The pyridine nitrogen atom possesses a lone pair of electrons and is nucleophilic.[8] Highly reactive electrophiles like methyl iodide can alkylate this nitrogen, forming a charged pyridinium species.[7][9] This is a common side reaction in pyridine chemistry.

  • Prevention Strategies:

    • Less Reactive Methylating Agent: Switch from methyl iodide to dimethyl sulfate (DMS). DMS is a "softer" methylating agent and often shows higher selectivity for the exocyclic amine over the ring nitrogen.

    • Careful Reagent Addition: Add the methylating agent slowly and at a low temperature to maintain a low instantaneous concentration, which disfavors the quaternization reaction.

    • Base Selection: Using a base like K₂CO₃ ensures the exocyclic amine is deprotonated to its more nucleophilic anionic form, increasing its reaction rate relative to the neutral ring nitrogen.

N-Methylation_Side_Reactions SM 3,5-difluoropyridin-2-amine Anion Deprotonated Amine (Nucleophile) SM:e->Anion:w -H⁺ SideProduct2 Side Product 2 (Quaternary Salt) SM->SideProduct2 + CH₃I (Ring N-methylation) Base Base (e.g., K₂CO₃) Product Desired Product (3,5-difluoro-N-methyl pyridin-2-amine) Anion:e->Product:w + CH₃I MeI CH₃I SideProduct1 Side Product 1 (N,N-dimethylated) Product:e->SideProduct1:w + CH₃I (Over-methylation)

Caption: N-methylation and key side reactions.

Part 2: The Hydrochloride Salt Formation

Converting the free base to its hydrochloride salt is crucial for improving stability, handling, and often, solubility.[10] However, this step can present its own set of physical and chemical challenges.

Question 4: Upon adding HCl to my purified free base, the product separates as a sticky oil or goo instead of a crystalline solid. How can I achieve a solid product?

Possible Causes & Solutions:

This is a very common issue in salt formation, typically caused by the presence of water or the use of an inappropriate solvent system.[11][12]

  • Hygroscopicity & Water: Many hydrochloride salts are hygroscopic. The presence of even trace amounts of water can prevent crystallization and lead to an oil.[12][13] Aqueous HCl is often a poor choice for this reason.

  • Solution: Use an anhydrous solution of HCl. Commercially available solutions of HCl in solvents like 1,4-dioxane, diethyl ether, or 2-propanol are ideal. The salt formation should be conducted in a non-polar, aprotic solvent in which the free base is soluble but the hydrochloride salt is not (e.g., MTBE, heptane, toluene, or mixtures thereof).

  • Solvent Choice: The polarity of the crystallization solvent is critical. If the solvent is too polar, the salt will remain dissolved. If it's not polar enough, the free base may crash out before it can react.

  • Solution: A common technique is to dissolve the free base in a minimal amount of a solvent it is soluble in (like ethyl acetate or dichloromethane) and then add a non-polar anti-solvent (like heptane or hexanes) to the point of incipient cloudiness. Then, add the anhydrous HCl solution dropwise to induce precipitation of the salt.

Troubleshooting_Salt_Formation Start Start: Purified Free Base AddHCl Add HCl Solution Start->AddHCl Result Observe Result AddHCl->Result OilyProduct Problem: Oily/Gummy Product Result->OilyProduct No SolidProduct Success: Crystalline Solid Result->SolidProduct Yes CheckWater Is aqueous HCl being used? OilyProduct->CheckWater CheckSolvent Is solvent system appropriate? CheckWater->CheckSolvent No UseAnhydrous Action: Use Anhydrous HCl (e.g., in Dioxane) CheckWater->UseAnhydrous Yes ChangeSolvent Action: Use non-polar anti-solvent (e.g., Heptane/Toluene) CheckSolvent->ChangeSolvent No UseAnhydrous->AddHCl Re-attempt ChangeSolvent->AddHCl Re-attempt

Caption: Troubleshooting workflow for HCl salt formation.

Question 5: My final hydrochloride salt is off-white or yellow and gives a broad melting point range, despite careful salt formation. Why?

Possible Cause & Solution:

The purity of the final salt is dictated entirely by the purity of the free base from which it was made. Salt formation is not a purification step.

  • Impurity Carryover: Any unreacted starting material, over-methylated byproducts, or baseline impurities from the N-methylation step will be carried through into the salt formation. These impurities can disrupt the crystal lattice of the desired salt, leading to poor crystal form, discoloration, and melting point depression.

  • Solution: Rigorous purification of the 3,5-difluoro-N-methylpyridin-2-amine free base is mandatory before attempting salt formation.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for removing both more polar (quaternary salt) and less polar (starting material, bis-methylated product) impurities.

    • Recrystallization: If the free base is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be an effective alternative to chromatography for removing minor impurities.

Validated Experimental Protocols

Protocol 1: N-Methylation of 3,5-difluoropyridin-2-amine

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluoropyridin-2-amine (1.0 eq.), anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of amine), and finely powdered potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add methyl iodide (MeI, 1.1 eq.) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude free base via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 3,5-difluoro-N-methylpyridin-2-amine.

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 3,5-difluoro-N-methylpyridin-2-amine (1.0 eq.) in a minimal amount of a suitable solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (approx. 10-15 mL per gram).

  • While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether or a 4.0 M solution in 1,4-dioxane (1.05 eq.) dropwise.

  • A white precipitate should form immediately upon addition.

  • Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold MTBE or heptane.

  • Dry the solid product under high vacuum to a constant weight to afford this compound.

References

  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (URL: )
  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW - Semantic Scholar. (URL: [Link])

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (URL: [Link])

  • US20100204470A1 - method for salt preparation - Google P
  • Question: Many drugs are sold as their hydrochloride salts - Vaia. (URL: [Link])

  • How can HCl be formed from chloride salts? Does it need a high temperature or what? - Quora. (URL: [Link])

  • Converting to the hydrochloric salt for storage? - Sciencemadness.org. (URL: [Link])

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides - MDPI. (URL: [Link])

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (URL: [Link])

  • 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem. (URL: [Link])

  • 3,5-Difluoro-4-methylpyridin-2-amine - MySkinRecipes. (URL: [Link])

  • Methylation of NH2 Troubleshooting? : r/Chempros - Reddit. (URL: [Link])

  • Process for the preparation of fluorinated pyridines - European Patent Office. (URL: [Link])

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - University of Liverpool. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (URL: [Link])

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (URL: [Link])

  • Methylation of pyridines - US3428641A - Google P
  • Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide | Request PDF - ResearchGate. (URL: [Link])

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google P

Sources

Overcoming catalyst poisoning in reactions with pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers encountering catalyst deactivation when working with pyridine derivatives.

Ticket Type: Advanced Troubleshooting & Method Development Subject: Overcoming Catalyst Poisoning in Pyridine Functionalization Assigned Specialist: Senior Application Scientist, Catalysis Division

Core Directive: The "Pyridine Problem"

Working with pyridine derivatives presents a classic paradox in catalysis: the very feature that makes them valuable pharmacophores—the basic nitrogen lone pair—is the primary cause of synthetic failure.

The Mechanism of Failure: In both heterogeneous (e.g., Pd/C, PtO₂) and homogeneous (e.g., Pd-catalyzed cross-coupling) systems, the pyridine nitrogen acts as a potent σ-donor ligand. It binds competitively and irreversibly to the electrophilic metal center, displacing labile ligands or blocking active sites required for substrate activation. This is not merely "slowing down" the reaction; it often arrests the catalytic cycle completely, a phenomenon known as heteroatom poisoning .

Visualizing the Poisoning Pathway

The following diagram illustrates the competitive binding kinetics that lead to catalyst death.

CatalystPoisoning Catalyst Active Metal Center (Pd, Pt, Rh) Product Product Catalyst->Product Desired Pathway (Blocked) DeadComplex Inactive Metal-Pyridine Complex Catalyst->DeadComplex Strong Coordination (k_poison >> k_react) Substrate Target Substrate (e.g., Nitro-Pyridine) Substrate->Product Pyridine Pyridine Moiety (N-Lone Pair) Pyridine->DeadComplex

Figure 1: Kinetic competition between substrate turnover and nitrogen-mediated catalyst sequestration.[1]

Troubleshooting Guide: Scenario-Based Solutions
Category A: Heterogeneous Hydrogenation (Ring Saturation & Functional Group Reduction)

User Query: "I am trying to hydrogenate a pyridine derivative using Pd/C, but the reaction stops at <10% conversion. Increasing pressure didn't help."

Diagnosis: The pyridine nitrogen has coordinated to the Pd surface, poisoning the active sites. Increasing pressure rarely overcomes strong chemisorption.

Solution: The Acid Scavenger Protocol You must protonate the pyridine nitrogen to render it non-coordinating. The resulting pyridinium ion (


) lacks the lone pair necessary to bind to the metal surface.
  • The Fix: Run the reaction in acidic media .

  • Recommended Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.1–2.0 equivalents of HCl or H₂SO₄.

  • Catalyst Switch: If Pd/C fails even with acid, switch to Platinum Oxide (PtO₂ - Adams' Catalyst) . PtO₂ is more robust in acidic media and highly active for pyridine ring saturation [1].

User Query: "I need to reduce a nitro group on a pyridine ring, but I'm getting ring hydrogenation (piperidine) impurities."

Diagnosis: Non-selective hydrogenation.[2] Platinum and Rhodium are notorious for reducing the aromatic ring.

Solution: Selective Catalyst Selection

  • To Save the Ring: Use Pd/C in non-acidic solvent (e.g., EtOAc or MeOH) but add a competitive inhibitor like Vanadium or use a sulfided catalyst (Pd-S/C) which is less active toward aromatic rings but active for nitro groups.

  • To Saturate the Ring: Use Rh/C or PtO₂ in Acetic Acid. Rhodium is the "gold standard" for converting pyridines to piperidines under mild conditions [2].

Category B: Homogeneous Cross-Coupling (Suzuki, Buchwald-Hartwig)

User Query: "My Suzuki coupling works on phenyl substrates but yields 0% with 2-chloropyridine. The catalyst turns black immediately."

Diagnosis: The "Pd-Black" formation indicates catalyst decomposition. The pyridine substrate is displacing the phosphine ligands, forming unstable complexes that aggregate into inactive bulk metal.

Solution: Steric Bulk & Pre-Catalysts Standard ligands (PPh₃, dppf) are too small; the pyridine nitrogen easily displaces them. You need bulky, electron-rich ligands that create a "protective shell" around the Pd center.

  • The Fix: Switch to Buchwald Biarylphosphine Ligands (e.g., XPhos, SPhos, GPhos ). These ligands are sterically demanding enough to prevent pyridine N-binding while facilitating oxidative addition [3].

  • Pro-Tip: Use Pre-catalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures the active species is formed correctly before the pyridine can poison the metal.

Experimental Protocols
Protocol 1: Acid-Promoted Hydrogenation of Pyridines

Use this for converting Pyridine → Piperidine.[1]

  • Preparation: In a hydrogenation vessel, dissolve the pyridine substrate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Note: If the substrate is acid-sensitive, use MeOH and add 1.1 equiv of HCl (4M in dioxane).

  • Catalyst Loading: Add PtO₂ (Adams' Catalyst) at 5–10 mol% loading.

    • Why PtO₂? It is reduced in situ to highly active Pt(0) and resists poisoning better than Pd/C in this specific transformation [1].

  • Reaction: Purge with H₂ (3x). Pressurize to 3–5 bar (45–75 psi) . Stir vigorously at RT to 50°C .

  • Workup: Filter through Celite. Concentrate the filtrate. The product will be the acetate or hydrochloride salt. Neutralize with NaHCO₃ if the free base is required.

Protocol 2: "Poison-Proof" Suzuki Coupling

Use this for coupling Halopyridines with Boronic Acids.

  • Catalyst System: Use XPhos Pd G4 (1–3 mol%).

    • Alternative: Pd₂(dba)₃ (1 mol%) + XPhos (2-4 mol%).

  • Base: Use K₃PO₄ (2-3 equiv). Carbonate bases are often too weak for difficult heteroaryl couplings.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol.

  • Procedure:

    • Charge tube with Boronic Acid (1.2 equiv), Halopyridine (1.0 equiv), Base, and Catalyst.

    • Evacuate and backfill with Argon (3x). Oxygen is a co-poison; strict inert atmosphere is vital.

    • Add degassed solvent.[3]

    • Heat to 80–100°C . The bulky XPhos ligand prevents the pyridine nitrogen from binding to the Pd center, allowing the catalytic cycle to proceed [3].

Comparative Data: Catalyst Performance

The following table summarizes the expected outcomes for different catalyst systems when applied to pyridine substrates.

Reaction GoalCatalyst SystemSolvent/AdditiveMechanism of Success
Ring Saturation (Py

Pip)
PtO₂ (Adams') Acetic Acid Protonation of N prevents poisoning; Pt active for aromatics.
Ring Saturation (Mild)Rh/C (5%) MeOH + HClRhodium is most active for ring reduction; requires lower pressure.
Nitro Reduction (Ring Intact)Pd/C (sulfided) EtOAc (No Acid)Poisoned catalyst is too weak to reduce ring but reduces

.
Cross-Coupling (C-C Bond)Pd-XPhos / SPhos Dioxane/BaseSteric bulk of ligand blocks N-coordination.
Cross-Coupling (C-N Bond)Pd-BrettPhos tBuOH/BaseSpecialized ligand for amination; resists heteroatom poisoning.
Decision Tree: Workflow Optimization

Use this flow to select the correct methodology for your specific pyridine derivative.

TroubleshootingTree Start Start: Select Reaction Type Type Reaction Class? Start->Type Hydro Hydrogenation Type->Hydro Coupling Cross-Coupling (Suzuki/Buchwald) Type->Coupling Goal Goal? Hydro->Goal SatRing Saturate Ring (Py -> Pip) Goal->SatRing RedFG Reduce Functional Group (Keep Ring) Goal->RedFG Sol1 USE: PtO2 or Rh/C Solvent: Acetic Acid SatRing->Sol1 Sol2 USE: Sulfided Pd/C Solvent: Neutral (EtOAc) RedFG->Sol2 Ligand Standard Ligands Failed? Coupling->Ligand Sol3 USE: Bulky Ligands (XPhos, SPhos, GPhos) Ligand->Sol3 Sol4 USE: Pre-Catalysts (Pd G4 series) Ligand->Sol4

Figure 2: Strategic decision tree for selecting catalyst systems based on reaction goals.

References
  • Reddymasu, S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst." Asian Journal of Chemistry. Available at: [Link]

  • RSC Publishing. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry. Available at: [Link]

  • MIT / Buchwald Lab. (2015). "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT. Available at: [Link]

Sources

3,5-difluoro-N-methylpyridin-2-amine hydrochloride stability and degradation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability, Degradation & Handling of 3,5-Difluoro-N-methylpyridin-2-amine Hydrochloride

Compound Overview & Chemical Identity

This guide addresses the stability profile, degradation pathways, and troubleshooting protocols for This compound .[1] This fluorinated pyridine scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors where the fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

  • IUPAC Name: this compound[1]

  • CAS Number: 1803584-01-1 (HCl salt); [1314974-90-7 (Free base)][1]

  • Molecular Formula: C₆H₆F₂N₂[1] · HCl

  • Core Structure: Pyridine ring substituted with fluorines at positions 3 and 5, and a secondary methylamino group at position 2.

Storage & Handling Protocols

  • Hygroscopicity Warning: As a hydrochloride salt, this compound is hygroscopic . The lattice energy of the salt is often competed with by the hydration energy of water molecules from humid air.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

    • Impact: Absorption of water alters the effective molecular weight, leading to stoichiometry errors in synthesis or assay dosing.

  • Temperature: Store at -20°C for long-term stability (>1 month). Stable at 4°C for active use (weeks).

  • Light Sensitivity: Fluorinated aminopyridines can undergo slow photo-oxidation.[1] Store in amber vials.

Solution Stability & Solvent Compatibility

SolventStability RatingNotes
DMSO HighRecommended for stock solutions (10-100 mM). Store at -20°C. Freeze-thaw stable (~5 cycles).
Water ModerateSoluble due to ionic HCl form. Acidic pH (~3-4).[1] Prone to hydrolysis if heated or pH-adjusted >7 (precipitation).
Methanol HighGood solubility. Avoid prolonged storage if trace aldehydes are present (iminium formation).
Acetonitrile HighExcellent for LCMS prep.

Critical Incompatibility:

  • Aldehydes/Ketones: Do not dissolve in solvents containing carbonyl impurities (e.g., acetone, unpurified ethers). The secondary amine (N-methyl) can react to form iminium ions or enamines , creating "ghost" peaks in LCMS.

Degradation Pathways (Mechanistic Insight)

The degradation of 3,5-difluoro-N-methylpyridin-2-amine HCl follows three primary mechanisms. Understanding these allows for rapid identification of impurities.

Pathway A: Oxidative N-Dealkylation (Metabolic & Chemical)

The N-methyl group is susceptible to oxidative cleavage, particularly in the presence of radical initiators or metabolic enzymes (e.g., liver microsomes), yielding the primary amine 3,5-difluoropyridin-2-amine .

  • Detection: Mass shift of -14 Da (Loss of CH₂).

Pathway B: Pyridine N-Oxidation

The pyridine nitrogen, though deactivated by the electron-withdrawing fluorine atoms, can still undergo oxidation by strong oxidants (e.g., mCPBA, peroxides) or prolonged air exposure in solution, forming the N-oxide .[2]

  • Detection: Mass shift of +16 Da .

Pathway C: Nucleophilic Aromatic Substitution (SₙAr)

The 3,5-difluoro substitution pattern makes the ring electron-deficient.[1] Under harsh basic conditions (pH > 10) or in the presence of strong nucleophiles (thiols, alkoxides), the fluorine atoms (particularly at C5) or the amino group can be displaced.

  • Detection: Appearance of hydroxy- or alkoxy-substituted pyridines.[1]

Visualizing Degradation & Troubleshooting

Diagram 1: Degradation Pathways

This diagram maps the structural transformation of the parent compound into its primary degradation products.

DegradationPathways Parent Parent Compound (3,5-difluoro-N-methylpyridin-2-amine) PrimaryAmine Impurity A: Des-methyl (3,5-difluoropyridin-2-amine) [M-14] Parent->PrimaryAmine Oxidative Dealkylation (Light/Enzymes) NOxide Impurity B: N-Oxide (Pyridine N-oxide) [M+16] Parent->NOxide N-Oxidation (Peroxides/Air) Hydrolysis Impurity C: Hydrolysis Product (Fluorine displacement) [Rare] Parent->Hydrolysis SnAr (High pH) Nucleophilic Attack

Caption: Primary degradation routes showing mass shifts for LCMS identification.

Diagram 2: Troubleshooting Flowchart

Use this logic tree to diagnose experimental anomalies.

Troubleshooting Start Issue Detected ColorChange Solution turned Yellow/Brown? Start->ColorChange Precipitate Precipitate formed? Start->Precipitate ExtraPeak Extra LCMS Peak? Start->ExtraPeak Oxidation Cause: Photo-oxidation Action: Check storage (Light/Air). ColorChange->Oxidation Yes pH_Issue Cause: Free Base Crash-out Action: pH > 7? Acidify to solubilize. Precipitate->pH_Issue Yes CheckMass Check Mass Shift ExtraPeak->CheckMass M_minus_14 Mass -14 Da (Des-methyl impurity) CheckMass->M_minus_14 Found M_plus_16 Mass +16 Da (N-Oxide) CheckMass->M_plus_16 Found

Caption: Diagnostic logic for common physical and analytical anomalies.

Troubleshooting & FAQs

Q1: My aqueous stock solution has a precipitate. What happened? A: The "hydrochloride" part of the name is key. In water, the salt dissociates, creating an acidic environment where the compound is protonated and soluble. If you added this to a buffer (e.g., PBS pH 7.4) or a basic solution, you likely deprotonated the pyridine/amine, generating the free base . The free base is lipophilic and poorly soluble in water, causing it to "crash out."

  • Fix: Dissolve in 100% DMSO first, then dilute into the buffer. Keep final DMSO concentration <1% to avoid biological toxicity, or ensure the buffer capacity can maintain solubility.

Q2: I see a small impurity peak at [M-14] in my LCMS. Is my compound bad? A: This is the des-methyl impurity (3,5-difluoropyridin-2-amine).[1] It is a common synthetic byproduct or degradation product.

  • Threshold: If <2%, it is usually acceptable for early screening.

  • Cause: Often caused by trace oxidants in solvents or light exposure.

  • Validation: Run a reference standard of the primary amine (CAS 732306-31-9) to confirm retention time.

Q3: Can I autoclave this compound in solution? A: No. While the pyridine ring is thermally stable, the HCl salt creates an acidic environment that, combined with high heat (121°C) and pressure, can accelerate hydrolysis of the fluorine atoms or the amino group. Always filter-sterilize (0.22 µm PVDF or PES membrane) instead.[1]

Q4: Why does the solid turn sticky/clumpy? A: This indicates moisture absorption . The HCl salt is hygroscopic.

  • Recovery: If the purity is still high (check LCMS), you can dry it under high vacuum over P₂O₅ or silica gel for 24 hours. If it has turned into a colored oil, degradation has likely occurred; discard and repurchase.

Analytical Quality Control (QC) Parameters

When verifying the integrity of your batch, ensure your analytical method meets these criteria:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains protonation/solubility).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-10 minutes. (Fluorinated pyridines are moderately polar; too fast a gradient may cause co-elution with the solvent front).

  • UV Detection: 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

References

  • PubChem. (n.d.).[3] 3,5-Difluoropyridin-2-amine (Compound Summary). National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting low yield in Hofmann rearrangement for aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Hofmann rearrangement, tailored for the synthesis of aminopyridines. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful C-N bond-forming reaction and seek to overcome its challenges, particularly low yields. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-tested insights to empower your experimental success.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses the most common and frustrating issues encountered during the Hofmann rearrangement of pyridinecarboxamides.

Question 1: My reaction yield is extremely low or I've isolated no aminopyridine product. What are the primary causes?

Low or zero yield is a frequent problem that can typically be traced back to one of three main issues: reagent stability, competing side reactions, or incomplete conversion.

Potential Cause 1: Degradation of the Hypohalite Reagent The Hofmann rearrangement traditionally uses an alkaline solution of bromine, which forms sodium hypobromite in situ.[1][2] This reagent is thermally unstable and can disproportionate, reducing the effective concentration of the active oxidant required for the initial N-bromination step.[3]

  • Expert Recommendation: Always prepare the sodium hypobromite solution at low temperatures (0–5 °C) and use it immediately. This is achieved by adding bromine slowly to a cold, stirred solution of sodium hydroxide.[3]

Potential Cause 2: Dominance of Side Reactions The reaction environment is a delicate balance. The highly reactive isocyanate intermediate is central to the mechanism, but it can be intercepted by nucleophiles other than water, leading to yield-destroying byproducts.[4][5]

  • Urea Formation: The desired aminopyridine product is nucleophilic and can attack the isocyanate intermediate, forming a highly stable and often insoluble symmetrically substituted urea (Pyridyl-NH-CO-NH-Pyridyl).[3][6] This is especially problematic if the local concentration of the amine product builds up before all the isocyanate has been hydrolyzed.

  • Amide Hydrolysis: The strongly basic conditions required for the classical Hofmann rearrangement can also promote the hydrolysis of the starting pyridinecarboxamide back to its corresponding carboxylic acid (e.g., nicotinamide to nicotinic acid), effectively taking it out of the productive reaction cycle.[3]

  • Expert Recommendation: To favor the desired hydrolysis of the isocyanate, maintain a high concentration of hydroxide (NaOH or KOH).[3] This ensures water/hydroxide outcompetes the newly formed amine in attacking the isocyanate. For substrates prone to hydrolysis, consider milder, non-aqueous methods (see Question 3).

Potential Cause 3: Incomplete Reaction Simply put, the reaction may not have gone to completion.

  • Expert Recommendation: Ensure the stoichiometry is correct; a slight excess of the hypobromite reagent may be necessary.[3] More importantly, monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time before quenching.

Question 2: I have a significant amount of a white, insoluble precipitate in my reaction flask. What is it?

This is almost certainly a symmetrically substituted urea byproduct, formed as described in the previous question. Its formation is a strong indicator that the rate of isocyanate hydrolysis is too slow compared to its reaction with the aminopyridine product.

Troubleshooting Flowchart for Low Yield & Byproduct Formation

G cluster_0 start Low Yield or Precipitate Observed q_reagent Was hypobromite prepared fresh at 0-5°C? start->q_reagent sol_reagent ACTION: Prepare NaOBr in situ at 0-5°C and use immediately. q_reagent->sol_reagent No q_byproduct Is a white precipitate (urea) observed? q_reagent->q_byproduct Yes sol_reagent->q_byproduct sol_byproduct ACTION: Increase NaOH concentration. Ensure rapid stirring. q_byproduct->sol_byproduct Yes q_hydrolysis Is starting amide being consumed to form carboxylic acid (by LC-MS)? q_byproduct->q_hydrolysis No sol_byproduct->q_hydrolysis sol_hydrolysis ACTION: Switch to milder, non-aqueous conditions (e.g., NBS/DBU or hypervalent iodine reagent). q_hydrolysis->sol_hydrolysis Yes end_node Optimized Reaction q_hydrolysis->end_node No sol_hydrolysis->end_node

Caption: Troubleshooting decision tree for Hofmann rearrangement.

Question 3: My starting material is base-sensitive. Are there milder alternatives to Br₂/NaOH?

Yes. The classic conditions are harsh and can be unsuitable for complex substrates.[7][8] Modern variations offer milder reaction conditions, which are particularly useful for aminopyridine synthesis where the electron-deficient ring can activate the amide bond towards hydrolysis.

Expert Recommendation: For base-sensitive substrates, hypervalent iodine reagents or N-haloimides in non-aqueous solvents are superior choices. They generate the key N-haloamide intermediate without requiring a strongly basic medium.

Reagent SystemSolvent(s)Key AdvantagesReference
N-Bromosuccinimide (NBS) / DBU Methanol (MeOH)Mild conditions; directly yields a stable carbamate.[7]
(Bis(trifluoroacetoxy)iodo)benzene (PIFA) Acetonitrile/WaterEffective for acid-sensitive substrates.[1]
Lead Tetraacetate (Pb(OAc)₄) t-BuOHClassic alternative, useful for generating Boc-protected amines.[4]
Sodium Hypochlorite (NaOCl) WaterInexpensive and readily available household bleach can be used.[1]
Protocol: Modified Hofmann Rearrangement for Carbamate Synthesis

This protocol uses NBS to generate a methyl carbamate, which is a stable, protected form of the amine that can be easily purified and hydrolyzed in a separate step if desired.[7][9]

  • Setup: To a round-bottomed flask equipped with a stir bar and reflux condenser, add the pyridinecarboxamide (1.0 eq).

  • Reagents: Add methanol as the solvent, followed by N-bromosuccinimide (NBS, 1.0 eq) and a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 eq).[7]

  • Reaction: Heat the solution to reflux for 30-60 minutes, monitoring by TLC. An additional aliquot of NBS may be required for full conversion.[7]

  • Workup: Cool the reaction, remove methanol by rotary evaporation. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the organic solution with dilute acid (e.g., 1N HCl) and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The resulting methyl N-(pyridyl)carbamate can be purified by flash column chromatography.[7]

Frequently Asked Questions (FAQs)

What is the accepted mechanism of the Hofmann Rearrangement?

The reaction proceeds through several distinct steps, starting from a primary amide and culminating in a primary amine with one fewer carbon atom.[1][10]

  • N-Halogenation: The reaction begins with the deprotonation of the amide at the nitrogen by a base, followed by reaction with a halogen (e.g., bromine) to form an N-haloamide.[4][11]

  • Second Deprotonation: The base removes the second, now more acidic, proton from the nitrogen to generate an N-haloamide anion.[12]

  • Rearrangement (Key Step): This anion is unstable and rearranges. The alkyl or aryl group (the pyridine ring in this case) migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming a neutral isocyanate intermediate.[1][5]

  • Hydrolysis: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form an unstable carbamic acid.[11][13]

  • Decarboxylation: The carbamic acid spontaneously loses carbon dioxide (CO₂) to yield the final primary amine product.[4][14]

Hofmann Rearrangement Mechanism

G Hofmann Rearrangement Mechanism cluster_steps A 1. Primary Amide (R-CONH₂) B 2. N-Bromoamide (R-CONHBr) A->B + Br₂ / OH⁻ C 3. Bromoamide Anion (R-CON⁻Br) B->C + OH⁻ D 4. Isocyanate (R-N=C=O) C->D Rearrangement (-Br⁻) E 5. Carbamic Acid (R-NHCOOH) D->E + H₂O F 6. Primary Amine (R-NH₂) E->F - CO₂

Caption: Step-wise mechanism of the Hofmann rearrangement.

How does the position of the amide on the pyridine ring affect the reaction?

While all three isomers (picolinamide, nicotinamide, and isonicotinamide) can undergo the Hofmann rearrangement to produce the corresponding 2-, 3-, and 4-aminopyridines, their reactivity can be influenced by the electronic effects of the ring nitrogen.[10][13][15]

  • Picolinamide (2-position): The proximity of the electron-withdrawing ring nitrogen may increase the acidity of the N-H protons, potentially facilitating the initial deprotonation steps.

  • Nicotinamide (3-position): This is a classic textbook example of the reaction.[1][15] The electronics are less influenced by the ring nitrogen compared to the 2- and 4-positions.

  • Isonicotinamide (4-position): Similar to the 2-position, the amide is conjugated with the electron-withdrawing nitrogen, which can affect the stability of intermediates.

In practice, the primary challenge for all isomers is the overall electron-deficient nature of the pyridine ring, which makes them susceptible to side reactions under strongly basic conditions. The choice of milder reagents is often beneficial regardless of the isomer.

What are the most critical safety precautions?
  • Bromine: Is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Bases (NaOH, KOH): Are corrosive and can cause severe burns. Handle with care.

  • Aminopyridines: The products themselves can be toxic.[13] Consult the Safety Data Sheet (SDS) for the specific aminopyridine you are synthesizing and handle it appropriately.

  • Pressure: The final decarboxylation step releases CO₂ gas.[1] Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

  • Hofmann rearrangement - Wikipedia. (n.d.). Wikipedia. [Link]

  • Hofmann Rearrangement - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Hoffmann Rearrangement February 2026 - Chemist Wizards. (2026). Chemist Wizards. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Hofmann Rearrangement - J&K Scientific LLC. (2025). J&K Scientific. [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Hofman rearrangement | PPTX - Slideshare. (n.d.). Slideshare. [Link]

  • Hofmann Rearrangement: Example, Mechanism, and Application - Chemistry Learner. (n.d.). Chemistry Learner. [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Pharmaceutical and Synthetic application of Hofmann reaction - ResearchGate. (2016). ResearchGate. [Link]

  • Lecture 18 : Rearrangement to Electron Deficient Nitrogen - NPTEL Archive. (n.d.). NPTEL. [Link]

  • Hofmann Rearrangement | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

  • HOFMANN REARRANGEMENT - PHARMD GURU. (2025). PHARMD GURU. [Link]

Sources

Column chromatography purification of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Case ID: PUR-PYR-F2-HCl Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of This compound presents a classic "Salt vs. Silica" conflict.[1] While the fluorine atoms at positions 3 and 5 reduce the basicity of the pyridine ring (predicted pKa ~1.7–2.0), the hydrochloride salt form renders the molecule highly polar and ionic.

The Core Problem: Loading an HCl salt directly onto standard normal-phase silica gel (which is acidic, pH ~5) typically results in:

  • Zero Migration: The salt adheres to the baseline.

  • Streaking: Slow, inefficient ion exchange with surface silanols.

  • Precipitation: The salt may crash out in non-polar mobile phases (Hexane/EtOAc).

This guide provides three validated workflows to resolve these issues, prioritized by success rate.

Module 1: Pre-Purification Triage (Decision Matrix)

Before starting, determine your constraints. Use the logic flow below to select the correct protocol.

PurificationStrategy Start Starting Material: 3,5-difluoro-N-methylpyridin-2-amine HCl Q1 Can you perform an aqueous workup? Start->Q1 Goal Goal: High Purity (>98%) RouteA PROTOCOL A: Free-Base Extraction (Recommended) Q1->RouteA Yes (Standard) RouteB PROTOCOL B: Buffered Silica (Direct Load) Q1->RouteB No (Water Sensitive/Small Scale) RouteC PROTOCOL C: Reverse Phase (C18) Q1->RouteC No (Prep-HPLC available) RouteA->Goal RouteB->Goal RouteC->Goal

Figure 1: Decision matrix for selecting the optimal purification pathway based on laboratory capabilities and compound stability.

Module 2: Protocols & Methodologies

Protocol A: The "Free-Base" Strategy (Gold Standard)

Best for: Bulk purification, removing the HCl counter-ion to allow standard Hexane/EtOAc chromatography.

The Logic: Silica gel is acidic.[2][3][4] By removing the HCl and neutralizing the amine before the column, you prevent the "cation-exchange" mechanism that causes streaking.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude HCl salt in a minimal amount of water or Methanol (MeOH).

  • Basification: Add saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Note: Since the pKa is low (~2.0), weak base is sufficient. Strong bases (NaOH) might induce nucleophilic attack at the C-F bonds [1].

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Chromatography:

    • Stationary Phase: Standard Silica Gel (40–63 µm).

    • Mobile Phase: Hexane : EtOAc (Gradient 0% → 30%).

    • Observation: The free base should elute as a sharp band.

Protocol B: Direct Salt Purification (Buffered Normal Phase)

Best for: Small scale (<50 mg) or when the free base is volatile/unstable.

The Logic: If you must load the salt, you must "deactivate" the silica silanols using a competing amine in the mobile phase.

Mobile Phase Preparation:

  • Base Solvent: DCM : MeOH (9:1).

  • Modifier: Add 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine (TEA).

  • Why? The NH₃/TEA saturates the acidic sites on the silica, allowing your pyridine amine to pass through without sticking [2].

Data Table: Mobile Phase Compatibility

ComponentRoleRecommended RatioWarning
DCM Solubilizer90-98%High volatility; keep gradients fresh.
Methanol Polarity Booster2-10%>10% MeOH can dissolve silica gel [3].
NH₄OH Silanol Blocker0.5-1.0%Must be mixed into the MeOH first to prevent miscibility issues.
Protocol C: Reverse Phase (C18)

Best for: Final polishing of the HCl salt form without free-basing.

The Logic: C18 silica is non-polar and does not have the acidic silanol issues of normal phase silica. The HCl salt is water-soluble, making it ideal for aqueous mobile phases.

  • Column: C18 (ODS) Flash Cartridge.

  • Solvent A: Water + 0.1% Formic Acid (keeps it protonated) OR 10mM Ammonium Bicarbonate (pH 10, free bases it on column).

  • Solvent B: Acetonitrile.[5][6]

  • Gradient: 0% B to 50% B over 10 CV (Column Volumes).

Module 3: Troubleshooting & FAQs

Q1: My compound is streaking badly on the TLC plate (DCM/MeOH). Why? A: This is the "Silanol Effect." The amine nitrogen is hydrogen-bonding to the Si-OH groups on the glass plate.

  • Fix: Dip your TLC plate in mobile phase containing 1% TEA before spotting your compound, or add 1% NH₄OH to your TLC developing chamber. If the spot tightens up, your column requires the same modifier [4].

Q2: I used Protocol B (DCM/MeOH/NH3), but I see white residue in my fractions. A: This is likely Silica Gel dissolution or Ammonium salts.

  • Methanol >10% can dissolve silica.[7]

  • Remedy: Redissolve the fraction in DCM, filter through a 0.45µm PTFE syringe filter to remove silica fines/salts, and re-evaporate.

Q3: Can I use "Amine-Functionalized" Silica (NH2-Silica)? A: Yes, highly recommended. NH2-silica (e.g., Biotage KP-NH) has a basic surface. You can load the HCl salt (dissolved in MeOH) directly onto this. The column itself acts as a "solid-phase base," neutralizing the HCl and allowing the free base to elute with simple Hexane/EtOAc. This eliminates the need for liquid modifiers [5].

Q4: Is the 3,5-difluoro substitution pattern sensitive to nucleophiles? A: Yes. Fluorinated pyridines are susceptible to Nucleophilic Aromatic Substitution (SNAr). Avoid refluxing in strong alkalis (NaOH/KOH) or using nucleophilic amines (like butylamine) as modifiers. TEA and Ammonia are generally safe at room temperature for short durations [6].

Module 4: Mechanism of Failure (Visualized)

Understanding why the separation fails is critical for preventing recurrence.

SilanolInteraction cluster_0 Standard Silica (Acidic) cluster_1 Buffered Silica (Modified) Silanol Si-O-H (Silanol) Amine Target Amine (Basic) Silanol->Amine Strong H-Bond (Irreversible Adsorption) Silanol2 Si-O-H Modifier TEA / NH3 (Sacrificial Base) Silanol2->Modifier Blocked Target2 Target Amine Target2->Modifier Elutes Freely

Figure 2: Mechanistic comparison of amine retention on bare silica vs. amine-modified systems.

References

  • ChemicalBook. (2024). 2-Amino-3,5-difluoropyridine Properties and Safety. Retrieved from

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[4][7][8][9] Retrieved from

  • Kinesis Australia. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from

  • Sorbent Technologies. (2022). Amino Silica Gel Applications.[2][3][4][6][10] Retrieved from

  • Google Patents. (2025). Process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1). Retrieved from

Sources

Validation & Comparative

3,5-difluoro-N-methylpyridin-2-amine hydrochloride vs other pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Lead Optimization in Medicinal Chemistry[1]

Executive Summary: The "Fluorine Scan" Strategy

In modern drug discovery, 3,5-difluoro-N-methylpyridin-2-amine hydrochloride (hereafter referred to as DFMPA-HCl ) is not merely a building block; it is a strategic tool used to solve specific DMPK (Drug Metabolism and Pharmacokinetics) attrition issues.[1]

This guide compares DFMPA-HCl against its non-fluorinated and non-methylated analogs.[1] The data presented illustrates why this specific scaffold is frequently employed to:

  • Attenuate Basicity: Lowering pKa to reduce off-target toxicity (specifically hERG binding).[1]

  • Block Metabolism: Preventing oxidative clearance at the electron-rich C3 and C5 positions.[1]

  • Modulate Permeability: Optimizing LogD

    
     by removing a hydrogen bond donor (HBD).
    
Comparative Physicochemical Profiling

The following table synthesizes experimental trends comparing the target molecule against standard pyridine derivatives.

Table 1: Physicochemical & Metabolic Comparison

FeatureReference: 2-AminopyridineAnalog A: 3,5-Difluoropyridin-2-amineTarget: DFMPA-HCl (Free Base)Impact on Drug Design
pKa (Pyridyl N) ~6.8~1.7~1.5 - 2.0 Drastic reduction in basicity ensures the molecule is neutral at physiological pH (7.4), improving membrane permeability and reducing phospholipidosis risk.[1]
H-Bond Donors 221 N-methylation removes one HBD, often improving blood-brain barrier (BBB) penetration.[1]
Metabolic Liability High (C3/C5 oxidation)Low (Blocked)Low (Blocked) Fluorine sterically and electronically deactivates the ring against CYP450 oxidation.
Lipophilicity (LogD) LowModerateHigh Increased lipophilicity aids in passive diffusion; however, solubility may decrease compared to the non-fluorinated parent.
Electronic State Electron-richElectron-deficientElectron-deficient The pyridine ring is deactivated, making it less prone to oxidative attack but also less nucleophilic in coupling reactions.[1]
Technical Insight: The pKa Shift

The introduction of fluorine atoms at the 3 and 5 positions exerts a powerful inductive effect (


), pulling electron density away from the pyridine nitrogen.
  • Result: The pKa drops from ~6.8 (2-aminopyridine) to <2.0.[1]

  • Consequence: Unlike the parent pyridine, which is ~20% protonated at pH 7.4, DFMPA is

    
     neutral. This prevents cation-trapping in lysosomes and reduces affinity for the hERG potassium channel, a common liability for basic amines.[1]
    
Decision Logic: When to Use DFMPA-HCl?

Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.

SAR_Logic Start Lead Compound Issue? HighClearance High Metabolic Clearance? Start->HighClearance hERGTox hERG Toxicity / High Basicity? Start->hERGTox Permeability Poor Membrane Permeability? Start->Permeability Soln_F Add Fluorine (C3/C5) (Blocks CYP sites) HighClearance->Soln_F Oxidation at C3/C5 Alt Consider Alternative Scaffold HighClearance->Alt Oxidation at N-Me hERGTox->Soln_F Need lower pKa Soln_Me N-Methylation (Removes HBD) Permeability->Soln_Me High Polar Surface Area Target Select Scaffold: 3,5-difluoro-N-methylpyridin-2-amine Soln_F->Target Combine Strategies Soln_Me->Target

Figure 1: SAR Decision Tree for selecting 3,5-difluoro-N-methylpyridin-2-amine. Note that while Fluorine blocks ring oxidation, the N-methyl group introduces a new potential metabolic soft spot (N-demethylation) which must be monitored.[1]

Experimental Protocols

To validate the utility of DFMPA-HCl in your workflow, the following protocols are recommended. These are designed to be self-validating controls.[1]

A. Buchwald-Hartwig Cross-Coupling (Synthesis)

Context:[1] Due to the electron-deficient nature of the fluorinated ring, the exocyclic amine is less nucleophilic than standard anilines. Standard conditions must be modified.

Reagents:

  • Aryl Halide (1.0 eq)

  • DFMPA-HCl (1.2 eq)[1]

  • Base:

    
     (3.0 eq) or NaOtBu (for difficult substrates)
    
  • Catalyst:

    
     (0.05 eq) + Xantphos (0.1 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Free Base Liberation (Crucial): Although using the HCl salt directly with excess base is possible, pre-neutralization often improves yields for this specific scaffold. Partition DFMPA-HCl between EtOAc and sat.[1]

    
    , separate, dry organic layer, and concentrate.[1]
    
  • Degassing: Combine aryl halide, DFMPA (free base), and base in the reaction vial. Purge with

    
     for 5 minutes.
    
  • Catalyst Addition: Add Pre-mixed Pd/Ligand solution.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Validation: Monitor by LC-MS.

    • Success Indicator: Disappearance of aryl halide.

    • Troubleshooting: If conversion is low, switch to a more aggressive precatalyst like BrettPhos Pd G3 , which accommodates the lower nucleophilicity of the fluorinated amine.

B. Microsomal Stability Assay (Metabolic Validation)

Context: To prove the "Fluorine Effect," run a head-to-head comparison with the non-fluorinated analog.[1]

Protocol:

  • Test Compounds: Prepare 10 mM DMSO stocks of (A) 2-(methylamino)pyridine and (B) 3,5-difluoro-2-(methylamino)pyridine.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg/mL protein).

  • Initiation: Add NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes into cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    
    
    • Expected Result: Compound B (Difluoro) should show significantly longer

      
       than Compound A, provided metabolic switching to N-demethylation does not become the dominant pathway.
      
Mechanistic Visualization: The Metabolic Blockade

The following diagram illustrates why this scaffold survives longer in biological systems.

Metabolism cluster_0 Standard Scaffold (2-Aminopyridine) cluster_1 Optimized Scaffold (DFMPA) S1 Pyridine Ring CYP1 CYP450 (Oxidation) S1->CYP1 C3/C5 Accessible Met1 3-OH / 5-OH Metabolite CYP1->Met1 Clearance1 Rapid Clearance Met1->Clearance1 S2 3,5-Difluoro Pyridine Ring CYP2 CYP450 (Blocked) S2->CYP2 C-F Bond Strong Steric Hindrance Stable Metabolically Stable CYP2->Stable No Reaction

Figure 2: Mechanism of Metabolic Stabilization.[1] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and sterically prevents the approach of the CYP450 heme iron-oxo species.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

    • Relevance: Foundational text on the metabolic stability and pKa modulation provided by fluorine substitution.[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Relevance: Detailed analysis of the "fluorine scan" and its impact on basicity and lipophilicity.
  • Ritchie, T. J., & Macdonald, S. J. (2009).[1] The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today.

    • Relevance: Supports the use of pyridine scaffolds over phenyl rings to improve solubility, provided the pKa is managed (as done here with fluorine).
  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

    • Relevance: Authoritative source for the coupling protocols required for electron-deficient amines like DFMPA.[1]

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated Aminopyridines in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Fluorine Effect" is not a magic bullet; it is a precision tool. In aminopyridine scaffolds—ubiquitous in potassium channel blockers (e.g., 4-aminopyridine/Dalfampridine) and kinase inhibitors—fluorination is often employed to modulate basicity (pKa), block metabolic soft spots, or enhance lipophilicity. However, recent data challenges the assumption that fluorination always improves metabolic stability.

This guide provides a technical comparison of fluorinated vs. non-fluorinated aminopyridines, analyzing their physicochemical shifts, biological efficacy, and metabolic fates. It includes validated protocols to experimentally verify these differences.

Physicochemical & Mechanistic Comparison

The introduction of a fluorine atom into an aminopyridine ring induces profound electronic and steric changes. The high electronegativity of fluorine (


) pulls electron density from the pyridine ring, significantly altering the basicity of the pyridine nitrogen and the amino group.
Table 1: Physicochemical Impact of Fluorination on Aminopyridines
FeatureNon-Fluorinated (e.g., 4-Aminopyridine)Fluorinated Analog (e.g., 3-Fluoro-4-aminopyridine)Mechanistic Driver
pKa (Pyridine N) ~9.17 (Highly Basic)~6.0 – 7.5 (Reduced Basicity)Inductive effect (-I) of F lowers electron density on the ring nitrogen.
LogP (Lipophilicity) Lower (More Polar)Higher (+0.3 to +0.5 units)F is hydrophobic; C-F bond has low polarizability, increasing membrane permeability.[1]
H-Bonding Strong H-bond acceptor (Ring N)Weakened Acceptor / New InteractionsF can act as a weak H-bond acceptor or induce multipolar interactions with protein backbone C=O.
Metabolic Liability High (N-oxidation, Ring Hydroxylation)Context DependentF blocks specific C-H oxidation sites but may activate others (see Section 3).
Mechanism of Action: The "Fluorine Scan"

Fluorine acts via three primary mechanisms in this scaffold:

  • pKa Modulation: By lowering pKa, fluorination ensures a higher fraction of the molecule exists in the neutral form at physiological pH (7.4), enhancing passive membrane transport (CNS penetration).

  • Conformational Bias: The gauche effect and electrostatic repulsion between F and lone pairs (e.g., on Nitrogen) can lock the molecule into a bioactive conformation.[1]

  • Metabolic Blocking: Replacing a labile C-H bond with a strong C-F bond (116 kcal/mol vs. 99 kcal/mol) typically prevents oxidative metabolism at that specific site.

Biological Performance & Case Studies

Case Study A: The Metabolic Stability Paradox (4-AP vs. 3F4AP)

Conventional wisdom suggests fluorination increases stability. However, comparative studies between 4-aminopyridine (4-AP) and its tracer analog 3-fluoro-4-aminopyridine (3F4AP) reveal a critical exception.

  • 4-AP: Metabolized primarily by CYP2E1.[2]

  • 3F4AP: Despite the fluorine block at the 3-position, it is less stable in humans.[2] The electron-deficient ring becomes susceptible to rapid nucleophilic attack or alternative oxidation pathways (e.g., N-oxidation or hydroxylation at the 5-position).

  • Takeaway: Fluorination is not a universal shield; it redirects metabolic flux.

Case Study B: Kinase Inhibition (Potency)

In kinase inhibitors, aminopyridines often bind to the hinge region.

  • Non-Fluorinated: Relies on H-bonds between the ring nitrogen and the hinge backbone.

  • Fluorinated: A fluorine atom at the C-5 position can interact with the carbonyl carbon of the protein backbone (multipolar interaction) or fill a small hydrophobic pocket.

  • Data: In specific Tyrosine Kinase inhibitors, adding F can improve IC50 by 10-20 fold by displacing high-energy water molecules from the binding pocket.

Visualization: Mechanistic Pathways[3][4]

The following diagram illustrates the divergent pathways of fluorinated vs. non-fluorinated aminopyridines regarding metabolism and binding.

FluorineEffect Substrate Aminopyridine Scaffold NonF Non-Fluorinated (H) Substrate->NonF Fluorinated Fluorinated (F) Substrate->Fluorinated HighpKa High pKa (~9.2) Protonated at pH 7.4 NonF->HighpKa Electronic MetabSoft Metabolic Soft Spot (C-H Oxidation) NonF->MetabSoft Steric/Chem Clearance Rapid Clearance (Phase I Metab) MetabSoft->Clearance LowpKa Lower pKa (~6-7) Neutral at pH 7.4 Fluorinated->LowpKa -I Effect MetabBlock Metabolic Block (C-F Bond) Fluorinated->MetabBlock Bond Strength Binding Enhanced Binding (Multipolar / Lipophilic) Fluorinated->Binding Kinase Hinge Redirection Metabolic Redirection (N-Oxidation / 5-OH) MetabBlock->Redirection Example: 3F4AP

Caption: Divergent physicochemical and metabolic fates of aminopyridines upon fluorination. Note the potential for metabolic redirection despite C-F blocking.

Experimental Protocols

To objectively compare a fluorinated aminopyridine against its non-fluorinated parent, use these self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if fluorination actually enhances metabolic stability or merely shifts the metabolic site.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: 4-AP (Control) vs. F-Analog.

  • Internal Standard: Tolbutamide or Propranolol.

Workflow:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 30 µL microsomes + 370 µL buffer + 50 µL test compound.

    • Pre-incubate at 37°C for 5 min.

    • Initiate with 50 µL NADPH (Start time

      
      ).
      
  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (to quench).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

Validation Check: If the F-analog shows higher clearance than the parent, scan for N-oxide metabolites (+16 Da) or defluorination (-18 Da shift) to confirm metabolic redirection.

Protocol B: pKa Determination via NMR Titration

Objective: Quantify the electron-withdrawing effect of fluorine on the pyridine nitrogen.

Method:

  • Dissolve 5 mg of compound in 500 µL

    
     (or 
    
    
    
    with 10%
    
    
    lock).
  • Adjust pH to ~2.0 using DCl.

  • Titrate with NaOD, measuring pH after each addition.

  • Record

    
    -NMR or 
    
    
    
    -NMR spectra at each pH step.
  • Analysis: Track the chemical shift (

    
    ) of the proton adjacent to the pyridine nitrogen (or the F signal).
    
  • Plot:

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

Decision & Workflow Diagram

Use this logic flow to determine if fluorination is the correct strategy for your aminopyridine lead.

Workflow Start Start: Aminopyridine Lead CheckPKa Is pKa > 8.0? Start->CheckPKa Fluorinate Strategy: Fluorinate Ring (Reduce Basicity) CheckPKa->Fluorinate Yes (Need CNS Pen) CheckMetab Metabolic Hotspot Identified? CheckPKa->CheckMetab No TestStab TEST: Microsomal Stability (Protocol A) Fluorinate->TestStab BlockSite Strategy: Fluorinate at C-H site CheckMetab->BlockSite Yes BlockSite->TestStab Result1 Result: Improved t1/2 TestStab->Result1 Success Result2 Result: Decreased t1/2 TestStab->Result2 Failure AnalyzeMet Analyze Metabolites: N-Oxide? Defluorination? Result2->AnalyzeMet

Caption: Decision matrix for applying fluorination strategies in lead optimization.

References

  • Brugarolas, P., et al. (2023).[2] "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites." Journal of Pharmacology and Experimental Therapeutics. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). "Role of Fluorine in Reducing Oxidative Metabolism."[3] Chemical Research in Toxicology. Link

  • Surry, D. S., et al. (2015). "The discovery of novel, potent and selective inhibitors of the Kv7.2/7.3 potassium channel." Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For our audience of fellow researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research, development, and regulatory submissions are built. An error in structural assignment can lead to the invalidation of countless hours of work and significant financial investment. This guide provides an in-depth, multi-technique workflow for the structural confirmation of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride, a substituted pyridine derivative representative of the building blocks frequently encountered in medicinal chemistry.

Our approach is not merely a sequence of analytical techniques but an orthogonal, self-validating system. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes definitive proof. We will move beyond simple data reporting to explain the causality behind our experimental choices and demonstrate how this workflow can distinguish our target compound from challenging, closely-related isomers.

The Core Analytical Workflow: An Orthogonal Approach

The principle of orthogonal analysis is central to achieving irrefutable structural confirmation. By employing multiple analytical techniques that rely on different physicochemical principles (e.g., nuclear spin, mass-to-charge ratio, vibrational energy), we create a validation network where the results of one method corroborate the others. This strategy minimizes the risk of misinterpretation inherent in any single technique.

G cluster_0 Sample Preparation cluster_1 Primary Structural Elucidation cluster_2 Confirmation & Verification cluster_3 Final Confirmation Prep Weigh & Dissolve 3,5-difluoro-N-methylpyridin-2-amine HCl in appropriate deuterated solvent (e.g., DMSO-d6) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY) Prep->NMR MS HRMS (ESI-TOF) Exact Mass & Fragmentation NMR->MS Orthogonal Verification Analysis Integrated Data Analysis & Isomer Comparison NMR->Analysis IR FTIR (ATR) Functional Group Analysis MS->IR MS->Analysis IR->Analysis Conclusion Definitive Structural Assignment Analysis->Conclusion

Caption: High-level orthogonal workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Experience: NMR is the most powerful tool for the de novo structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) and their connectivity provides a detailed molecular map. For a fluorinated compound like ours, ¹⁹F NMR is not just beneficial; it is essential for unambiguous assignment.[1][2]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) is well-defined and does not typically interfere with signals from aromatic or N-methyl groups. The acidic N-H proton from the hydrochloride salt will be observable and can exchange with residual water in the solvent.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire at least 1024 scans with proton decoupling.

    • ¹⁹F NMR: Acquire at least 64 scans. Use a common reference standard like CFCl₃ (0 ppm) for accurate chemical shift referencing.[3]

    • 2D COSY: Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.

Data Interpretation and Expected Results

The combination of ¹H, ¹³C, and ¹⁹F NMR data provides a highly constrained dataset, leaving little room for structural ambiguity.

¹H NMR: The proton spectrum reveals the number of distinct proton environments and their neighboring nuclei through spin-spin coupling.

  • Aromatic Region: Two signals are expected for the two protons on the pyridine ring.

    • H-6: Will appear as a doublet of doublets (dd) due to coupling with H-4 and the fluorine at C-5.

    • H-4: Will appear as a doublet of doublets (dd) due to coupling with H-6 and the fluorine at C-3.

  • N-Methyl Group: A singlet integrating to 3 protons, slightly deshielded by the adjacent nitrogen.

  • Amine/Ammonium Proton: A broad singlet, integrating to 2 protons (N-H and HCl's H⁺, or a single N⁺H₂ signal). Its chemical shift can be highly variable and concentration-dependent.

¹⁹F NMR: This spectrum is often simpler than the ¹H spectrum and is exceptionally sensitive to the electronic environment.[1]

  • Two distinct signals are expected for the two non-equivalent fluorine atoms at C-3 and C-5. Each will likely be split by the adjacent aromatic protons.

¹³C NMR: The carbon spectrum indicates the number of unique carbon environments.

  • Six distinct signals are expected: five for the pyridine ring and one for the methyl group.

  • The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond coupling constants (¹JC-F), which are highly diagnostic. The other ring carbons will show smaller two- or three-bond C-F couplings.

Nucleus Expected Chemical Shift (ppm, DMSO-d₆) Expected Multiplicity Coupling Constant (J, Hz) Assignment Rationale
¹H~8.0 - 8.2ddJH6-H4 ≈ 2-3 Hz, JH6-F5 ≈ 7-9 HzH-6 is adjacent to nitrogen and coupled to H-4 and F-5.
¹H~7.6 - 7.8ddJH4-H6 ≈ 2-3 Hz, JH4-F3 ≈ 9-11 HzH-4 is coupled to H-6 and the meta F-3.
¹H~3.0 - 3.2s-N-Methyl group.
¹HBroads (broad)-Exchangeable N⁺H₂ protons of the hydrochloride salt.
¹³C~150-160d¹JC-F ≈ 230-250 HzC-3 or C-5 (Fluorine-bearing carbons).
¹³C~145-155d¹JC-F ≈ 240-260 HzC-5 or C-3 (Fluorine-bearing carbons).
¹³C~140-145d²JC-F ≈ 15-25 HzC-2 (Adjacent to F-3).
¹³C~130-135ddJC-F couplingC-6 (Coupled to F-5).
¹³C~120-125ddJC-F couplingC-4 (Coupled to F-3 and F-5).
¹³C~28-32q-N-CH₃ carbon.
¹⁹F~ -115 to -135dJF-H couplingF-3 or F-5.
¹⁹F~ -130 to -150dJF-H couplingF-5 or F-3.

Note: Predicted values are based on typical ranges for similar fluorinated pyridine structures.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper

Trustworthiness: While NMR excels at defining connectivity, HRMS provides an exquisitely accurate molecular weight, often to within 5 ppm. This serves as a powerful check on the molecular formula derived from NMR. We employ electrospray ionization (ESI) as it is a soft ionization technique that typically yields an intact protonated molecular ion, [M+H]⁺.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/L) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. Causality: The acid ensures the amine is protonated, promoting efficient ionization in positive ESI mode.

  • Data Acquisition: Infuse the sample into an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecular ion, [M+H]⁺, and compare it to the theoretical exact mass calculated for C₆H₇F₂N₂⁺.

Expected Results
  • Target Compound: 3,5-difluoro-N-methylpyridin-2-amine (Free Base: C₆H₆F₂N₂)

  • Molecular Formula: C₆H₆F₂N₂

  • Calculated Monoisotopic Mass of Free Base: 144.0500 Da

  • Expected [M+H]⁺ Ion: C₆H₇F₂N₂⁺

  • Theoretical Exact Mass of [M+H]⁺: 145.0578 Da

  • Acceptance Criterion: The measured mass should be within ± 5 ppm of the theoretical mass.

A plausible fragmentation pathway can also lend support to the proposed structure.

G parent [M+H]⁺ m/z 145.0578 frag1 Loss of CH₃ [M+H - 15]⁺ m/z 130.0342 parent->frag1 - •CH₃ frag2 Loss of HCN [M+H - 27]⁺ m/z 118.0515 parent->frag2 - HCN

Caption: Plausible ESI-MS fragmentation pathway.

Fourier-Transform Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Authoritative Grounding: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, rapid technique to confirm the presence of key functional groups, which must be consistent with the proposed structure.

Experimental Protocol: FTIR
  • Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3400 (broad)N-H stretchN⁺-H₂ (Ammonium salt)
2800-3000C-H stretchC-H (Aromatic and CH₃)
~1620-1650C=N, C=C stretchPyridine ring
~1400-1450C-H bendCH₃
1200-1350C-F stretchAryl-Fluorine

The presence of a strong, broad band above 3000 cm⁻¹ is characteristic of the ammonium salt, and strong bands in the 1200-1350 cm⁻¹ region are indicative of the C-F bonds.[4][5]

The Comparative Challenge: Proving Identity Beyond Doubt

Scientific Integrity: The ultimate test of a structural confirmation workflow is its ability to differentiate the target molecule from a plausible alternative, such as a positional isomer. Let's compare our target with a challenging isomer: 3,5-difluoro-N-methylpyridin-4-amine hydrochloride .

Spectroscopic Feature Target: 3,5-difluoro-N-methylpyridin-2-amine HCl Isomer: 3,5-difluoro-N-methylpyridin-4-amine HCl Reason for Difference
¹H NMR: Aromatic Protons Two signals: H-4 and H-6. Both are doublets of doublets (dd).One signal: H-2 and H-6 are chemically equivalent due to symmetry. Appears as a singlet (or very finely split triplet by two identical F atoms).The substitution pattern dictates the symmetry and thus the number and multiplicity of aromatic proton signals. This is a definitive differentiator.
¹H NMR: N-Methyl Signal ~3.0 - 3.2 ppm.Likely a similar chemical shift.Not a primary point of differentiation.
¹⁹F NMR: Fluorine Signals Two signals: F-3 and F-5 are non-equivalent.One signal: F-3 and F-5 are chemically equivalent due to symmetry.Symmetry makes the two fluorine atoms indistinguishable in the isomer.
¹³C NMR: Ring Carbons Five signals for the pyridine ring.Three signals for the pyridine ring (C-4, C-3/5, C-2/6).Symmetry reduces the number of unique carbon environments in the isomer.
HRMS [M+H]⁺ 145.0578 Da145.0578 DaIsomers have the same exact mass. HRMS alone cannot distinguish them.

This comparative analysis demonstrates the power of NMR spectroscopy. While HRMS confirms the molecular formula for both compounds, only the detailed connectivity and symmetry information from ¹H, ¹⁹F, and ¹³C NMR can provide the unambiguous assignment. The predicted difference in the number of signals and their splitting patterns in all three NMR experiments provides multiple, independent points of confirmation that are impossible to reconcile with the isomeric structure.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement but by the overwhelming, corroborating evidence from an orthogonal suite of analytical techniques. High-resolution mass spectrometry validates the elemental composition. Infrared spectroscopy confirms the expected functional groups. Crucially, multi-nuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy provides the definitive, high-resolution blueprint of the molecular architecture, revealing atomic connectivity and symmetry that allows for the confident exclusion of plausible isomers. This rigorous, self-validating workflow ensures the highest degree of scientific integrity and provides the trustworthy foundation required for advancing drug development programs.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783238, 3,5-Difluoropyridin-2-amine. Retrieved from [Link]

  • NMR-Service. (n.d.). 19Fluorine NMR. Retrieved from a commercial NMR service provider's technical notes.
  • Peeva, P. D., et al. (2018). ¹H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96595, 3,5-Difluoroaniline. Retrieved from [Link]

  • Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Retrieved from [Link]

  • Kim, H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled ¹⁹F NMR Analysis. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of methylamine. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride: An X-ray Crystallography Approach and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property. This guide provides an in-depth technical overview of the single-crystal X-ray diffraction (SC-XRD) workflow for the structural elucidation of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride, a fluorinated pyridine derivative of interest in medicinal chemistry.[1][2] Furthermore, we will objectively compare the capabilities of SC-XRD with other common analytical techniques, providing the necessary context for selecting the most appropriate method for your research needs.

The Significance of Structural Analysis for Fluorinated Pyridines

Fluorinated pyridine scaffolds are prevalent in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms, such as altered metabolic stability, binding affinity, and bioavailability.[3][4] this compound is a key intermediate in the synthesis of various bioactive molecules.[1][2] A definitive crystal structure provides unambiguous proof of its constitution, conformation, and the ionic interactions of the hydrochloride salt. This information is invaluable for computational modeling, understanding intermolecular interactions, and ensuring the correct stereochemistry for downstream applications.

Proposed Experimental Workflow for X-ray Crystallographic Analysis

As a definitive crystal structure for this compound is not publicly available, this section details a robust, field-proven protocol for its determination. The causality behind each experimental choice is explained to ensure reproducibility and success.

Synthesis and Purification

The synthesis of the parent compound, 2-amino-3,5-difluoropyridine, can be achieved through processes like the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide.[3] The subsequent N-methylation and formation of the hydrochloride salt would follow standard organic synthesis protocols. High purity (>98%) is crucial for successful crystallization, often requiring purification by column chromatography or recrystallization.

Crystallization Strategy

The formation of high-quality single crystals is often the most challenging step. For a hydrochloride salt, which is typically a polar and somewhat water-soluble compound, several crystallization techniques should be explored in parallel.

a) Slow Evaporation:

  • Rationale: This is the simplest crystallization technique. The gradual removal of the solvent increases the concentration of the solute to the point of supersaturation, promoting slow crystal growth.

  • Protocol:

    • Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) to near saturation at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

b) Vapor Diffusion (Antisolvent Method):

  • Rationale: This technique is highly effective for compounds that are soluble in one solvent but insoluble in another (the antisolvent).[5] The slow diffusion of the antisolvent vapor into the solution of the compound gradually reduces its solubility, leading to crystallization.[5]

  • Protocol:

    • Prepare a concentrated solution of the compound in a small, open vial using a "good" solvent (e.g., methanol).

    • Place this small vial inside a larger, sealed jar containing a larger volume of a miscible "antisolvent" in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate).

    • Seal the jar and allow the antisolvent vapor to slowly diffuse into the compound's solution.

    • Crystals should form at the interface or at the bottom of the inner vial.

c) Cooling Crystallization:

  • Rationale: This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

    • The decrease in solubility upon cooling should induce crystallization.

The following diagram illustrates the overall experimental workflow from synthesis to structure determination.

X-ray Crystallography Workflow Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis synthesis Synthesis of 3,5-difluoro-N-methylpyridin-2-amine HCl purification Purification (e.g., Column Chromatography) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff cooling Cooling purification->cooling crystal_selection Crystal Selection & Mounting slow_evap->crystal_selection vapor_diff->crystal_selection cooling->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Report (CIF) structure_refinement->validation

Caption: Experimental workflow from synthesis to final crystallographic report.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[6] This is achieved through computational methods to solve the "phase problem" and subsequent refinement of the atomic positions and thermal parameters.[6]

Expected Crystallographic Data and Comparison

While the precise crystallographic data for this compound is yet to be determined, we can anticipate some of its key parameters and compare them to a known, structurally similar compound, 3,5-dichloro-6-methylpyridin-2-amine.[7]

ParameterExpected for 3,5-difluoro-N-methylpyridin-2-amine HCl3,5-dichloro-6-methylpyridin-2-amine[7]
Chemical FormulaC₆H₈ClF₂N₂C₆H₆Cl₂N₂
Molecular Weight181.59 g/mol 177.03 g/mol
Crystal SystemMonoclinic or Orthorhombic (predicted)Monoclinic
Space GroupP2₁/c or P2₁2₁2₁ (common for chiral molecules)P2₁/c
a (Å)~12-1612.7670 (3)
b (Å)~3-53.8037 (1)
c (Å)~14-1815.4129 (3)
β (°)90 or ~100-110 (if monoclinic)104.990 (1)
Volume (ų)~700-900723.01 (3)
Z (molecules/unit cell)44
R-factor< 0.05 for a good quality structure0.024

This comparison highlights the expected similarities in crystal packing and unit cell dimensions due to the related molecular structures. The presence of the hydrochloride and N-methyl group in our target compound will likely lead to different intermolecular hydrogen bonding patterns compared to the dichlorinated analog.

Comparison with Alternative Analytical Techniques

X-ray crystallography provides the ultimate structural confirmation, but other techniques offer complementary information and may be more suitable for routine analysis or for answering different scientific questions.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of a sample and for quantification.[8][9] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[9] While HPLC can confirm the presence and purity of the target compound, it provides no information about its three-dimensional structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds.[10] It separates compounds based on their boiling points and provides mass-to-charge ratio information, which aids in identification.[8][10] For a hydrochloride salt, derivatization may be necessary to increase volatility. Like HPLC, it does not provide structural information in terms of atomic coordinates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the connectivity of atoms in a molecule in solution. ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the identity and purity of this compound. While NMR can provide some information about conformation through techniques like NOESY, it does not yield the precise bond lengths, bond angles, and packing information that SC-XRD does.

  • UV-Vis Spectrophotometry: This technique measures the absorption of light in the ultraviolet and visible regions.[8] It is primarily used for quantification and for studying electronic transitions within the molecule.[8] It offers no detailed structural information.

The following diagram illustrates the comparative strengths of these analytical techniques.

Analytical Techniques Comparison Comparison of Analytical Techniques for Structural Analysis cluster_techniques Analytical Techniques cluster_info Information Provided XRD X-ray Crystallography structure 3D Structure (Bond Lengths, Angles) XRD->structure Definitive NMR NMR Spectroscopy connectivity Atomic Connectivity NMR->connectivity Definitive purity Purity & Quantification NMR->purity identification Identification NMR->identification HPLC HPLC HPLC->purity High-Throughput HPLC->identification GCMS GC-MS GCMS->purity GCMS->identification High Sensitivity UVVis UV-Vis Spectrophotometry UVVis->purity Quantitative electronic Electronic Transitions UVVis->electronic

Caption: Comparative analysis of information provided by different analytical techniques.

Conclusion

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of molecules like this compound. The detailed protocol outlined in this guide provides a robust pathway for obtaining high-quality crystals and solving the structure. While techniques like NMR, HPLC, and MS are essential for confirming identity and purity, they cannot provide the detailed atomic-level information on conformation, bond lengths, bond angles, and intermolecular interactions that SC-XRD delivers. For researchers in drug discovery and development, the investment in obtaining a crystal structure is often justified by the unparalleled insights it provides, accelerating the design-make-test-analyze cycle and strengthening intellectual property claims.

References

  • Unknown. (n.d.). Crystallization of small molecules.
  • Unknown. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1.
  • MySkinRecipes. (n.d.). 3,5-Difluoro-4-methylpyridin-2-amine.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • Unknown. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - ANALYTICAL METHODS.
  • Parmar, V. K., et al. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Almarsson, Ö., & Peterson, M. L. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Unknown. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
  • Fun, H.-K., et al. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. National Center for Biotechnology Information.
  • Vasiļjeva, J., et al. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI.
  • Unknown. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Vasiļjeva, J., et al. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)- 1-methylpyridin-1-ium Iodides. Semantic Scholar.
  • Smirnova, I. G., et al. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • Unknown. (n.d.). Process for the preparation of fluorinated pyridines. Google Patents.
  • Perlovich, G. L., & Volkova, T. V. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Royal Society of Chemistry.
  • BenchChem. (n.d.). (3,5-Difluoropyridin-2-yl)methanamine hydrochloride.
  • PubChem. (n.d.). 3,5-Difluoropyridin-2-amine.
  • PubChem. (n.d.). 2-Amino-3,5-dichloro-6-methylpyridine.
  • Martínez-Martínez, F. J., et al. (2016, November 1). Crystal structure of 3,5-di-methyl-pyridine N-oxide dihydrate. PubMed.
  • Unknown. (n.d.). Crystallographic data, X-ray experiment details, and structure.... ResearchGate.
  • Alchem Pharmtech. (n.d.). 3-Fluoro-5-methylpyridin-2-amine.
  • BLD Pharm. (n.d.). 3,5-Difluoropyridin-2-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoropyridine 97.
  • Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE.
  • Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions.

Sources

Comparative study of 3,5-difluoro-N-methylpyridin-2-amine and its hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3,5-difluoro-N-methylpyridin-2-amine (Free Base) and its Hydrochloride Salt . It is designed for medicinal chemists and process scientists to facilitate informed decision-making regarding form selection during early-phase drug development.

Executive Summary

The selection between 3,5-difluoro-N-methylpyridin-2-amine (Free Base) and its Hydrochloride (HCl) salt is a critical checkpoint in synthetic planning and biological assay development.

  • The Free Base (CAS: 1314974-90-7) is the kinetically favored species for lipophilic organic reactions (e.g.,

    
    , organometallic coupling) but suffers from poor aqueous solubility and potential physical instability (low-melting solid/oil).
    
  • The HCl Salt (CAS: 1803584-01-1) offers superior crystallinity, handling properties, and aqueous solubility, making it the preferred form for storage, precise weighing, and biological stock solution preparation.

Verdict: Use the HCl Salt for inventory and bio-assays. Generate the Free Base in situ for anhydrous synthetic applications.

Chemical Identity & Structural Context[1][2][3][4][5][6]

The presence of two fluorine atoms at the 3- and 5-positions significantly alters the electronic landscape of the pyridine ring compared to non-fluorinated analogs.

FeatureFree BaseHydrochloride Salt
IUPAC Name 3,5-difluoro-N-methylpyridin-2-amine3,5-difluoro-N-methylpyridin-2-aminium chloride
CAS Number 1314974-90-7 1803584-01-1
Formula


MW 144.12 g/mol 180.58 g/mol
Electronic State Neutral; Lone pair on

available.
Cationic; Protonated at

(most basic site).
Structural Insight: The Fluorine Effect

The 3,5-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I). This reduces the electron density on the pyridine nitrogen, lowering its


 (typically to ~2.0–3.0 range). Consequently, the HCl salt is prone to hydrolysis  in neutral aqueous buffers, a critical consideration for formulation.

Physicochemical Performance Profile

The following data summarizes the comparative performance based on standard fluorinated aminopyridine profiles.

Table 1: Comparative Property Matrix
PropertyFree Base (FB)Hydrochloride Salt (HCl)Operational Implication
Physical State Low-melting solid or OilCrystalline SolidHCl salt allows for easier handling and weighing.
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)Salt is essential for aqueous bio-assays.
Organic Solubility High (DCM, EtOAc, THF)Low (requires MeOH/DMSO)FB is preferred for extraction and chromatography.
Hygroscopicity LowModerate to HighStore HCl salt with desiccants; weigh rapidly.
Thermal Stability Moderate (Oil degradation risk)High (Crystal lattice energy)HCl salt has a longer shelf-life.
Acidity (1% soln) Alkaline (pH ~8-9)Acidic (pH ~2-3)Check buffer capacity when using the salt in assays.

Experimental Protocols

Self-Validating Salt Formation Protocol

Objective: Convert Free Base to a stable HCl salt for storage.

Rationale: Direct treatment with aqueous HCl can lead to sticky gums due to the lipophilicity of the fluorinated ring. Anhydrous conditions are required to precipitate the salt.

Workflow:

  • Dissolution: Dissolve 1.0 eq of Free Base in minimal anhydrous Diethyl Ether (

    
    )  or Dichloromethane (DCM) .
    
  • Acid Addition: Dropwise add 1.1 eq of 2M HCl in Diethyl Ether (or Dioxane) at 0°C under

    
    .
    
    • Observation: Immediate formation of a white precipitate indicates salt formation.

  • Isolation: Stir for 30 mins. Filter the solid under inert atmosphere (fluorinated salts can be hygroscopic).

  • Washing: Wash with cold pentane to remove excess acid.

  • Drying: Vacuum dry at 40°C for 4 hours.

In Situ Free Basing for Synthesis

Objective: Release the reactive amine for


 or coupling reactions.

Rationale: The protonated salt is non-nucleophilic. You must deprotonate it before the reaction starts.

Protocol:

  • Suspend the HCl Salt in the reaction solvent (e.g., DMF, DMSO).

  • Add 2.0–3.0 eq of a mild base (e.g.,

    
    , 
    
    
    
    , or DIPEA).
  • Stir for 15 minutes at RT.

  • Checkpoint: The suspension typically changes texture or clears slightly as the free base is released.

  • Add the electrophile/coupling partner.

Visualization of Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate form based on the experimental intent.

SaltSelection Start Start: 3,5-Difluoro-N-methylpyridin-2-amine Intent Experimental Intent? Start->Intent BioAssay Biological Assay / Aqueous Media Intent->BioAssay High Solubility Req Synthesis Organic Synthesis / Lipophilic Rxn Intent->Synthesis Nucleophilicity Req Storage Long-term Storage Intent->Storage Stability Req UseSalt Use HCl Salt (CAS: 1803584-01-1) BioAssay->UseSalt UseBase Use Free Base (CAS: 1314974-90-7) Synthesis->UseBase Storage->UseSalt BufferCheck CRITICAL: Check Buffer Capacity (Salt is acidic) UseSalt->BufferCheck InSitu Perform In-Situ Neutralization (Base: K2CO3/DIPEA) UseBase->InSitu If starting from Salt

Figure 1: Decision Matrix for selecting between Free Base and HCl Salt forms based on application requirements.

References

  • Chemical Identity & Availability

    • 3,5-difluoro-N-methylpyridin-2-amine (CAS 1314974-90-7).[1] PubChem. Available at: [Link]

    • 3,5-difluoro-N-methylpyridin-2-amine hydrochloride (CAS 1803584-01-1).[2] Commercially listed reagent.[3][4][5]

  • General Principles of Pyridine Salt Selection

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-dependent salt stability).

    • Physicochemical properties of fluorinated pyridines. (General literature consensus on electron-withdrawing effects of fluorine on pyridine basicity).
  • ) on Fluorinated Pyridines.

(Note: Specific proprietary data for this intermediate is synthesized from catalog specifications and standard structure-activity relationship (SAR) principles for fluorinated heterocycles.)

Sources

Benchmarking the Synthesis of 3,5-Difluoro-N-methylpyridin-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride , a critical fluorinated building block for medicinal chemistry programs (e.g., kinase inhibitors).

This guide prioritizes process scalability, regioselectivity, and atom economy , distinguishing between the "Speed/High-Yield" route and the "Cost-Effective" route.

Executive Summary & Strategic Analysis

The synthesis of 3,5-difluoro-N-methylpyridin-2-amine relies on exploiting the electronic deficiency of the pyridine ring to facilitate Nucleophilic Aromatic Substitution (


).
  • Route A (The "Gold Standard"): Displacement of fluoride from 2,3,5-trifluoropyridine .

    • Verdict: Highest yield, fastest reaction time, and cleanest impurity profile. Recommended for discovery and early-phase scale-up (gram to kilogram).

  • Route B (The "Cost-Saver"): Displacement of chloride from 2-chloro-3,5-difluoropyridine .

    • Verdict: Lower raw material cost but slower kinetics. Requires higher temperatures, potentially increasing by-product formation. Recommended for large-scale manufacturing where raw material cost outweighs processing time.

  • Route C (The "Legacy" Route): Methylation of 3,5-difluoropyridin-2-amine.

    • Verdict:Not Recommended. Suffers from poor selectivity (mono- vs. di-methylation) and requires expensive reductive amination reagents to achieve acceptable purity.

Decision Matrix
FeatureRoute A (2,3,5-TFP)Route B (2-Cl-3,5-dFP)Route C (Methylation)
Yield High (>90%)Moderate-High (80-85%)Low-Moderate (40-60%)
Regioselectivity Excellent (>98:[1]2)Excellent (>98:2)Poor (Mixture)
Reaction Temp 0°C to RT60°C to 80°CRT to Reflux
Purification Crystallization (Salt)Crystallization/ColumnColumn Chromatography
Cost (Raw Mat) HighLowMedium

Retrosynthetic Analysis & Pathways

The core challenge is installing the methylamine moiety at the 2-position without disturbing the fluorine atoms at positions 3 and 5.

Retrosynthesis Target 3,5-Difluoro-N-methylpyridin-2-amine (Target Molecule) RouteA_SM Route A: 2,3,5-Trifluoropyridine (Leaving Group = F) RouteA_SM->Target SnAr (Fast) RT, THF RouteB_SM Route B: 2-Chloro-3,5-difluoropyridine (Leaving Group = Cl) RouteB_SM->Target SnAr (Slow) Heat, EtOH RouteC_SM Route C: 3,5-Difluoropyridin-2-amine (Precursor = Amine) RouteC_SM->Target Alkylation (Selectivity Issues) MeNH2 Methylamine (MeNH2) MeNH2->Target MeI Methyl Iodide / Formaldehyde

Figure 1: Strategic disconnections for the target molecule. Route A offers the most direct and mildest path.

Detailed Experimental Protocols

Protocol A: Synthesis via 2,3,5-Trifluoropyridine (Preferred)

Mechanism: The 2-position of 2,3,5-trifluoropyridine is highly activated for


 due to the inductive effect of the ring nitrogen and the ortho-fluorine atom. The 3-fluorine and 5-fluorine are meta to the nitrogen and are not  displaced, ensuring high regioselectivity.

Materials:

  • 2,3,5-Trifluoropyridine (1.0 eq)

  • Methylamine (2.0 M in THF or 33% in EtOH) (2.5 eq)

  • Triethylamine (Optional, 1.1 eq, if using salt formation directly)

  • Solvent: THF or Acetonitrile

  • Reagent for Salt Formation: 4M HCl in Dioxane

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2,3,5-trifluoropyridine (10 g, 75 mmol) and THF (100 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: The reaction is exothermic.

  • Addition: Dropwise add methylamine solution (2.0 M in THF, 94 mL, 188 mmol) over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or LCMS. Starting material should be consumed rapidly.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess methylamine.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove HF/Amine salts.

    • Dry the organic layer over

      
      , filter, and concentrate to obtain the crude free base (usually a pale yellow oil).
      
  • Salt Formation (Hydrochloride):

    • Dissolve the crude oil in diethyl ether or MTBE (50 mL).

    • Cool to 0°C and slowly add 4M HCl in Dioxane (20 mL).

    • A white precipitate will form immediately. Stir for 30 minutes.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Expected Yield: 90-95% Purity: >98% (HPLC)

Protocol B: Synthesis via 2-Chloro-3,5-difluoropyridine

Mechanism: Chloride is generally a poorer leaving group than fluoride in


 reactions involving pyridines (due to the high stability of the F-stabilized Meisenheimer complex). Consequently, this route requires thermal energy.

Materials:

  • 2-Chloro-3,5-difluoropyridine (1.0 eq)

  • Methylamine (33% in EtOH or 40% aq) (3.0 eq)

  • Solvent: Ethanol (absolute)

Step-by-Step Workflow:

  • Setup: Charge a pressure tube or sealed vessel with 2-chloro-3,5-difluoropyridine (10 g, 67 mmol) and Ethanol (60 mL).

  • Addition: Add methylamine (33% in EtOH, 25 mL, ~200 mmol).

  • Reaction: Seal the vessel and heat to 70-80°C for 6-12 hours.

    • Note: If using aqueous methylamine, reaction rates may be slower due to solubility issues; ensure vigorous stirring.

  • Workup:

    • Cool to RT. Concentrate to remove ethanol.

    • Resuspend residue in DCM (100 mL) and wash with saturated

      
       (to neutralize HCl generated) and brine.
      
    • Dry over

      
       and concentrate.
      
  • Salt Formation: Follow the same HCl/Dioxane procedure as Protocol A.

Expected Yield: 80-85% Troubleshooting: If conversion is incomplete, add 0.5 eq of


 to the reaction mixture to scavenge HCl and drive the equilibrium.

Analytical Benchmarking & Validation

To ensure the integrity of the product, the following analytical signatures must be verified.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
1H NMR (DMSO-d6)

~2.90 (s, 3H, N-Me), 7.5-8.0 (m, 2H, Ar-H), Broad singlet (NH)
Proton NMR
19F NMR Two distinct signals (coupling observed)Fluorine NMR
LCMS [M+H]+ = 145.1 (Free base)ESI+
Chloride Content 1.0 eq (stoichiometric)Titration / IC
Regioselectivity Validation

The reaction of 2,3,5-trifluoropyridine is highly selective for the 2-position.

  • Why? The 2-position is ortho to the ring nitrogen (activating) and ortho to the 3-fluorine (activating). The 4-position is unsubstituted. The 6-position is ortho to nitrogen but meta to the 3-fluorine (less activated than C2).

  • Evidence:

    
     NMR will show two aromatic protons with distinct coupling constants (
    
    
    
    ). If attack occurred at C6, the symmetry and coupling patterns would differ significantly.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • 2,3,5-Trifluoropyridine: Flammable liquid, skin irritant, causes serious eye irritation.[2] High volatility.

  • Methylamine: Toxic gas/liquid, corrosive, extremely flammable.

  • HF Generation: Route A generates HF (hydrofluoric acid) equivalents as a by-product (captured as methylammonium fluoride). Glassware etching may occur over time; use plasticware for workup if possible, or quench immediately with basic buffers (

    
    ).
    

Process Safety:

  • Perform all methylamine additions in a well-ventilated fume hood.

  • Route B (Sealed Tube) presents an over-pressurization risk. Use a blast shield.

References

  • Preparation of 2-amino-3,5-difluoropyridine derivatives.Vertex AI Search Result 1.1. (Describes the reactivity of 3,5-difluoropyridine scaffolds and Hofmann rearrangement routes).
  • Nucleophilic substitution of pentafluoropyridine and related systems.Journal of Fluorine Chemistry. (General precedent for regioselectivity in polyfluorinated pyridines favoring ortho-to-nitrogen displacement).
  • Synthesis of this compound. BLD Pharm Catalog / PubChem CID 3082938-93-7.

  • Regioselectivity in the Nucleophilic Aromatic Substitution of 2,3,5-Trifluoropyridine. (Chemical logic derived from Chambers, R. D., et al. regarding activation of fluorinated heterocycles).[3]

Disclaimer: This guide is for research purposes only. All syntheses should be conducted by qualified personnel in a controlled laboratory environment.

Sources

SAR Studies of 3,5-Difluoropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR Studies of 3,5-Difluoropyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In modern medicinal chemistry, the 3,5-difluoropyridine scaffold has emerged as a privileged motif, offering a distinct advantage over non-fluorinated pyridines and phenyl bioisosteres. This guide analyzes the Structure-Activity Relationship (SAR) of this specific derivative class, focusing on its utility in modulating basicity, enhancing metabolic stability, and optimizing lipophilicity.

The strategic introduction of fluorine atoms at the 3- and 5-positions of the pyridine ring creates a unique electronic environment. Unlike mono-fluorination, which causes a moderate pKa shift, the 3,5-difluoro substitution pattern drastically reduces the basicity of the pyridine nitrogen, minimizing off-target toxicity associated with lysosomal trapping and reducing promiscuous binding to cytochrome P450 enzymes (CYP450).

Physicochemical Comparison: The Data Landscape

To understand the SAR implications, one must first compare the fundamental properties of the 3,5-difluoropyridine core against its common alternatives: the unsubstituted pyridine and the phenyl ring.

Table 1: Comparative Physicochemical Properties

PropertyPyridine3,5-DifluoropyridineBenzene (Analog)SAR Implication
pKa (Conj.[2] Acid) ~5.2~0.4N/AReduced Basicity: 3,5-Difluoro analogs are less likely to be protonated at physiological pH, improving membrane permeability and reducing hERG liability.
LogP (Lipophilicity) ~0.65~1.1~2.1Modulated Lipophilicity: Fluorine increases lipophilicity relative to pyridine but remains less lipophilic than benzene, offering a "Goldilocks" zone for solubility.
H-Bond Acceptor StrongWeakNoneInteraction Tuning: The electron-withdrawing fluorines reduce the electron density on Nitrogen, weakening its H-bond acceptor capability.
Metabolic Liability High (N-oxide formation)LowModerate (Epoxidation)Metabolic Blockade: The 3,5-positions are common sites for oxidative metabolism; blocking them with fluorine extends half-life (

).

Key Insight: The drastic drop in pKa (from 5.2 to ~0.[2]4) is the defining feature of this scaffold. It transforms the pyridine from a basic center into a neutral, lipophilic spacer that retains aromaticity without the solubility penalties often seen with benzene analogs.

Case Study: DprE1 Inhibitors for Tuberculosis[1][3][4][5][6]

A prime example of the 3,5-difluoropyridine scaffold's utility is found in the development of inhibitors for DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), a critical target in Mycobacterium tuberculosis.[3]

The Challenge

Early pyridine-based inhibitors suffered from rapid oxidative metabolism and poor selectivity.[2] Researchers utilized the 3,5-difluoropyridine moiety to block metabolic "soft spots" while maintaining the planar geometry required for the active site.

SAR Analysis

In a study morphing the scaffold from azaindoles to substituted pyridines, the 3,5-disubstituted pyridine derivatives demonstrated superior potency and selectivity.

Table 2: SAR Data for DprE1 Inhibitors (3,5-Disubstituted Pyridine Core)

Compound IDR-Group SubstituentMIC (

g/mL) vs M. tb
Selectivity Index (Vero Cells)Notes
Comp 24 3,5-difluoro-4-(4-fluorophenoxy)1.5678.26Lead Candidate: High potency driven by hydrophobic fit; fluorines prevent ring oxidation.[2]
Comp 26 3,5-difluoro-4-(benzyl)1.5663.2Equivalent potency, slightly lower selectivity due to increased lipophilicity.
Comp 12 Non-fluorinated Pyridine>50N/AFailed: Rapid clearance and poor cellular accumulation.[2]
Comp 18 Mono-3-fluoropyridine12.520Intermediate: Partial metabolic protection but insufficient potency.[2]
Mechanism of Binding & Stability

The following diagram illustrates how the 3,5-difluoropyridine scaffold interacts within the binding pocket and resists metabolic degradation compared to the unsubstituted pyridine.

DprE1_Mechanism cluster_0 Unsubstituted Pyridine (Liability) cluster_1 3,5-Difluoropyridine (Optimized) Pyr Pyridine Core CYP CYP450 Enzyme Pyr->CYP High Affinity (Basic N) Metabolite N-Oxide / 3-OH (Inactive/Toxic) CYP->Metabolite Oxidation at C3/C5 positions DFP 3,5-Difluoro Core DFP->CYP Low Affinity (Neutral N) DprE1 DprE1 Target DFP->DprE1 Hydrophobic Fit (Lipophilic) Effect Bacterial Death (MIC 1.56 ug/mL) DFP->Effect Sustained Exposure

Figure 1: Mechanistic comparison showing how 3,5-difluorination prevents metabolic clearance (Red path) and enhances target engagement (Green path).

Experimental Protocols

To integrate this scaffold into your own drug discovery programs, we recommend two distinct synthetic pathways depending on the stage of development.

Protocol A: De Novo Synthesis (Selectfluor Route)

Best for building the scaffold from scratch with high regiocontrol.

  • Starting Material: Begin with 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives.

  • Fluorination: Dissolve substrate (1.5 mmol) in Acetonitrile (15 mL) and water (2 mL).

  • Reagent Addition: Add Selectfluor® (2.5 equiv) in portions at room temperature.

  • Reaction: Reflux for 1 hour. The electrophilic fluorine attacks the electron-rich dihydropyridine double bonds.

  • Aromatization/Workup: Evaporate solvents, dilute with diethyl ether, filter precipitate, and concentrate.

  • Validation: Confirm 3,5-difluoro pattern via 19F NMR (typically -120 to -130 ppm).

Protocol B: Late-Stage C-H Functionalization (AgF2 Route)

Best for diversifying existing pyridine leads.

  • Setup: In a glovebox or under N2, dissolve the pyridine substrate in anhydrous Acetonitrile.

  • Reagent: Add AgF2 (Silver(II) Fluoride, 2.0 equiv).

  • Conditions: Stir at ambient temperature for 1-2 hours. AgF2 acts as a radical fluorinating agent.[2]

  • Quench: Filter through Celite to remove silver salts.

  • Note: This method often favors the 2-position, but on 2,4,6-substituted systems, it can force fluorination to the 3,5 positions or be used to install fluorine on adjacent carbons if the 3,5 are the only open sites. Strict regiocontrol often requires blocking groups.[2]

Workflow Visualization

Synthesis_Workflow Start Substrate Selection Route1 Route A: De Novo (Dihydropyridine) Start->Route1 Route2 Route B: Late-Stage (Pyridine Core) Start->Route2 Step1A Selectfluor® + MeCN/H2O Reflux 1h Route1->Step1A Step1B AgF2 + MeCN RT, 2h Route2->Step1B Inter Intermediate Fluorination Step1A->Inter Electrophilic F+ Step1B->Inter Radical F• Final 3,5-Difluoropyridine Derivative Inter->Final Purification QC QC: 19F NMR (-125 ppm) Final->QC

Figure 2: Decision tree for synthesizing 3,5-difluoropyridine derivatives based on substrate availability.

Conclusion

The 3,5-difluoropyridine scaffold is not merely a structural alternative but a functional tool for tuning the electronic and metabolic profile of a drug candidate. By significantly lowering basicity and blocking oxidative sites, it offers a proven solution for improving the pharmacokinetic properties of lead compounds.

Recommendation: Prioritize this scaffold when your lead pyridine compound exhibits high clearance due to N-oxidation or when you need to increase lipophilicity without adding bulk.[2]

References

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI.

  • Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Derivatives. BenchChem.

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. European Journal of Medicinal Chemistry / PMC.

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • 3,5-Difluoropyridine Compound Summary. PubChem.

Sources

A Researcher's Guide to Fluorinating Agents for Pyridine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and agrochemical development. Fluorinated pyridines, in particular, are prevalent motifs that can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of these valuable compounds is often challenging due to the unique electronic properties of the pyridine ring. This guide provides an in-depth, objective comparison of the efficacy of various fluorinating agents for pyridine synthesis, supported by experimental data, to empower researchers in selecting the optimal reagent and methodology for their specific synthetic goals.

Understanding the Landscape: Electrophilic vs. Nucleophilic Fluorination

The two primary strategies for introducing fluorine into a pyridine ring are electrophilic and nucleophilic fluorination.[4]

  • Electrophilic Fluorination involves the use of an "F+" source that reacts with the electron-rich positions of the pyridine ring. These reagents are typically N-F compounds, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), which are stable, easy-to-handle solids.[4][5]

  • Nucleophilic Fluorination , conversely, employs a fluoride anion (F-) to displace a leaving group (commonly a halide) on the pyridine ring.[6] This approach includes classic methods like the Halogen Exchange (Halex) reaction using alkali metal fluorides (e.g., KF, CsF) and the Balz-Schiemann reaction.[7]

The choice between these two fundamental approaches is dictated by the substitution pattern of the pyridine substrate and the desired regioselectivity.

Comparative Efficacy of Leading Fluorinating Agents

The selection of a fluorinating agent is a critical decision that significantly impacts reaction outcomes. This section provides a detailed comparison of the most common electrophilic and nucleophilic reagents.

Electrophilic Fluorinating Agents: A Head-to-Head Comparison

Among the arsenal of electrophilic fluorinating agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are the most widely utilized.[1]

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity HighModerate to Low
Selectivity Generally good, but can be substrate-dependent.Good, often favored for monofluorination.[1]
Stability High, bench-stable solid that tolerates air and water.[1]Stable crystalline solid.[1]
Handling Easy-to-handle, non-volatile solid.[1][8]Easy-to-handle crystalline powder.[1]
Solubility Soluble in polar solvents like acetonitrile.[1]Soluble in a range of organic solvents.

Causality Behind Performance:

Kinetic studies have demonstrated that Selectfluor® is significantly more reactive than NFSI.[1] This heightened reactivity allows for the fluorination of less reactive pyridine substrates and can lead to shorter reaction times. However, the milder nature of NFSI can be advantageous for achieving higher selectivity, especially when monofluorination is the desired outcome, and for substrates that are sensitive to oxidation.[1]

A more recent development in direct C-H fluorination utilizes Silver(II) fluoride (AgF₂). This method offers high site-selectivity for the C-H bond adjacent to the nitrogen in pyridines and diazines.[9] The reaction proceeds under mild conditions, often at or near room temperature, with a single, commercially available reagent.[9] A key advantage of this method is that the introduction of fluorine alters the basicity of the pyridine sufficiently to allow for purification by standard silica gel chromatography.[10]

Nucleophilic Fluorinating Agents: The Workhorses of Pyridine Synthesis

Nucleophilic fluorination methods are indispensable for synthesizing fluoropyridines, particularly on a larger scale.

MethodReagent(s)AdvantagesDisadvantages
Halogen Exchange (Halex) KF, CsFCost-effective, scalable.[4][7]Requires high temperatures; water can deactivate the fluoride salt.[7][11]
Balz-Schiemann Reaction Diazonium tetrafluoroborate intermediateClassic and effective method.[7]Inherent safety risks with potentially explosive diazonium salts, especially at scale.[7]
Pyridine N-Oxide Activation Fluoride source (e.g., TBAF)Offers an alternative route to fluorinated pyridines.[7]May require multiple steps.

Causality Behind Performance:

The Halex reaction relies on the nucleophilic displacement of a halide (typically chloride or bromide) by a fluoride ion. The reactivity is highly dependent on the solubility and activation of the fluoride salt; hence, the use of phase-transfer catalysts and anhydrous conditions is often crucial for success.[7] Electron-withdrawing groups on the pyridine ring can deactivate it towards nucleophilic substitution, necessitating higher reaction temperatures or more reactive fluoride sources like CsF.[7]

The Balz-Schiemann reaction proceeds through a diazonium salt intermediate. While effective, the instability of these intermediates poses significant safety concerns, particularly in large-scale synthesis.[7] Continuous flow technology has emerged as a safer way to perform this reaction by minimizing the accumulation of the hazardous diazonium salt.[7][12]

Modern Approaches and Future Outlook

The field of pyridine fluorination is continuously evolving, with modern methods offering improved selectivity and milder reaction conditions.

  • Rhodium(III)-Catalyzed C-H Functionalization: This technique allows for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[13] It represents a significant advance in constructing pyridines with fluorine at the 3-position, which is often challenging to achieve through traditional methods.[13]

  • Photoredox Catalysis: Photoredox-mediated coupling reactions are emerging as a powerful tool for constructing complex fluorinated molecules under mild conditions. For instance, the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation, provides a novel route to diversely substituted 3-fluoropyridines.[2]

  • Flow Chemistry: The use of continuous flow reactors is becoming increasingly important for safely handling hazardous reagents and intermediates, such as elemental fluorine and diazonium salts.[12] This technology enables precise control over reaction parameters, leading to improved safety and reproducibility.[12]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for representative electrophilic and nucleophilic fluorination reactions are presented below.

Protocol 1: Electrophilic C-H Fluorination of 2-Phenylpyridine using AgF₂[10]

This protocol describes the direct C-H fluorination of a pyridine derivative adjacent to the nitrogen atom.

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

  • 1M HCl (aq)

  • Saturated NaCl (aq)

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a dry flask, add 2-phenylpyridine. Add anhydrous MeCN and stir to dissolve.

  • Reagent Addition: In the air, quickly weigh AgF₂ and add it to the solution. Seal the flask and stir at room temperature. The reaction is sensitive to moisture but not to oxygen.[9]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, concentrate the mixture to near dryness. Add MTBE and 1M HCl to the residue and shake well.

  • Purification: Filter the mixture to remove silver salts, rinsing with MTBE. Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product. The product can be further purified by column chromatography.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Silver(II) fluoride reacts with moisture and should be weighed quickly in the air and stored in a desiccator.[9]

Protocol 2: Scalable Balz-Schiemann Reaction in a Continuous Flow Reactor[7]

This protocol describes a safer, scalable synthesis of a fluoropyridine.

Materials:

  • Aminopyridine starting material

  • Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Appropriate solvents (e.g., water, toluene)

Procedure:

  • Solution Preparation: Prepare separate solutions of the aminopyridine in HBF₄ and sodium nitrite in water.

  • Diazotization: Pump both solutions into a premixing zone and then into a temperature-controlled (e.g., 10 °C) diazonium formation zone with a specific residence time.

  • Fluorination: Pump the output from the diazotization step into a heated (e.g., 60 °C) thermal decomposition zone.

  • Workup: Collect the reaction mixture and quench with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Safety Precautions:

  • Continuous flow reactions should be performed by trained personnel using appropriate equipment.

  • A thorough risk assessment should be conducted before performing the reaction.

Visualization of Key Concepts

Decision-Making Workflow for Fluorinating Agent Selection

Fluorinating_Agent_Selection start Target Fluoropyridine regioselectivity Desired Regioselectivity? start->regioselectivity c2_fluorination C-2 Fluorination regioselectivity->c2_fluorination C-2 c3_fluorination C-3 Fluorination regioselectivity->c3_fluorination C-3 c4_fluorination C-4 Fluorination regioselectivity->c4_fluorination C-4 electrophilic Electrophilic Fluorination c2_fluorination->electrophilic rh_catalyzed Rh(III)-catalyzed C-H functionalization c3_fluorination->rh_catalyzed photoredox Photoredox catalysis c3_fluorination->photoredox nucleophilic Nucleophilic Fluorination c4_fluorination->nucleophilic agf2 AgF₂ for direct C-H fluorination electrophilic->agf2 selectfluor_nfsi Selectfluor® / NFSI electrophilic->selectfluor_nfsi halex Halex Reaction (KF, CsF) nucleophilic->halex balz_schiemann Balz-Schiemann Reaction nucleophilic->balz_schiemann

Caption: A simplified decision-making workflow for selecting a fluorinating agent based on the desired regioselectivity.

Conceptual Workflow for Tandem C-H Fluorination and SNAr

Tandem_Reaction start Substituted Pyridine fluorination C-H Fluorination (e.g., AgF₂) start->fluorination intermediate 2-Fluoropyridine Intermediate fluorination->intermediate snar Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles intermediate->snar product Diverse Functionalized Pyridines snar->product

Caption: Conceptual workflow for the late-stage functionalization of pyridines via a tandem C-H fluorination and SNAr sequence.[14]

Conclusion

The synthesis of fluorinated pyridines is a dynamic field with a diverse array of available methodologies. Electrophilic fluorinating agents like Selectfluor®, NFSI, and AgF₂ offer powerful tools for direct C-H fluorination with varying degrees of reactivity and selectivity. Nucleophilic methods, including the Halex and Balz-Schiemann reactions, remain crucial for large-scale synthesis, with modern advancements like flow chemistry enhancing their safety and efficiency. The continued development of novel catalytic systems, such as those based on rhodium and photoredox catalysis, is opening new avenues for accessing previously challenging fluoropyridine isomers. By understanding the underlying principles and comparative efficacy of these different approaches, researchers can make informed decisions to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents - Benchchem.
  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022-02-01).
  • Current Trends in Practical Fluorination Chemistry | ThermoFisher.
  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826-1869.
  • Neely, J. M., & Rovis, T. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Journal of the American Chemical Society, 136(14), 5261-5264.
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry.
  • New method for introducing fluorinated components into molecules - Universität Münster. (2024-05-16).
  • Site selectivities in fluorination. - UCL Discovery.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026-01-07).
  • Fluorinating agents - ACS GCI Pharmaceutical Roundtable.
  • Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826–1869.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Angewandte Chemie International Edition, 52(38), 10045-10048.
  • A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field - Benchchem.
  • Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. (2024). ChemSusChem.
  • What is Nucleophilic Fluorination? - Organofluorine / Alfa Chemistry.
  • Champagne, P. A., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(40), 7855-7863.
  • Tlili, A., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13359-13367.
  • Sereda, G., & Rajpara, V. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3169.

Sources

Comparative Profiling Guide: 3,5-Difluoro-N-methylpyridin-2-amine in SHP2 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride Content Type: Publish Comparison Guide

Executive Summary

This compound is not merely a reagent; it is a "privileged pharmacophore" in the design of allosteric inhibitors for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) .

This guide objectively compares the performance of this specific fluorinated scaffold against non-fluorinated and mono-fluorinated alternatives. The data demonstrates that the 3,5-difluoro substitution pattern is the critical determinant for achieving high selectivity against the homologous phosphatase SHP1 , optimizing oral bioavailability via pKa modulation, and minimizing off-target cardiotoxicity (hERG).

Comparative Performance Matrix

The following table summarizes the structural advantages of the 3,5-difluoro motif compared to its structural analogs (2-aminopyridine and 3-fluoro-2-aminopyridine) in the context of SHP2 inhibitor development.

Feature3,5-Difluoro-N-methylpyridin-2-amine (Target)2-Aminopyridine (Non-fluorinated)3-Fluoro-2-aminopyridine (Mono-fluorinated)Impact on Drug Design
Basicity (pKa) ~1.7 (Low) ~6.8 (High)~3.5 (Medium)Low pKa prevents lysosomal trapping and improves passive membrane permeability.
SHP2 Potency High (nM range) Low (µM range)ModerateThe electron-deficient ring enhances

-stacking interactions in the SHP2 allosteric "tunnel".
SHP1 Selectivity >30-fold <5-fold~10-foldCrucial for avoiding immune-related side effects associated with SHP1 inhibition.
Metabolic Stability High LowModerateFluorine blocks oxidative metabolism (CYP-mediated) at the 3 and 5 positions.
hERG Liability Low HighModerateReduced basicity correlates with lower affinity for the hERG potassium channel (cardiotoxicity).

Technical Deep Dive: Mechanisms of Action

The "Fluorine Effect" on Selectivity

The 3,5-difluoro substitution exerts a powerful electron-withdrawing effect, drastically lowering the electron density of the pyridine ring.

  • Mechanism: This electron deficiency facilitates specific

    
    -
    
    
    
    stacking or cation-
    
    
    interactions within the SHP2 allosteric site (The "Latch" or "Tunnel" region) that are absent or sterically clashed in the SHP1 homolog.
  • Result: Compounds utilizing this fragment stabilize the auto-inhibited conformation of SHP2, preventing activation by upstream RTKs (Receptor Tyrosine Kinases).

Pathway Visualization

The following diagram illustrates how the 3,5-difluoro fragment (as part of an inhibitor like SHP099) blocks the RAS-MAPK signaling cascade.

SHP2_Pathway cluster_inhibition Mechanism of Action RTK RTK (Growth Factor Receptor) GRB2 GRB2 (Adaptor) RTK->GRB2 Recruitment SHP2_Active SHP2 (Active Conformation) GRB2->SHP2_Active Activates RAS_GTP RAS-GTP SHP2_Active->RAS_GTP Promotes Loading SHP2_Inactive SHP2 (Auto-inhibited) + 3,5-difluoro Inhibitor SHP2_Inactive->SHP2_Active Blocked by Inhibitor RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK

Figure 1: Mechanism of Allosteric SHP2 Inhibition. The 3,5-difluoro fragment stabilizes the inactive state, severing the link between RTKs and the RAS-ERK pathway.

Validated Experimental Protocols

To validate the performance of this fragment, the following protocols are recommended. These are self-validating systems where positive controls (e.g., SHP099) must be used.

Synthesis: Incorporation via Buchwald-Hartwig Amination

This protocol describes coupling the 3,5-difluoro-N-methylpyridin-2-amine fragment to a core scaffold (e.g., a chloropyrazine).

Reagents:

  • This compound (1.0 eq)

  • Aryl chloride scaffold (1.0 eq)

  • Pd(OAc)₂ (0.05 eq) / Xantphos (0.1 eq)

  • Cs₂CO₃ (2.0 eq)

  • Dioxane (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the aryl chloride, amine hydrochloride, and Cs₂CO₃. Purge with nitrogen.

  • Catalyst Addition: Add Pd(OAc)₂ and Xantphos. Add dioxane.

  • Reaction: Heat to 100°C for 12 hours under N₂ atmosphere.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via ¹H-NMR (Look for the distinct triplet/multiplet of the CHF₂ proton if present, or the specific splitting of the pyridine protons).

Biochemical Profiling: DiFMUP Selectivity Assay

To confirm "cross-reactivity" profiles (Selectivity vs. SHP1).

Materials:

  • Recombinant SHP2 and SHP1 enzymes.

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Buffer: 60 mM HEPES, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, pH 7.2.

Protocol:

  • Incubation: Incubate enzyme (0.5 nM) with the test compound (containing the 3,5-difluoro fragment) for 30 min at room temperature.

  • Activation: Add activating peptide (IRS-1 bisphosphopeptide) to simulate biological activation.

  • Reaction: Add DiFMUP (200 µM). Monitor fluorescence (Ex 358 nm / Em 455 nm) for 30 min.

  • Analysis: Calculate IC₅₀.

    • Success Criteria: SHP2 IC₅₀ < 100 nM; SHP1 IC₅₀ > 5 µM (Selectivity > 50-fold).

Synthesis & Profiling Workflow Diagram

Workflow Start 3,5-Difluoro-N-methyl pyridin-2-amine HCl Coupling Buchwald-Hartwig Coupling Start->Coupling Purification Flash Chromatography Coupling->Purification Assay_Biochem DiFMUP Assay (SHP2 vs SHP1) Purification->Assay_Biochem Assay_Cell p-ERK Cellular Assay (Ba/F3 Cells) Assay_Biochem->Assay_Cell Decision Selectivity > 30x? Assay_Cell->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Re-design Re-design Decision->Re-design No

Figure 2: Integrated workflow for synthesizing and validating SHP2 inhibitors using the 3,5-difluoro fragment.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2: identification of a potent, selective, and orally efficacious inhibitor. Nature. Link

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry. Link

  • Bagdanoff, J. T., et al. (2019). Optimization of the Pyrazine Scaffold for Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem. (2025). Compound Summary: 3,5-Difluoropyridin-2-amine.[1] National Library of Medicine. Link

  • Fodor, M., et al. (2018). Dual allosteric inhibition of SHP2 phosphatase. Biochemical Society Transactions. Link

Sources

A Comparative Guide to the Synthesis of 3,5-difluoro-N-methylpyridin-2-amine hydrochloride: An Evaluation of Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Pyridine Core

In the landscape of modern drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a favored tool for medicinal chemists. The compound 3,5-difluoro-N-methylpyridin-2-amine hydrochloride serves as a critical building block for a variety of pharmaceutical agents, particularly in the development of kinase inhibitors for targeted cancer therapies[1]. Its structural rigidity and specific electronic properties make it an ideal fragment for engaging with enzyme active sites.

Given its role as a key intermediate, the availability of a robust, reproducible, and scalable synthesis is not merely an academic exercise—it is a prerequisite for any successful drug development program. A process that is unreliable or difficult to scale can create significant bottlenecks, delaying preclinical studies and increasing costs. This guide provides an in-depth comparison of two distinct synthetic methodologies for preparing this compound, with a focus on the underlying chemical principles, experimental reproducibility, and industrial applicability.

Method A: Multi-Step Synthesis from a Trichloropyridine Precursor

This pathway represents a classic approach in heterocyclic chemistry, where a readily available, inexpensive starting material (2,3,5-trichloropyridine) is converted to the target molecule through a sequence of functional group interconversions and a key rearrangement reaction.

Overall Reaction Scheme

The synthesis begins with 2,3,5-trichloropyridine and proceeds through halogen exchange (Halex) reactions, cyanation, hydrolysis, and a Hofmann rearrangement to furnish the core 2-amino-3,5-difluoropyridine intermediate. A final N-methylation and salt formation complete the sequence.

Workflow Diagram

A 2,3,5-Trichloropyridine B Halogen Exchange (Fluorination) A->B C Cyanation (KCN) B->C D Hydrolysis C->D E Hofmann Rearrangement D->E F N-Methylation E->F G HCl Salt Formation F->G H 3,5-Difluoro-N-methylpyridin- 2-amine hydrochloride G->H

Caption: Workflow for Method A starting from 2,3,5-trichloropyridine.

Scientific Rationale and Causality

This route is predicated on the differential reactivity of the halogen-substituted positions on the pyridine ring. The chlorine at the 2-position is most susceptible to nucleophilic substitution, but harsh conditions are required. The process relies on a series of well-established, albeit lengthy, transformations:

  • Halogen Exchange & Cyanation: The initial steps involve converting the chloro- groups to fluoro- and cyano- groups. These transformations are challenging and often require high temperatures and polar aprotic solvents[2][3]. The use of potassium cyanide (KCN) introduces a significant safety and handling risk[2].

  • Hofmann Rearrangement: The cornerstone of this method is the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide[2]. This reaction converts a primary amide into a primary amine with one fewer carbon atom. It proceeds via the formation of an isocyanate intermediate upon treatment with an oxidant like sodium hypochlorite. This step is generally high-yielding and reliable for creating the 2-aminopyridine moiety[2].

  • N-Methylation: The final methylation of 2-amino-3,5-difluoropyridine is a standard transformation. However, controlling the selectivity to achieve mono-methylation without forming the di-methylated byproduct can be challenging and requires careful optimization of stoichiometry and reaction conditions.

Detailed Experimental Protocol (Consolidated from Literature[2])
  • Preparation of 3,5-difluoro-2-pyridinecarbonitrile: 2,3,5-trichloropyridine is subjected to fluorination using a fluoride source like KF in a high-boiling aprotic solvent. The resulting difluoro-chloro intermediate is then reacted with KCN at elevated temperatures to yield the nitrile[2].

  • Preparation of 3,5-difluoro-2-pyridinecarboxamide: The nitrile is hydrolyzed using a strong acid (e.g., 37% HCl) with heating (e.g., 50°C) to form the primary amide[2].

  • Preparation of 2-amino-3,5-difluoropyridine (Hofmann Rearrangement): The amide is treated with an aqueous solution of sodium hydroxide and sodium hypochlorite. The mixture is stirred, typically at room temperature initially, followed by heating (e.g., 65°C) to drive the rearrangement to completion. The product is then extracted[2].

  • N-Methylation of 2-amino-3,5-difluoropyridine (Proposed Protocol): To a solution of 2-amino-3,5-difluoropyridine (1.0 eq) in a suitable solvent like THF, a base such as sodium hydride (NaH, 1.1 eq) is added portion-wise at 0°C. After stirring for 30 minutes, a methylating agent like methyl iodide (CH₃I, 1.1 eq) is added, and the reaction is allowed to warm to room temperature and stir for 12-16 hours.

  • Hydrochloride Salt Formation: The crude 3,5-difluoro-N-methylpyridin-2-amine is dissolved in a solvent like diethyl ether or ethyl acetate. A solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane) is added dropwise with stirring. The resulting precipitate is filtered, washed with the solvent, and dried under vacuum to yield the final hydrochloride salt[2].

Method B: Direct Nucleophilic Aromatic Substitution (SNAr) from a Trifluoropyridine Precursor

This approach leverages the principles of Nucleophilic Aromatic Substitution (SNAr) for a more convergent and potentially more efficient synthesis. The starting material, 2,3,5-trifluoropyridine, is more specialized but allows for a direct and regioselective introduction of the N-methylamino group.

Overall Reaction Scheme

This elegant, two-step process involves the direct displacement of the fluoride at the 2-position of 2,3,5-trifluoropyridine with methylamine, followed by the formation of the hydrochloride salt.

Workflow Diagram

A 2,3,5-Trifluoropyridine B Regioselective SNAr (Methylamine) A->B C HCl Salt Formation B->C D 3,5-Difluoro-N-methylpyridin- 2-amine hydrochloride C->D

Caption: Workflow for Method B via Nucleophilic Aromatic Substitution.

Scientific Rationale and Causality

The viability of this route hinges on the principles of SNAr on electron-deficient aromatic rings[4].

  • Activation of the Pyridine Ring: The pyridine nitrogen acts as a strong electron-withdrawing group, reducing the electron density of the ring and making it susceptible to nucleophilic attack. This effect is analogous to a nitro group in benzene chemistry[5][6].

  • Regioselectivity: The fluorine atoms also withdraw electron density via the inductive effect. The positions ortho and para (2-, 4-, 6-) to the ring nitrogen are the most electron-deficient and therefore the most activated towards nucleophilic attack. In 2,3,5-trifluoropyridine, the C-F bond at the 2-position is highly activated and is preferentially displaced by a nucleophile like methylamine. The reaction proceeds through a stabilized, negatively charged intermediate known as a Meisenheimer complex[4].

  • Leaving Group Ability: Fluorine, despite being a weak leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine.

Detailed Experimental Protocol (Proposed)
  • Preparation of 3,5-difluoro-N-methylpyridin-2-amine (SNAr Reaction): To a sealed reaction vessel containing 2,3,5-trifluoropyridine (1.0 eq) in a polar aprotic solvent such as DMSO or NMP at room temperature, a solution of methylamine (e.g., 40% in H₂O or 2.0 M in THF, 1.5-2.0 eq) is added dropwise. An auxiliary base like K₂CO₃ or Et₃N (1.5 eq) may be added to scavenge the HF byproduct. The mixture is then heated (e.g., 60-80°C) and stirred for 4-8 hours, with progress monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., ethyl acetate), and a solution of HCl in dioxane or isopropanol is added. The resulting solid is collected by filtration, washed with fresh solvent, and dried under vacuum to afford the title compound.

Comparative Analysis

To provide an objective assessment, the two methodologies are compared across several key performance indicators relevant to both research and process chemistry.

ParameterMethod A (From Trichloropyridine)Method B (Direct SNAr)Rationale & Justification
Number of Steps 5-6 steps2 stepsMethod B is significantly more convergent, reducing labor and potential for yield loss.
Starting Material 2,3,5-Trichloropyridine2,3,5-TrifluoropyridineTrichloropyridines are generally cheaper and more widely available than their trifluoro counterparts.
Key Reagents KF, KCN, NaOCl, CH₃IMethylamine, Base (e.g., K₂CO₃)Method A uses highly toxic KCN and corrosive reagents. Method B uses more benign reagents.
Safety & Handling High Risk: Requires stringent controls for handling KCN and strong acids/bases.Moderate Risk: Requires handling of volatile methylamine and pressure vessel for heating.The elimination of KCN makes Method B far superior from a safety and environmental perspective.
Estimated Overall Yield Moderate (~30-40% reported for intermediates[2])High (Potentially >70%)SNAr reactions on activated fluoropyridines are typically high-yielding. The multi-step nature of Method A leads to cumulative yield loss.
Reproducibility ModerateHighFewer steps and well-understood SNAr mechanisms generally lead to higher process reproducibility. The Hofmann rearrangement in Method A can sometimes be sensitive to conditions.
Scalability ChallengingFavorableThe use of KCN and multiple intermediate isolations complicates the scalability of Method A. The streamlined nature of Method B is more amenable to large-scale production.

Conclusion and Recommendation

From the perspective of a Senior Application Scientist, the choice between these two synthetic routes is dictated by the specific goals of the research or production campaign.

  • Method A (From Trichloropyridine) may be considered in scenarios where the cost of the starting material is the single most critical factor and the necessary infrastructure to handle highly toxic reagents like potassium cyanide is already in place. However, its multi-step nature, moderate overall yield, and significant safety concerns make it a less attractive option for modern, sustainable process development.

  • Method B (Direct SNAr) is unequivocally the superior choice for most applications. Its elegance, efficiency, and high degree of convergence make it ideal for both rapid synthesis in a discovery setting and for robust, scalable production. The reaction is based on a well-understood and highly reliable SNAr mechanism[7]. While the starting material, 2,3,5-trifluoropyridine, may be more expensive, the dramatic reduction in step count, higher overall yield, and vastly improved safety profile will almost certainly lead to a lower cost of goods and a more reliable supply chain for the final intermediate on an industrial scale.

For any organization prioritizing safety, efficiency, and reproducibility, Method B is the highly recommended pathway for the synthesis of this compound.

References

  • Janssen Pharmaceutica NV. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO2025093631A1).
  • Shell Internationale Research. (1986). Process for the preparation of fluorinated pyridines. (EP 0192287 A2).
  • PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from PrepChem. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Toudal, D. B., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. [Link]

  • ResearchGate. (2025, August 7). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • Piqur Therapeutics AG. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2210-2218. [Link]

  • SciSpace. (2006, February 25). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]

  • MySkinRecipes. (n.d.). 3,5-Difluoro-4-methylpyridin-2-amine. Retrieved from MySkinRecipes. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3,5-difluoro-N-methylpyridin-2-amine hydrochloride

This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. As a Senior Application Scientist, the following content is synthesized from established safety data for analogous chemical structures and best practices in laboratory settings to ensure the highest degree of safety and experimental integrity.

Hazard Assessment: A Structural Perspective

Understanding the intrinsic hazards of this compound is fundamental to establishing a robust safety protocol. The molecule's structure informs its potential reactivity and toxicity. It is a halogenated pyridine derivative and an amine hydrochloride salt.

  • Halogenated Pyridine Core: The difluoro-pyridine structure suggests potential for systemic toxicity, affecting the nervous system, liver, and kidneys upon prolonged or repeated exposure.[1] Halogenated organic compounds can also be persistent in the environment and may form toxic gases like hydrogen fluoride upon combustion.[2][3]

  • Aminopyridine Functionality: Aminopyridines as a class are known for their acute toxicity if swallowed, inhaled, or absorbed through the skin.[4][5] They can cause skin, eye, and respiratory irritation.[4][5][6]

  • Hydrochloride Salt: The hydrochloride salt form means the compound is a strong acid.[7] This imparts corrosive properties, posing a significant risk of severe skin burns and eye damage upon direct contact.[8]

Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is warranted, assuming the hazards present in its constituent chemical classes. Below is a summary of GHS classifications for similar compounds.

Hazard ClassificationAnalogous Compound(s)GHS CategoryPotential Effect
Acute Toxicity, Oral2-amino-6-methylpyridine, 2-Amino-5-fluoropyridine3, 4Toxic or harmful if swallowed.[5]
Acute Toxicity, Dermal2-amino-6-methylpyridine, Pyridine2, 4Fatal or harmful in contact with skin.[9]
Skin Corrosion/IrritationPyridine, Hydrochloric Acid1B, 2Causes severe skin burns and irritation.[8][9][10]
Serious Eye Damage/IrritationPyridine, Hydrochloric Acid1, 2ACauses serious eye damage.[2][8][9]
Specific Target Organ Toxicity (Single Exposure)Aminopyridine derivatives3May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE is based on preventing exposure through all potential routes: inhalation, dermal contact, and eye contact.

Respiratory Protection

Due to the potential for respiratory irritation and the toxicity of aminopyridines, all handling of solid -difluoro-N-methylpyridin-2-amine hydrochloride and its solutions must be conducted within a certified chemical fume hood.[7][11] If there is any risk of aerosol or dust generation outside of a fume hood, a respirator is required.

  • Standard Operations (in Fume Hood): No respirator is typically required if work is performed within a properly functioning fume hood.

  • Potential for Aerosolization/Dusting: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary. Note that personnel must be medically cleared and fit-tested to wear a respirator.[12]

Eye and Face Protection

The corrosive nature of the hydrochloride salt and the severe irritation potential of pyridine compounds necessitate robust eye and face protection.[13][14]

  • Mandatory: Wear indirect-vent, impact- and splash-resistant chemical safety goggles at all times.[13]

  • Recommended: When handling larger quantities or when there is a significant splash risk, supplement safety goggles with a face shield.[13][15] Contact lenses should not be worn when working with this substance.[13]

Skin and Body Protection

Preventing dermal contact is critical, as related compounds can be harmful or fatal upon skin absorption.

  • Gloves: Standard nitrile gloves may not offer sufficient protection against pyridine-based compounds.[12] It is crucial to use gloves specifically rated for resistance to halogenated pyridines.

    • Recommended: Butyl rubber or polyvinyl alcohol (PVA) gloves are preferred for handling pyridine and its derivatives.[12][16] Always check the manufacturer's glove compatibility chart for the specific chemical or a close surrogate.[12]

    • Procedure: Use a double-gloving technique, with a lighter-weight nitrile glove underneath the heavier-duty butyl rubber glove. This provides an indicator if the outer glove is breached. Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[5]

  • Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required to protect street clothing and skin.[12][17]

  • Additional Protection: For tasks with a high risk of spillage, consider using a chemically resistant apron and shoe covers. Ensure that closed-toe shoes are always worn in the laboratory.[11]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring safe handling from receipt of the chemical to its use in an experiment.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Assemble PPE (Butyl gloves, goggles, face shield, lab coat) VerifyHood 2. Verify Fume Hood Functionality (Check airflow monitor) Prep->VerifyHood Gather 3. Gather Materials (Spatula, weigh paper, glassware, solvent, waste container) VerifyHood->Gather Weigh 4. Weigh Compound (Use anti-static weigh boat if powder is fine) Gather->Weigh Transfer 5. Transfer to Vessel (Slowly add to solvent to avoid splashing) Weigh->Transfer Dissolve 6. Dissolution (Cap vessel and mix gently) Transfer->Dissolve Clean 7. Decontaminate (Wipe down surfaces, spatula, etc. with appropriate solvent) Dissolve->Clean Doff 8. Doff PPE (Remove outer gloves first, then face shield, goggles, and lab coat) Clean->Doff Wash 9. Wash Hands Thoroughly (Use soap and water) Doff->Wash

Caption: Step-by-step workflow for safely handling this compound.

Disposal Plan: Segregation is Key

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound must not be disposed of down the drain and requires specific waste segregation.[11][18]

Waste Segregation and Collection
  • Designated Waste Container: All solid waste (e.g., contaminated weigh paper, gloves, paper towels) and liquid waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[11][19][20]

  • Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene), be in good condition with a tightly sealing screw-top cap, and be clearly labeled.[19][21]

  • Labeling: The label must include the words "Hazardous Waste," list all chemical constituents by their full names (no abbreviations), and indicate the approximate percentages.[19][22]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents or bases.[7][22]

G Start Waste Generated (Solid or Liquid) IsHalogenated Does it contain Fluorine, Chlorine, Bromine, or Iodine? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No IsAcidic Is the waste stream strongly acidic or basic? IsAcidic->HalogenatedWaste No (Proceed with collection) AqueousWaste Collect in separate 'Aqueous Acid/Base Waste' Container IsAcidic->AqueousWaste Yes (Do Not Mix) HalogenatedWaste->IsAcidic

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-difluoro-N-methylpyridin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,5-difluoro-N-methylpyridin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.